Methyl 5-fluoro-1H-indazole-3-carboxylate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
methyl 5-fluoro-1H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)8-6-4-5(10)2-3-7(6)11-12-8/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMSTQBPEVBPRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30506964 | |
| Record name | Methyl 5-fluoro-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30506964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78155-73-4 | |
| Record name | Methyl 5-fluoro-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30506964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Methyl 5-fluoro-1H-indazole-3-carboxylate
CAS Number: 78155-73-4
Prepared by a Senior Application Scientist
This technical guide provides an in-depth overview of Methyl 5-fluoro-1H-indazole-3-carboxylate, a key heterocyclic building block in contemporary medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its synthesis, properties, and applications.
Introduction: The Significance of the Indazole Scaffold
The indazole core is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities.[1][2] This bicyclic heteroaromatic system, consisting of a benzene ring fused to a pyrazole ring, is a cornerstone in the design of numerous therapeutic agents.[2] The structural rigidity and the presence of hydrogen bond donors and acceptors in the indazole nucleus allow for specific and high-affinity interactions with various biological targets. Consequently, indazole derivatives have been successfully developed as potent inhibitors of kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer and inflammatory diseases.[3]
This compound serves as a critical intermediate in the synthesis of these complex, biologically active molecules. The introduction of a fluorine atom at the 5-position can significantly modulate the physicochemical properties of the final compound, such as metabolic stability, lipophilicity, and binding affinity, a common strategy in modern drug design.
Physicochemical and Spectroscopic Data
A thorough characterization of this compound is essential for its effective use in synthesis and for regulatory purposes. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 78155-73-4 | [4] |
| Molecular Formula | C₉H₇FN₂O₂ | [4] |
| Molecular Weight | 194.16 g/mol | [5] |
| Appearance | Solid | |
| Melting Point | 157-161 °C | |
| Boiling Point | 208 °C | |
| ¹H NMR (300 MHz, DMSO-d₆) | δ 3.92 (s, 3H), 7.37 (ddd, J = 2.2, 8.8, 9.5 Hz, 1H), 7.72 (d, J = 8.8 Hz, 1H), 7.73 (d, J = 9.5 Hz, 1H), 14.08 (br s, 1H) | [6] |
Synthesis of this compound
The most common and straightforward synthesis of this compound is achieved through the acid-catalyzed esterification of 5-fluoro-1H-indazole-3-carboxylic acid.[6] This reaction is a classic example of Fischer-Speier esterification.
Reaction Scheme
Caption: Fischer-Speier Esterification Workflow.
Step-by-Step Experimental Protocol
The following protocol is based on established literature procedures.[6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-fluoro-1H-indazole-3-carboxylic acid in methanol.
-
Acid Catalyst Addition: Slowly add concentrated sulfuric acid to the solution while stirring. The sulfuric acid acts as a catalyst, protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for approximately 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water. The product, being less soluble in water, will precipitate out.
-
Isolation and Purification: Collect the precipitated solid by filtration and wash it with water to remove any remaining acid and methanol. The crude product can be further purified by recrystallization from an appropriate solvent system if necessary.
Applications in Drug Discovery and Organic Synthesis
This compound is a versatile intermediate, primarily utilized in the synthesis of more complex molecules with therapeutic potential.
Intermediate for Kinase Inhibitors
The indazole scaffold is a common feature in a variety of kinase inhibitors.[3] Kinases play a pivotal role in cell signaling, and their aberrant activity is a hallmark of many cancers. This compound provides a convenient starting point for the elaboration of the indazole core to create potent and selective kinase inhibitors. The ester group at the 3-position can be readily converted to an amide, a common pharmacophore in kinase inhibitors, through reaction with a suitable amine.
Caption: Synthetic utility in drug discovery.
Precursor for Synthetic Cannabinoids
It is important to note that this compound has also been identified as a precursor in the synthesis of certain synthetic cannabinoids.[7] This underscores the importance of responsible handling and distribution of this chemical intermediate.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8][9]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[8] Avoid contact with skin and eyes.[8]
-
First Aid:
-
Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed.[8]
Conclusion
This compound is a valuable and versatile chemical intermediate. Its significance lies in its utility for the synthesis of a wide range of biologically active compounds, particularly kinase inhibitors. The presence of the fluorine atom and the reactive ester group makes it an attractive starting material for medicinal chemists. A thorough understanding of its synthesis, properties, and safe handling is crucial for its effective and responsible use in research and development.
References
-
Wiley-VCH. (2007). Supporting Information. [Link]
-
ResearchGate. Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. [Link]
-
National Center for Biotechnology Information. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. [Link]
-
PubMed Central. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]
-
mzCloud. 5 Fluoro SDB 005. [Link]
- Google Patents. Process for preparing 1-methylindazole-3-carboxylic acid.
-
PubChem. methyl 1H-indazole-3-carboxylate. [Link]
-
Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]
-
PubChem. 5-fluoro-1H-indazole-3-carboxylic acid. [Link]
-
RSC Publishing. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]
-
The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]
-
ResearchGate. 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.... [Link]
-
Assiut University. Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. [Link]
-
National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
-
ChemSynthesis. 5-fluoro-1H-indazole-3-carboxylic acid. [Link]
-
PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
-
National Center for Biotechnology Information. 1-Methyl-1H-indazole-3-carboxylic acid. [Link]
-
Prudent Cas. What role does 1H-Indazole-3-carboxylic acid methyl ester play in organic synthesis?. [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. 5-Fluoro-1-methyl-1h-indazole-3-carboxylic acid [cymitquimica.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. fishersci.com [fishersci.com]
A Multi-Technique Spectroscopic Guide to the Structure Elucidation of Methyl 5-fluoro-1H-indazole-3-carboxylate
Foreword: The Significance of Fluorinated Indazoles
In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents. The strategic introduction of fluorine atoms into these scaffolds is a widely employed tactic to modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Methyl 5-fluoro-1H-indazole-3-carboxylate is a key building block in this domain, making its unambiguous structural verification a critical prerequisite for successful drug discovery and development programs.
This guide provides an in-depth, field-proven methodology for the complete structure elucidation of this compound. We will move beyond a simple listing of techniques to explain the causal logic behind the experimental choices, demonstrating how a synergistic application of Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance techniques provides a self-validating and definitive structural assignment.
The Elucidation Strategy: An Integrated Approach
Caption: A logical workflow for spectroscopic structure elucidation.
Mass Spectrometry (MS): Defining the Molecular Blueprint
Expertise & Experience: The foundational step in any structure elucidation is to determine the precise molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a high-confidence molecular formula that constrains all subsequent interpretations.
Experimental Protocol: HRMS via ESI-TOF
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as an Electrospray Ionization Time-of-Flight (ESI-TOF) instrument.[1]
-
Data Acquisition: Introduce the sample into the ion source via direct infusion. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Analysis: Determine the accurate mass of the molecular ion peak and use the instrument's software to calculate the most probable elemental composition.
Expected Data & Validation
For the target molecule, this compound:
-
Molecular Formula: C₉H₇FN₂O₂[6]
-
Exact Mass: 194.0492
-
Trustworthiness: The obtained formula must adhere to the Nitrogen Rule (an even molecular weight for an even number of nitrogen atoms). The measured mass should be within 5 ppm of the theoretical mass.
Table 1: Predicted HRMS Data
| Ion | Calculated Exact Mass | Expected Observation |
|---|---|---|
| [M+H]⁺ | 195.0570 | The primary molecular ion peak in ESI+ mode. |
| [M+Na]⁺ | 217.0389 | A common adduct, often seen at lower intensity. |
Fragmentation Analysis: While HRMS provides the formula, tandem MS (MS/MS) reveals structural clues. The indazole core is relatively stable, so fragmentation is expected to initiate at the ester moiety.[7]
-
Loss of Methoxy Radical (•OCH₃): A fragment corresponding to [M-31]⁺.
-
Loss of Carbomethoxy Group (•COOCH₃): A fragment corresponding to [M-59]⁺.
-
Indazole Acylium Cation: A characteristic fragment for indazole-3-carboxamides at m/z 145 has been noted, suggesting a similar stable cation could form here.[8]
Infrared (IR) Spectroscopy: A Functional Group Census
Expertise & Experience: IR spectroscopy is a rapid, non-destructive technique that provides a "molecular fingerprint" by identifying the vibrational modes of functional groups.[3][9] This allows for a quick confirmation that the expected chemical moieties (ester, N-H, aromatic ring) are present.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid, purified compound directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands and correlate them to specific functional groups.
Expected Data & Validation
The IR spectrum serves as a checklist. The simultaneous presence of the N-H, C=O, and aromatic C=C stretching bands provides strong, self-validating evidence for the indazole-carboxylate framework.
Table 2: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Appearance | Rationale & Reference |
|---|---|---|---|
| 3400 - 3200 | N-H Stretch | Medium, potentially broad | Characteristic of N-H in heterocyclic rings.[10][11] |
| 3100 - 3000 | Aromatic C-H Stretch | Medium to weak | Confirms the presence of the aromatic system.[9] |
| 2980 - 2850 | Aliphatic C-H Stretch | Weak | Arises from the methyl group of the ester.[10] |
| 1725 - 1710 | C=O Stretch (Ester) | Strong, sharp | Aromatic esters absorb at a slightly lower frequency than saturated esters due to conjugation.[11][12] |
| ~1620, 1500-1450 | Aromatic C=C Stretch | Medium to strong | Two or more bands are characteristic of the benzene portion of the indazole ring.[11] |
| 1300 - 1100 | C-O Stretch (Ester) | Strong | Corresponds to the C-O single bond of the ester functional group.[12] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
Expertise & Experience: NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of a molecule in solution.[5][13][14] A comprehensive suite of experiments—¹H, ¹³C, ¹⁹F, and 2D correlation spectra—is required to assemble the final, unambiguous structure.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[1] DMSO-d₆ is often preferred for indazoles to clearly observe the exchangeable N-H proton.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Record standard ¹H, ¹³C{¹H}, and ¹⁹F spectra. Subsequently, acquire 2D spectra: ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC.
¹H NMR Analysis: Proton Environments and Neighbors
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), and their neighboring protons (spin-spin coupling).
-
N-H Proton (1H): A very broad singlet, shifted far downfield (δ > 13 ppm in DMSO-d₆), which will disappear upon addition of a drop of D₂O. This confirms the 1H-indazole tautomer.
-
Aromatic Protons (3H): The fluorine at C5 creates distinct splitting patterns.
-
H4: Expected around δ 7.8-8.0 ppm. Will appear as a doublet of doublets, coupled to H6 (⁴JHH, small) and the fluorine at C5 (³JHF, larger).
-
H6: Expected around δ 7.2-7.4 ppm. Will appear as a triplet of doublets (or a complex multiplet), coupled to H7 (³JHH), H4 (⁴JHH), and the fluorine at C5 (³JHF).
-
H7: Expected around δ 7.6-7.8 ppm. Will appear as a doublet of doublets, coupled to H6 (³JHH) and the fluorine at C5 (⁴JHF, small).
-
-
Methyl Protons (3H): A sharp singlet around δ 3.9-4.0 ppm, integrating to 3 protons.
¹³C NMR Analysis: The Carbon Skeleton
The ¹³C NMR spectrum, often acquired with proton decoupling, reveals the number of unique carbon atoms. The key diagnostic feature will be the large C-F coupling constant.
-
Carbonyl Carbon (C=O): A singlet in the downfield region, ~162 ppm.
-
Methyl Carbon (-OCH₃): A singlet in the upfield region, ~52 ppm.
-
Aromatic Carbons:
-
C5 (C-F): This carbon will exhibit a very large one-bond coupling constant (¹JCF ≈ 240-260 Hz), making it appear as a doublet. This is the most definitive signal for locating the fluorine atom.
-
C4 & C6: These carbons, ortho to the fluorine, will appear as doublets with a smaller two-bond coupling constant (²JCF ≈ 20-25 Hz).
-
C3a & C7: These carbons, meta to the fluorine, will show an even smaller three-bond coupling (³JCF ≈ 5-10 Hz).
-
C3 & C7a: These quaternary carbons will be identified by their lack of a signal in a DEPT-135 or an HSQC spectrum.
-
Table 3: Predicted ¹H and ¹³C NMR Data (Illustrative, in DMSO-d₆)
| Position | Predicted ¹H δ (ppm), Multiplicity, J (Hz) | Predicted ¹³C δ (ppm), Multiplicity, ¹JCF (Hz) |
|---|---|---|
| 1 (N-H) | >13.0, br s | - |
| 3 | - | ~135 |
| 3a | - | ~123, d, ³JCF ≈ 8 Hz |
| 4 | ~7.9, dd, J ≈ 9.0, 2.5 Hz | ~113, d, ²JCF ≈ 25 Hz |
| 5 | - | ~159, d, ¹JCF ≈ 245 Hz |
| 6 | ~7.3, td, J ≈ 9.0, 2.5 Hz | ~115, d, ²JCF ≈ 25 Hz |
| 7 | ~7.7, dd, J ≈ 9.0, 0.5 Hz | ~123, d, ³JCF ≈ 10 Hz |
| 7a | - | ~140 |
| C=O | - | ~162 |
| -OCH₃ | ~3.9, s | ~52 |
2D NMR Analysis: Assembling the Puzzle
2D NMR experiments are non-negotiable for providing the final, unambiguous proof of connectivity.[14][15]
-
¹H-¹H COSY (COrrelation SpectroscopY): This experiment validates the proton-proton coupling network. A strong correlation will be observed between H6 and H7, and weaker correlations involving H4 will confirm the arrangement of protons on the fluorinated ring.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is the definitive method for pairing each proton with its directly attached carbon.[16] It will show correlations for H4/C4, H6/C6, H7/C7, and the methyl H/C. Carbons not appearing in the HSQC spectrum (C3, C3a, C5, C7a, C=O) are confirmed as quaternary or bearing a non-proton substituent (like fluorine).[15]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone experiment for mapping the complete molecular skeleton by showing correlations between protons and carbons over two or three bonds.[14][16]
Key Expected HMBC Correlations:
-
Methyl Protons to Carbonyl: A strong correlation from the -OCH₃ protons (δ ~3.9) to the ester carbonyl carbon (C=O, δ ~162).
-
Methyl Protons to C3: A correlation from the -OCH₃ protons to the indazole C3 carbon. This pair of correlations definitively links the methyl ester group to the C3 position of the indazole ring.
-
H4 to Key Carbons: Proton H4 should show correlations to C3, C5, C6, and the bridgehead carbon C7a.
-
H7 to Key Carbons: Proton H7 should show correlations to C5 and the bridgehead carbon C3a.
-
N-H Proton to Carbons: The broad N-H proton should show correlations to C3, C3a, and C7a, confirming its position at N1.
Caption: Key HMBC correlations confirming the molecular structure.
Conclusion: A Synthesis of Spectroscopic Evidence
The unambiguous structure elucidation of this compound is achieved not by a single measurement, but by the logical synthesis of data from a complementary suite of analytical techniques. HRMS establishes the exact molecular formula. FTIR confirms the presence of the required functional groups. Finally, a comprehensive analysis of 1D and 2D NMR spectra provides an irrefutable, atom-by-atom map of the molecular architecture. The observation of key HMBC correlations—specifically between the methyl protons and both the carbonyl carbon and C3 of the indazole ring—serves as the final, definitive piece of evidence. This rigorous, self-validating workflow is essential for ensuring the chemical integrity of foundational molecules in pharmaceutical research and development.
References
- A Comparative Guide to the Structural Elucidation of Methylcyanamide-Derived Heterocycles: X-ray Crystallography vs. Spectroscopic Methods. Benchchem.
- Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC - NIH.
- A Technical Guide to the Spectroscopic Profile of Fluorinated 2-Methylindoles for Research and Development. Benchchem.
- The effect of the replacement of a H by a F atom on the supramolecular structure of NH-indazoles. New Journal of Chemistry (RSC Publishing).
- Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. PMC - PubMed Central.
- Supporting Information for a scientific article. Wiley-VCH.
- Infrared Spectra of Some Common Functional Groups. Organic Chemistry | OpenStax.
- Molecular Structure Characterisation and Structural Elucidation. Intertek.
- Infrared Spectroscopy Handout.
- The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online.
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central.
- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate.
- Structure Determination and Aromatic Heterocyclic Chemistry (CHEM30210). University College Dublin.
- Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences.
- The advantages of overlaying an HSQC spectrum with an HMBC spectrum. ACD/Labs.
- IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I.
- This compound Formula. ECHEMI.
- Structure of fluorinated indazoles derivatives. ResearchGate.
- Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. Organic Chemistry Portal.
- HSQC and HMBC. NMR Core Facility - Columbia University.
- An overlay of HSQC (red contours) and HMBC (blue contours) NMR spectra. ResearchGate.
- Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. NIH.
- Mass fragmentation pattern of carboxylic acids. YouTube.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 5. jchps.com [jchps.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. www1.udel.edu [www1.udel.edu]
- 10. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 11. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 15. acdlabs.com [acdlabs.com]
- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Physical and chemical properties of Methyl 5-fluoro-1H-indazole-3-carboxylate.
An In-Depth Technical Guide to Methyl 5-fluoro-1H-indazole-3-carboxylate
Foreword: Unveiling a Key Scaffold in Modern Medicinal Chemistry
In the landscape of drug discovery and development, the indazole scaffold stands out as a "privileged structure," a molecular framework that consistently appears in compounds exhibiting significant biological activity. This compound represents a crucial derivative of this family. Its strategic fluorination and reactive ester group make it an exceptionally versatile building block for synthesizing a new generation of targeted therapeutics. This guide provides an in-depth examination of its core physical and chemical properties, offering researchers and drug development professionals the foundational knowledge required to effectively harness its potential. We will move beyond a simple recitation of data, delving into the causality behind its characteristics and providing practical, field-tested protocols for its analysis.
Molecular Identity and Structural Characteristics
This compound is a heterocyclic aromatic compound. The fusion of a pyrazole ring with a benzene ring forms the core indazole structure. The strategic placement of a fluorine atom at the 5-position and a methyl carboxylate group at the 3-position significantly influences its electronic properties and reactivity, making it a valuable precursor in organic synthesis.[1]
Key Identifiers:
-
CAS Number: 78155-73-4[2]
-
Molecular Formula: C₉H₇FN₂O₂[2]
-
IUPAC Name: this compound
-
Synonyms: 5-Fluoro-1H-indazole-3-carboxylic acid methyl ester[2]
Caption: Standard workflow for obtaining a ¹H NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation : Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection : Choose an appropriate deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred as it can help in observing the exchangeable N-H proton.
-
Dissolution : Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent and cap the tube. Gently vortex or invert the tube until the sample is fully dissolved.
-
Instrument Insertion : Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Spectrometer Calibration : The instrument software is used to 'lock' onto the deuterium signal of the solvent. The magnetic field is then 'shimmed' to optimize its homogeneity, resulting in sharp, well-resolved peaks.
-
Acquisition : A standard one-pulse proton experiment is run. This typically involves a 90-degree pulse followed by the acquisition of the free induction decay (FID) signal.
-
Data Processing : The resulting FID is processed using a Fourier transform to convert the time-domain signal into the frequency-domain spectrum. The spectrum is then phased and baseline-corrected to ensure accurate integration and peak picking.
-
Analysis : The processed spectrum is analyzed to confirm that the chemical shifts, integration values, and coupling patterns of the observed peaks match the expected structure of this compound.
References
-
PubChem. 5-fluoro-1H-indazole-3-carboxylic acid. [Link]
-
National Center for Biotechnology Information. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. [Link]
-
Wiley-VCH. Supporting Information. [Link]
-
ChemBK. 4-Bromo-5-fluoro-3-methyl-1H-indazole-7-carboxylic acid methyl ester. [Link]
-
ChemSynthesis. 5-fluoro-1H-indazole-3-carboxylic acid. [Link]
-
Fisher Scientific. SAFETY DATA SHEET: 1-Methyl-1H-indazole-3-carboxylic acid. [Link]
-
ChemBK. 1H-Indazole-7-carboxylic acid, 4-bromo-5-fluoro-3-methyl-, methyl ester. [Link]
-
PubChem. methyl 1H-indazole-3-carboxylate. [Link]
-
Mol-Instincts. Trityl chloride. [Link]
-
Autechre. What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester?[Link]
-
PrepChem.com. Synthesis of indazole-3-carboxylic acid methyl ester. [Link]
-
Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]
- Google Patents. A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
PubChem. 1H-Indazole-3-carboxylic acid, 5-chloro-, methyl ester. [Link]
-
Cheméo. Chemical Properties of Triphenylmethyl chloride (CAS 76-83-5). [Link]
-
Autechre. What role does 1H-Indazole-3-carboxylic acid methyl ester play in organic synthesis?[Link]
-
Wikipedia. Triphenylmethyl chloride. [Link]
-
PubMed. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. [Link]
-
Assiut University. Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. [Link]
- Google Patents. Process for preparing 1-methylindazole-3-carboxylic acid.
Sources
The Strategic Incorporation of Fluorine in Indazole Scaffolds: A Technical Guide to Unlocking Novel Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] The strategic incorporation of fluorine into this heterocyclic system has emerged as a powerful strategy to modulate and enhance its therapeutic potential.[4][5][6] Fluorination can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity for biological targets, ultimately leading to improved pharmacokinetic and pharmacodynamic profiles.[4][5][7] This in-depth technical guide provides a comprehensive overview of the biological activities of fluorinated indazole derivatives, offering insights into their design, mechanism of action, and therapeutic applications across various disease areas. We will explore the causal relationships behind experimental choices in their evaluation and detail key methodologies for their characterization.
The Rationale for Fluorinating Indazole Derivatives: A Physicochemical Perspective
The introduction of fluorine, the most electronegative element, into an organic molecule like indazole imparts unique properties that are highly advantageous in drug design.[6] The carbon-fluorine (C-F) bond is strong and polarized, leading to several key effects:
-
Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross biological membranes, including the blood-brain barrier, which is crucial for developing drugs targeting the central nervous system.[7]
-
Enhanced Metabolic Stability: The strength of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[4][5]
-
Modulation of pKa: Fluorine's electron-withdrawing nature can alter the acidity or basicity of nearby functional groups, influencing the molecule's ionization state at physiological pH and its interaction with target proteins.
-
Conformational Control: The introduction of fluorine can induce specific conformational preferences in the molecule, leading to a more favorable orientation for binding to a target's active site.
-
Novel Intermolecular Interactions: Fluorine can participate in unique non-covalent interactions, such as orthogonal multipolar interactions and hydrogen bonds, which can contribute to enhanced binding affinity and selectivity.
These combined effects underscore why the "fluorine factor" has become a cornerstone of modern medicinal chemistry, with over 20% of all pharmaceuticals containing at least one fluorine atom.[4][5]
Therapeutic Applications of Fluorinated Indazole Derivatives
The versatility of the fluorinated indazole scaffold is evident in its broad spectrum of biological activities, with significant potential in oncology, virology, inflammation, and neurology.
Oncology: Targeting Key Signaling Pathways
Fluorinated indazole derivatives have shown remarkable promise as inhibitors of various protein kinases that are critical for cancer cell proliferation, survival, and angiogenesis.[1][8]
-
Fibroblast Growth Factor Receptor (FGFR) Inhibition: Certain 1H-indazol-3-amine derivatives with fluorine substitutions have demonstrated potent inhibition of FGFR1 and FGFR2.[1][2] For instance, the presence of a fluorine atom at the 6-position of the indazole ring resulted in improved enzymatic activity and cellular potency.[1]
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: Fluorinated indazole-based covalent inhibitors have shown remarkable activity against EGFR variants, including those with resistance mutations.[1]
-
Vascular Endothelial Growth Factor Receptor (VEGFR-2) Inhibition: Indazole derivatives have been designed as potent VEGFR-2 kinase inhibitors, demonstrating anti-angiogenic properties crucial for cancer treatment.[9]
-
Other Kinase Targets: Fluorinated indazoles have also been investigated as inhibitors of Rho kinase (ROCK1), spleen tyrosine kinase (Syk), and p38 kinase, all of which are implicated in various cancers.[4][5]
The following diagram illustrates a simplified workflow for screening potential fluorinated indazole-based kinase inhibitors.
Caption: Workflow for evaluating fluorinated indazole kinase inhibitors.
Antiviral Activity: Combating HIV
Several fluorinated indazole derivatives have demonstrated potent anti-HIV activity.[4][5] For example, certain 5-fluoroindazole derivatives have shown high potency in inhibiting HIV-1 replication in human T-lymphocyte cells, with some compounds exhibiting activity comparable to or better than the reference drug Zidovudine.[4][5] Structure-activity relationship (SAR) studies have revealed that the position and nature of substituents on the indazole and other linked moieties are crucial for antiviral potency.[4][5]
Anti-Inflammatory and Neuroprotective Roles
Fluorinated indazoles have been explored for their potential in treating inflammatory diseases and neurodegenerative disorders.
-
Inhibition of Inflammatory Mediators: 5-fluoroindazole derivatives have been identified as inhibitors of RIP2 kinase and p38 kinase, both of which are involved in inflammatory signaling pathways.[4][5]
-
Nitric Oxide Synthase (NOS) Inhibition: Tetrafluoroindazole derivatives have been synthesized and evaluated as selective inhibitors of nitric oxide synthase (NOS).[10][11] Notably, some compounds have shown selectivity for the inducible (iNOS or NOS-II) over the neuronal (nNOS or NOS-I) isoform, which is a desirable property for developing anti-inflammatory and neuroprotective agents with fewer side effects.[10][11] The fluorination of the aromatic ring was found to increase both the inhibitory potency and the selectivity for NOS-II.[10][11]
-
Potential in Alzheimer's Disease: The ability of fluorine to enhance blood-brain barrier permeability makes fluorinated compounds attractive for treating neurodegenerative diseases like Alzheimer's.[7][12] While specific research on fluorinated indazoles for Alzheimer's is emerging, the development of fluorinated triazoles as multi-target-directed ligands for this disease highlights the potential of this strategy.[13]
Antimicrobial Activity
The indazole scaffold is also found in compounds with antibacterial and antifungal properties. The introduction of fluorine can enhance these activities. For instance, fluorinated benzimidazole derivatives, which share structural similarities with indazoles, have shown good antibacterial and antifungal properties.[14] SAR studies on these compounds have indicated that the position of the fluorine atom on the phenyl ring significantly influences their antimicrobial efficacy.[14]
Experimental Protocols and Methodologies
The evaluation of the biological activity of fluorinated indazole derivatives involves a range of in vitro and in vivo assays. The choice of a specific protocol is dictated by the therapeutic target and the desired biological endpoint.
Kinase Inhibition Assays
A fundamental step in characterizing potential anticancer agents is to determine their inhibitory activity against specific kinases.
Protocol: In Vitro Kinase Inhibition Assay (Fluorescence Anisotropy)
-
Reagents and Materials:
-
Purified recombinant kinase (e.g., FGFR1, EGFR)
-
Fluorescently labeled kinase substrate (peptide or ATP analog)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Fluorinated indazole derivatives (dissolved in DMSO)
-
384-well microplates
-
Plate reader capable of measuring fluorescence anisotropy
-
-
Procedure:
-
Prepare a serial dilution of the fluorinated indazole derivatives in the assay buffer.
-
In a microplate, add the kinase, the fluorescently labeled substrate, and the test compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.
-
Stop the reaction (e.g., by adding EDTA).
-
Measure the fluorescence anisotropy of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the dose-response data to a suitable model (e.g., sigmoidal dose-response).
-
Causality Behind Experimental Choices:
-
Fluorescence Anisotropy: This method is chosen for its high sensitivity, low background, and homogeneous format (no separation steps required), making it suitable for high-throughput screening. The principle is that a small fluorescent probe tumbles rapidly in solution (low anisotropy), but when bound to a larger molecule (e.g., a kinase), its tumbling is restricted, leading to higher anisotropy. Inhibition of the kinase prevents the fluorescent substrate from being processed and released, thus maintaining a high anisotropy signal.
-
Self-Validating System: The protocol includes positive (no inhibitor) and negative (no kinase or no ATP) controls to ensure the assay is performing correctly. The Z'-factor, a statistical measure of assay quality, should be calculated to validate the robustness of the screening data.
Cell-Based Proliferation Assays
To assess the cytotoxic or cytostatic effects of the compounds on cancer cells, a cell proliferation assay is essential.
Protocol: MTT Assay for Cell Viability
-
Cell Culture:
-
Culture cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the fluorinated indazole derivatives or DMSO (vehicle control) for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the EC50 (or GI50) value, the concentration that causes 50% inhibition of cell growth.
-
Causality Behind Experimental Choices:
-
MTT Reagent: The MTT assay is a widely used, colorimetric assay that provides a quantitative measure of cell viability based on mitochondrial activity. It is a reliable and cost-effective method for initial screening of cytotoxic compounds.
-
Self-Validating System: Including a known cytotoxic drug as a positive control validates the sensitivity of the cell line to treatment. Blank wells (media only) and vehicle-treated wells serve as essential controls for background correction and baseline viability.
Antimicrobial Susceptibility Testing
To determine the antimicrobial activity of fluorinated indazoles, the minimum inhibitory concentration (MIC) is determined.
Protocol: Broth Microdilution Method for MIC Determination
-
Microorganisms and Media:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (Candida albicans).
-
Appropriate broth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
-
Procedure:
-
Prepare serial twofold dilutions of the fluorinated indazole derivatives in the broth medium in a 96-well microplate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Causality Behind Experimental Choices:
-
Broth Microdilution: This method is the gold standard for quantitative antimicrobial susceptibility testing. It allows for the simultaneous testing of multiple compounds against a single microorganism or a single compound against multiple microorganisms.
-
Self-Validating System: The inclusion of a known antibiotic or antifungal as a reference standard helps to validate the assay and compare the potency of the test compounds. The positive and negative growth controls are crucial for ensuring the viability of the inoculum and the sterility of the medium.
Structure-Activity Relationship (SAR) Insights
The biological activity of fluorinated indazole derivatives is highly dependent on the position and number of fluorine atoms, as well as the nature of other substituents on the indazole core.
| Target | Fluorine Position | Observed Effect | Reference |
| ROCK1 | 6-position | Significantly enhanced inhibitory potency (IC50 = 14 nM) and oral bioavailability (61%) compared to the 4-fluoro isomer. | [4][5] |
| FGFR1/2 | 6-position of ring A | Improved enzymatic activity and cellular potency. | [1] |
| NOS-II | Tetrafluorination of the aromatic ring | Increased inhibitory potency and selectivity for NOS-II over NOS-I. | [10][11] |
| HIV-1 | 5-position | Potent antiviral activity. | [4][5] |
This data highlights the importance of systematic SAR studies in optimizing the biological activity of fluorinated indazole derivatives. The following diagram illustrates the key positions on the indazole scaffold where fluorination and other substitutions can be modulated to tune biological activity.
Caption: Key substitution points on the indazole scaffold for activity modulation.
Conclusion and Future Perspectives
Fluorinated indazole derivatives represent a highly valuable class of compounds with a wide range of biological activities. The strategic incorporation of fluorine has proven to be a successful approach for enhancing their therapeutic properties. Future research in this area will likely focus on:
-
Fine-tuning selectivity: Designing derivatives that are highly selective for specific isoforms of a target protein to minimize off-target effects.
-
Multi-target-directed ligands: Developing single molecules that can modulate multiple targets involved in a complex disease, such as cancer or Alzheimer's disease.
-
Advanced synthesis methods: Exploring novel and efficient synthetic methodologies for the regioselective fluorination of indazoles.[15][16]
-
In-depth mechanistic studies: Elucidating the precise molecular interactions through which fluorinated indazoles exert their biological effects using techniques like X-ray crystallography and computational modeling.
The continued exploration of the chemical space of fluorinated indazoles holds immense promise for the discovery of novel and effective therapeutic agents to address unmet medical needs.
References
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: [Link]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. Available at: [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PubMed Central. Available at: [Link]
-
Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. Organic Chemistry Portal. Available at: [Link]
-
Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry. Available at: [Link]
-
The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. europepmc.org. Available at: [Link]
-
Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation. PubMed. Available at: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]
-
Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): Synthesis and biological evaluation. ResearchGate. Available at: [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available at: [Link]
-
Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. Available at: [Link]
-
Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. future-science.com. Available at: [Link]
-
Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications. Available at: [Link]
-
Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers. Available at: [Link]
-
Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. PubMed Central. Available at: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Semantic Scholar. Available at: [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. Available at: [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. Available at: [Link]
-
Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed. Available at: [Link]
-
Importance of Indazole against Neurological Disorders. PubMed. Available at: [Link]
-
Design, synthesis and in-vitro evaluation of fluorinated triazoles as multi-target directed ligands for Alzheimer disease. PubMed. Available at: [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. europepmc.org. Available at: [Link]
-
Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Semantic Scholar. Available at: [Link]
-
Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia. PubMed. Available at: [Link]
-
Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. MDPI. Available at: [Link]
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and in-vitro evaluation of fluorinated triazoles as multi-target directed ligands for Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. acgpubs.org [acgpubs.org]
- 15. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Predicted Mechanism of Action for Methyl 5-fluoro-1H-indazole-3-carboxylate
Introduction
The indazole nucleus is a prominent heterocyclic scaffold that forms the core of numerous biologically active molecules and approved pharmaceuticals.[1][2] Its structural versatility has established it as a "privileged scaffold" in medicinal chemistry, leading to the development of drugs with a wide array of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2][3] This technical guide provides a detailed exploration of the predicted mechanism of action for a specific derivative, Methyl 5-fluoro-1H-indazole-3-carboxylate.
The introduction of a fluorine atom and a methyl carboxylate group at the 5- and 3-positions of the indazole ring, respectively, is anticipated to significantly influence its biological activity. Fluorination is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[4][5][6] This guide will synthesize existing knowledge on the structure-activity relationships of related indazole-containing compounds to propose a scientifically grounded, predicted mechanism of action for this molecule. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of novel indazole derivatives.
Physicochemical Properties and Structural Rationale
The chemical structure of this compound combines the rigid bicyclic indazole core with two key functional groups that are critical to its predicted biological activity.
| Property | Value | Source |
| Molecular Formula | C9H7FN2O2 | PubChem |
| Molecular Weight | 194.16 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| SMILES | COC(=O)C1=NN=C2C1=CC=C(F)C=C2 | PubChem |
The 5-fluoro substituent is expected to increase the molecule's metabolic stability by blocking potential sites of oxidative metabolism.[4][6] Furthermore, the high electronegativity of fluorine can modulate the electronic properties of the aromatic ring, potentially enhancing interactions with target proteins. The methyl carboxylate group at the 3-position is a key feature, as the carboxylic acid and its ester derivatives on the indazole ring have been shown to be important for biological activity in other contexts.[7] This group can act as a hydrogen bond acceptor and its orientation is critical for target engagement.
Predicted Mechanism of Action: Kinase Inhibition
Based on the extensive literature on bioactive indazole derivatives, the most probable mechanism of action for this compound is the inhibition of protein kinases.[1] Several FDA-approved indazole-containing drugs, such as Pazopanib and Axitinib, function as multi-kinase inhibitors.[2]
Hypothesized Signaling Pathway
It is predicted that this compound will primarily target receptor tyrosine kinases (RTKs) involved in oncogenic signaling pathways, such as VEGFR (Vascular Endothelial Growth Factor Receptor) and PDGFR (Platelet-Derived Growth Factor Receptor). Inhibition of these kinases would disrupt downstream signaling cascades responsible for cell proliferation, survival, and angiogenesis.
Caption: A stepwise workflow for validating the predicted mechanism of action.
Detailed Experimental Protocols
1. Broad Kinase Panel Screening
-
Objective: To identify the primary kinase targets of this compound.
-
Methodology:
-
Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) that offers a panel of several hundred kinases.
-
Screen the compound at a fixed concentration (e.g., 1 or 10 µM) against the kinase panel.
-
Measure the percent inhibition for each kinase.
-
Identify "hits" as kinases that show significant inhibition (e.g., >50%) at the screening concentration.
-
2. IC50 Determination for Hit Kinases
-
Objective: To determine the potency of the compound against the identified hit kinases.
-
Methodology:
-
Perform in vitro kinase activity assays for each hit kinase.
-
Use a dose-response format with a range of compound concentrations (e.g., 10-point, 3-fold serial dilutions).
-
Measure kinase activity at each concentration.
-
Plot the data and fit to a four-parameter logistic equation to calculate the IC50 value.
-
3. Target Engagement Assays
-
Objective: To confirm that the compound binds to the target kinase in a cellular context.
-
Methodology (Cellular Thermal Shift Assay - CETSA):
-
Treat intact cells with the compound or vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the amount of soluble target kinase at each temperature by Western blot.
-
A shift in the melting temperature of the target kinase in the presence of the compound indicates target engagement.
-
4. Cell Proliferation Assays
-
Objective: To assess the effect of the compound on the proliferation of cancer cell lines that are dependent on the target kinase signaling.
-
Methodology (MTT Assay):
-
Seed cancer cells in 96-well plates.
-
Treat the cells with a range of concentrations of the compound for 72 hours.
-
Add MTT reagent and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
Calculate the GI50 (concentration for 50% growth inhibition).
-
Conclusion
The structural features of this compound, particularly the indazole core and the 5-fluoro substituent, strongly suggest a mechanism of action centered on kinase inhibition. The proposed workflow provides a robust framework for validating this hypothesis, starting from broad in vitro screening and progressing to more complex cellular and in vivo models. The insights gained from these studies will be crucial in determining the therapeutic potential of this compound and guiding its further development.
References
-
Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. (n.d.). PubMed Central. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). PubMed Central. [Link]
-
1-(5-Carboxyindazol-1-yl)propan-2-ones as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase: bioisosteric replacement of the carboxylic acid moiety. (n.d.). Taylor & Francis Online. [Link]
-
Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (2022). PubMed Central. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). ResearchGate. [Link]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2021). PubMed Central. [Link]
- Indazole bioisostere replacement of catechol in therapeutically active compounds. (n.d.).
-
Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H- indazole-bearing neuroprotective MAO B inhibitors. (n.d.). IRIS. [Link]
-
Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. (2023). ResearchGate. [Link]
-
Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. [Link]
- Indazole bioisostere replacement of catechol in therapeutically active compounds. (n.d.).
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI. [Link]
-
Importance of Fluorine in Benzazole Compounds. (2020). MDPI. [Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2022). PubMed Central. [Link]
-
Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. (2023). PubMed Central. [Link]
-
5-fluoro-1H-indazole-3-carboxylic acid. (n.d.). PubChem. [Link]
-
5-fluoro-1H-indazole-3-carboxylic acid. (n.d.). ChemSynthesis. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide to In Silico Docking Studies of Methyl 5-fluoro-1H-indazole-3-carboxylate
A Senior Application Scientist's Perspective on Methodical Rigor and Predictive Accuracy in Computational Drug Discovery
This guide provides a comprehensive walkthrough of the principles and practices involved in conducting in silico molecular docking studies, using Methyl 5-fluoro-1H-indazole-3-carboxylate as a case study. Tailored for researchers, scientists, and professionals in drug development, this document emphasizes the causality behind experimental choices, ensuring a robust and reproducible scientific workflow.
Foundational Concepts: The Intersection of a Promising Ligand and a Powerful Technique
1.1 The Ligand: this compound
Indazole derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities.[1] These activities include anti-inflammatory, antitumor, and antibacterial properties.[1] The subject of our study, this compound, is a specific derivative with potential therapeutic applications. The fluorine substitution is of particular interest as it can enhance biological activity.[2]
1.2 The Technique: In Silico Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][4] In the context of drug discovery, it is an invaluable tool for predicting the interaction between a small molecule (ligand) and a protein's binding site at the atomic level.[3][5] This allows for the characterization of small molecule behavior in the binding site of target proteins and helps to elucidate fundamental biochemical processes.[3] The primary goals of molecular docking are to predict the binding mode (the conformation, position, and orientation of the ligand) and to estimate the binding affinity of the ligand-receptor complex.[3]
The In Silico Docking Workflow: A Step-by-Step Protocol
A successful docking study is contingent on a meticulously executed workflow. Each step is critical for the validity and reliability of the final results.
Caption: A generalized workflow for in silico molecular docking studies.
2.1. Ligand Preparation
The initial step involves preparing the 3D structure of this compound. This is a crucial stage as the quality of the ligand structure directly impacts the docking results.
Protocol:
-
Obtain 2D Structure: The 2D structure of the ligand can be drawn using chemical drawing software like ChemDraw or obtained from databases such as PubChem.
-
Convert to 3D: The 2D structure is then converted into a 3D conformation.
-
Energy Minimization: The 3D structure undergoes energy minimization to obtain a stable, low-energy conformation. This step is vital for ensuring correct bond lengths, angles, and torsions.[6]
-
Add Hydrogens and Assign Charges: Hydrogen atoms are added to the structure, and partial charges are assigned to each atom.[7][8] Gasteiger charges are commonly used for ligands.[9]
-
Define Rotatable Bonds: The rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking process.[8][9]
2.2. Protein Preparation
The selection and preparation of the target protein structure are equally critical for a successful docking study.
Protocol:
-
Retrieve Protein Structure: The 3D structure of the target protein is typically downloaded from the Protein Data Bank (PDB).
-
Clean the Structure: The initial PDB file often contains non-essential molecules such as water, ions, and co-crystallized ligands. These are generally removed, although in some cases, specific water molecules in the active site that mediate ligand binding may be retained.[6][10] If the protein is a multimer, only the relevant monomeric unit is typically kept.[6][10]
-
Repair and Optimize: The protein structure is checked for missing atoms, residues, or loops, which are then modeled and repaired.[6][10]
-
Add Hydrogens and Assign Charges: Hydrogen atoms are added to the protein, and charges are assigned. Kollman charges are frequently used for proteins.[9][11]
-
Protonation States: The protonation states of ionizable residues (e.g., Histidine, Aspartate, Glutamate) are determined at a physiological pH.
Caption: Detailed workflows for ligand and protein preparation.
2.3. Grid Generation
Before docking, a grid box is generated to define the search space for the ligand within the protein's active site.[7] The grid parameters define the dimensions and location of this search space.[12]
2.4. Docking Simulation
The docking simulation is performed using specialized software such as AutoDock, Glide, or DOCK.[3] These programs employ various search algorithms (e.g., genetic algorithms, Monte Carlo simulated annealing) to explore different conformations and orientations of the ligand within the defined grid.[3][12]
2.5. Analysis of Docking Results
The output of a docking simulation is a set of possible binding poses for the ligand, each with a corresponding docking score or binding energy.[12]
-
Binding Energy/Docking Score: This value represents the predicted binding affinity. A lower (more negative) binding energy generally indicates a more stable and favorable binding interaction.[13][14]
-
Binding Pose: The binding pose reveals the spatial orientation of the ligand within the active site and the specific interactions it forms with the protein's amino acid residues.[13][14]
-
Molecular Interactions: The types of interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are analyzed to understand the molecular basis of binding.[15]
Ensuring Scientific Integrity: Validation and Interpretation
3.1. Docking Protocol Validation
To ensure the reliability of the docking protocol, it is essential to perform a validation step.[16] A common method is to re-dock the co-crystallized ligand into the protein's active site.[17] A successful validation is typically indicated by a low Root Mean Square Deviation (RMSD) value (generally less than 2.0 Å) between the docked pose and the crystallographic pose of the native ligand.[17][18][19]
3.2. Interpreting the Results
The interpretation of docking results requires careful consideration of multiple factors:
| Metric | Interpretation | Importance |
| Binding Energy | A lower value suggests stronger binding affinity.[13] | High |
| Binding Pose | The orientation of the ligand in the active site.[13] | High |
| Hydrogen Bonds | Strong, directional interactions crucial for specificity.[15] | High |
| Hydrophobic Interactions | Key drivers of binding in nonpolar environments. | High |
| RMSD (in validation) | A low value indicates a reliable docking protocol.[15] | Critical |
It is important to remember that docking scores are predictive and may not always directly correlate with experimental binding affinities.[13] Therefore, the results of in silico docking should be viewed as valuable hypotheses that require further experimental validation.
Conclusion: The Role of In Silico Docking in Modern Drug Discovery
In silico molecular docking is a powerful and cost-effective tool in the drug discovery pipeline.[4][20] When conducted with methodical rigor and a deep understanding of the underlying principles, it can significantly accelerate the identification and optimization of lead compounds. The study of molecules like this compound through these computational lenses allows for a rational, structure-based approach to designing novel therapeutics.
References
- Quora. (2021, September 20). How does one prepare proteins for molecular docking?
- BIOTECH WORLD INDIA. Molecular Docking : A short Overview and steps involved.
- Molecular Docking Tutorial.
- ECHEMI.
- Lang, P. T., & Brozell, S. (2025, June 6). Tutorial: Prepping Molecules. UCSF DOCK.
- Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157.
- ijariie. (2024, November 23). A Review on In Silico molecular docking Studies.
- ResearchGate. (2015, July 7).
- Creative Proteomics. Molecular Docking Results Analysis and Accuracy Improvement.
- ResearchGate. Molecular docking protocol validation. This crucial process can enhance...
- Bio-protocol. 3.5.
- International Journal of Pharmaceutical Sciences.
- Session 4: Introduction to in silico docking.
- ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?
- IP International Journal of Medical Microbiology and Tropical Diseases. Review on molecular docking analysis of herbal compounds and their activity against SARS and JEV using In-silico and In vitro approaches.
- ACS Publications. Validation Studies of the Site-Directed Docking Program LibDock.
- YouTube. (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial.
- ResearchGate. (2019, September 20).
- Omics tutorials. (2024, October 8). Step-by-Step Tutorial on Molecular Docking.
- In silico molecular docking: Significance and symbolism. (2025, July 31).
- YouTube. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech.
- YouTube. (2024, January 29). Learn Maestro: Preparing protein structures.
- YouTube. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking.
- YouTube. (2024, May 29). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon).
- ETFLIN. A Beginner's Guide to Molecular Docking.
- YouTube. (2020, October 23). How to Interpret Your Docking Scores.
- YouTube. (2025, June 24).
- ResearchGate. Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid.
- Chem-Impex. 5-Fluoro-1H-indazole-3-carboxylic acid.
- Doi, T., et al. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.
- Cayman Chemical. Methyl 1-(4-fluorobenzyl)
- ChemSynthesis. (2025, May 20). 5-fluoro-1H-indazole-3-carboxylic acid.
- ChemicalBook.
- ChemicalBook. (2025, July 16).
- Molecules. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- CymitQuimica. 5-Fluoro-1-methyl-1h-indazole-3-carboxylic acid.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijariie.com [ijariie.com]
- 5. In silico molecular docking: Significance and symbolism [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. biotechworldindia.in [biotechworldindia.in]
- 8. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 9. m.youtube.com [m.youtube.com]
- 10. quora.com [quora.com]
- 11. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 12. sites.ualberta.ca [sites.ualberta.ca]
- 13. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 14. etflin.com [etflin.com]
- 15. researchgate.net [researchgate.net]
- 16. echemi.com [echemi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. ijpsjournal.com [ijpsjournal.com]
Spectroscopic Profile of Methyl 5-fluoro-1H-indazole-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular Structure and Spectroscopic Overview
The structure of Methyl 5-fluoro-1H-indazole-3-carboxylate, presented below, forms the basis for the interpretation of its spectroscopic signatures. The key structural features include the indazole bicyclic system, a fluorine substituent on the benzene ring, and a methyl ester group at the 3-position. Each of these components will give rise to characteristic signals in the NMR, IR, and Mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information regarding the electronic environment of the hydrogen and carbon atoms, respectively.
¹H NMR (Proton NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the indazole ring, the methyl protons of the ester, and the N-H proton of the indazole. The fluorine atom at the 5-position will introduce characteristic splitting patterns (coupling) with the neighboring aromatic protons.
Expected ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~14.0 | br s | - | 1H, N-H |
| ~8.1 | dd | J ≈ 9.0, 4.5 Hz | 1H, H-7 |
| ~7.8 | dd | J ≈ 9.0, 2.5 Hz | 1H, H-4 |
| ~7.4 | ddd | J ≈ 9.0, 9.0, 2.5 Hz | 1H, H-6 |
| 3.95 | s | - | 3H, -OCH₃ |
Interpretation of the ¹H NMR Spectrum:
-
N-H Proton: The proton attached to the nitrogen of the indazole ring is expected to be highly deshielded due to its acidic nature and involvement in hydrogen bonding, appearing as a broad singlet at a very downfield chemical shift (~14.0 ppm).
-
Aromatic Protons: The three protons on the benzene ring will exhibit a complex splitting pattern due to both proton-proton and proton-fluorine couplings.
-
H-7: This proton is ortho to the ring fusion and meta to the fluorine atom. It is expected to appear as a doublet of doublets, with a larger coupling constant from the ortho-coupled H-6 and a smaller coupling from the meta-coupled H-4.
-
H-4: This proton is ortho to the fluorine atom and will show a characteristic ortho-coupling to H-7 and a smaller meta-coupling to H-6, as well as a significant coupling to the fluorine atom.
-
H-6: This proton is meta to the fluorine atom and ortho to H-7. It will appear as a doublet of doublet of doublets due to coupling with H-7, H-4, and the fluorine atom.
-
-
Methyl Protons: The three protons of the methyl ester group are in a relatively shielded environment and will appear as a sharp singlet at approximately 3.95 ppm.
¹³C NMR (Carbon NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The presence of the fluorine atom will cause a large C-F coupling for the carbon atom it is directly attached to (C-5) and smaller couplings for the adjacent carbons.
Expected ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment |
| ~163.0 | - | C=O (ester) |
| ~159.0 | d, ¹JCF ≈ 240 Hz | C-5 |
| ~141.0 | - | C-7a |
| ~136.0 | - | C-3 |
| ~123.0 | d, ³JCF ≈ 10 Hz | C-7 |
| ~122.0 | d, ²JCF ≈ 25 Hz | C-4 |
| ~112.0 | d, ²JCF ≈ 25 Hz | C-3a |
| ~108.0 | d, ³JCF ≈ 5 Hz | C-6 |
| ~52.5 | - | -OCH₃ |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon: The ester carbonyl carbon is the most deshielded carbon atom, appearing at around 163.0 ppm.
-
Fluorinated Carbon (C-5): The carbon atom directly bonded to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF) of approximately 240 Hz and will be significantly shifted downfield due to the electronegativity of fluorine.
-
Other Aromatic Carbons: The other carbon atoms of the indazole ring will appear in the aromatic region (108-141 ppm), with their chemical shifts and C-F coupling constants providing valuable information for their assignment.
-
Methyl Carbon: The carbon of the methyl ester group will be the most shielded, appearing at approximately 52.5 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-F, and C-O bonds.
Expected IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3100 | Broad | N-H stretching |
| 1720-1700 | Strong | C=O stretching (ester) |
| 1620-1450 | Medium | C=C and C=N stretching (aromatic ring) |
| 1250-1200 | Strong | C-O stretching (ester) |
| 1150-1100 | Strong | C-F stretching |
Interpretation of the IR Spectrum:
-
A broad absorption band in the region of 3300-3100 cm⁻¹ is characteristic of the N-H stretching vibration, broadened due to hydrogen bonding.
-
A strong, sharp peak between 1720-1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching of the ester group.
-
The aromatic C=C and C=N stretching vibrations will give rise to a series of medium intensity bands in the 1620-1450 cm⁻¹ region.
-
The C-O stretching of the ester will be observed as a strong band in the 1250-1200 cm⁻¹ region.
-
A strong absorption band in the 1150-1100 cm⁻¹ range is characteristic of the C-F stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) is expected at m/z 194.16.
Expected Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 194 | High | [M]⁺ (Molecular Ion) |
| 163 | Medium | [M - OCH₃]⁺ |
| 135 | High | [M - COOCH₃]⁺ |
Interpretation of the Mass Spectrum:
-
The molecular ion peak at m/z 194 corresponds to the molecular weight of the compound.
-
A significant fragment at m/z 163 would result from the loss of the methoxy group (-OCH₃) from the molecular ion.
-
The base peak is likely to be at m/z 135, corresponding to the loss of the entire carbomethoxy group (-COOCH₃), resulting in the stable 5-fluoro-1H-indazolyl cation.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed above. Instrument parameters should be optimized for the specific sample and instrument.
NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled sequence should be used. Typical parameters include a 45° pulse angle, a 2-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).
IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Data Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (for solids) or after separation by gas chromatography (GC-MS).
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Analysis: Scan a mass range of m/z 40-400 to detect the molecular ion and significant fragments.
Visualization of Experimental Workflows
Caption: General workflow for the spectroscopic analysis of this compound.
Conclusion
The predicted ¹H NMR, ¹³C NMR, IR, and MS data presented in this guide provide a comprehensive spectroscopic profile for this compound. This information is invaluable for the confirmation of its synthesis, the assessment of its purity, and as a reference for the characterization of related novel compounds in the field of drug discovery and development. While based on sound spectroscopic principles and data from close analogs, experimental verification of these predictions is highly recommended for definitive structural confirmation.
References
-
Jizhi Biochemical. This compound,97%. [Link]
-
Watson International. This compound cas 78155-73-4. [Link]
-
Allfluoro pharmaceutical co .ltd. This compound,78155-73-4. [Link]
- Google P
Sources
The 5-Fluoro-1H-Indazole Scaffold: A Privileged Structure for Novel Therapeutic Agents
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The 5-fluoro-1H-indazole core is a versatile and highly valued scaffold in modern medicinal chemistry. Its unique electronic properties, conferred by the fluorine atom and the bicyclic aromatic system, allow for a diverse range of interactions with various biological targets. This guide provides a comprehensive overview of the therapeutic potential of 5-fluoro-1H-indazole derivatives, with a focus on key molecular targets in oncology and neuroinflammation. We will delve into the rationale behind targeting specific pathways, explore the structure-activity relationships of potent inhibitors, and provide detailed experimental protocols for hit identification and optimization.
Introduction: The Significance of the 5-Fluoro-1H-Indazole Moiety
The indazole ring system, a bicyclic heteroaromatic compound, has long been recognized as a "privileged scaffold" in drug discovery. Its ability to serve as a bioisostere for endogenous structures like purines and indoles, coupled with its capacity to engage in a variety of non-covalent interactions, makes it an attractive starting point for the design of novel therapeutics. The introduction of a fluorine atom at the 5-position further enhances its drug-like properties.
The high electronegativity of fluorine can modulate the acidity of the N-H proton, influence metabolic stability by blocking potential sites of oxidation, and enhance binding affinity through favorable electrostatic interactions with target proteins. These attributes have led to the successful development of several indazole-based drugs, including kinase inhibitors for cancer therapy. This guide will explore the expanding therapeutic landscape for 5-fluoro-1H-indazole scaffolds, highlighting their potential to address unmet medical needs.
Oncology: Targeting Aberrant Kinase Signaling
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. The 5-fluoro-1H-indazole scaffold has proven to be a particularly effective framework for the design of potent and selective kinase inhibitors.
Anaplastic Lymphoma Kinase (ALK) and ROS1
Rationale: Chromosomal rearrangements involving the ALK and ROS1 genes lead to the formation of fusion proteins with constitutive kinase activity, driving the growth of certain non-small cell lung cancers (NSCLC). Dual inhibition of ALK and ROS1 presents a promising therapeutic strategy for these patient populations.
Mechanism of Action: 5-fluoro-1H-indazole derivatives have been identified as key pharmacophores for dual ALK/ROS1 inhibitors. The indazole core typically forms critical hydrogen bonds with the hinge region of the kinase domain, mimicking the interaction of the adenine moiety of ATP. The 5-fluoro substituent can enhance binding affinity and modulate the overall physicochemical properties of the inhibitor.
Experimental Workflow: ALK/ROS1 Kinase Inhibition Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the 5-fluoro-1H-indazole test compound in 100% DMSO.
-
Prepare a serial dilution of the compound in assay buffer.
-
Prepare a solution of recombinant ALK or ROS1 kinase in assay buffer.
-
Prepare a solution of a suitable peptide substrate and ATP in assay buffer.
-
-
Assay Procedure:
-
Add the test compound dilutions to the wells of a 384-well plate.
-
Add the kinase solution to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding the ATP/substrate solution.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a stop solution containing EDTA.
-
Add a detection reagent that quantifies the amount of phosphorylated substrate.
-
Measure the signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a no-compound control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Fibroblast Growth Factor Receptors (FGFRs)
Rationale: Aberrant FGFR signaling, due to gene amplification, mutations, or translocations, is implicated in the pathogenesis of various cancers, including bladder, lung, and breast cancer.
Mechanism of Action: 1H-indazol-3-amine derivatives have been developed as potent FGFR1 and FGFR2 inhibitors. The 3-aminoindazole moiety occupies the ATP-binding site, forming hydrogen bonds with the hinge region. The 5-fluoro substitution has been shown to improve both enzymatic activity and cellular potency, likely through favorable hydrophobic interactions within the binding pocket.
Table 1: Structure-Activity Relationship of 5-Fluoro-1H-Indazole Derivatives as FGFR Inhibitors
| Compound | R1 | R2 | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) |
| 14a | H | 3-methoxyphenyl | 15 | - |
| 14d | F | 3-methoxyphenyl | 5.5 | - |
| 27a | F | - | < 4.1 | 2.0 |
Data adapted from relevant studies.
Neuroinflammation: Modulating Microglial Activation
Neuroinflammation, characterized by the activation of microglia and astrocytes, is a key pathological feature of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Targeting the signaling pathways that drive this inflammatory response is a promising therapeutic strategy.
Histamine H3 Receptor (H3R) Antagonism
Rationale: The histamine H3 receptor is a presynaptic autoreceptor that regulates the release of histamine and other neurotransmitters in the central nervous system. Antagonism of H3R has been shown to have anti-inflammatory effects by modulating microglial activation and shifting them from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.
Mechanism of Action: While specific 5-fluoro-1H-indazole derivatives targeting H3R for neuroinflammation are still in early stages of development, the indazole scaffold is a known component of H3R antagonists. The core structure can interact with key residues in the transmembrane domains of the receptor. The 5-fluoro substitution could enhance brain penetration and metabolic stability, crucial properties for a centrally acting therapeutic.
Signaling Pathway: H3R Antagonism in Microglia
Caption: H3R antagonist-mediated shift towards an M2 microglial phenotype.
Immunoproteasome Inhibition
Rationale: The immunoproteasome is a specialized form of the proteasome that is upregulated during inflammatory responses and is involved in the production of pro-inflammatory cytokines. Inhibition of the immunoproteasome can attenuate neuroinflammation.
Mechanism of Action: Novel amide derivatives are being investigated as non-covalent immunoproteasome inhibitors. The 5-fluoro-1H-indazole scaffold could be incorporated into these structures to enhance their potency and selectivity. By inhibiting the immunoproteasome, these compounds can block the degradation of IκBα, thereby preventing the activation of the pro-inflammatory transcription factor NF-κB and reducing the production of cytokines like IL-1β and IL-6.
Future Directions and Conclusion
The 5-fluoro-1H-indazole scaffold continues to be a rich source of novel therapeutic agents. Its versatility allows for the targeting of a wide range of biological molecules with high affinity and selectivity. Future research will likely focus on:
-
Expanding the target space: Exploring the potential of 5-fluoro-1H-indazole derivatives against other therapeutic targets, such as G-protein coupled receptors and epigenetic modulators.
-
Structure-based drug design: Utilizing computational modeling and X-ray crystallography to design next-generation inhibitors with improved potency and pharmacokinetic properties.
-
Phenotypic screening: Employing high-content imaging and other cell-based assays to identify novel biological activities of 5-fluoro-1H-indazole libraries.
References
-
PubMed. (2024). Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations. Retrieved from [Link]
-
PubMed Central. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Retrieved from [Link]
-
ResearchGate. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]
-
MDPI. (n.d.). Structure-based design of indazole derivatives as inhibitors of FGFR1 kinases. Retrieved from [Link]
-
Assiut University. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Retrieved from [Link]
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
National Institutes of Health. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening. Retrieved from [Link]
- Taylor & Francis Online. (n.d.).
The Indazole Nucleus: A Privileged Scaffold in Modern Medicinal Chemistry
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] While rarely found in nature, its synthetic derivatives exhibit a vast spectrum of pharmacological activities, forming the core of numerous clinically successful drugs.[2][3] This guide provides an in-depth technical overview of the indazole nucleus, covering its fundamental chemical properties, its diverse roles in drug action, key structure-activity relationships, and prevalent synthetic strategies. We will explore its significance as a bioisostere, its application in FDA-approved therapeutics, and provide detailed experimental protocols and visualizations to illustrate its central importance in contemporary drug discovery and development.
Introduction: The Indazole Core
The indazole, or benzopyrazole, is a nitrogen-containing heterocyclic compound with the chemical formula C₇H₆N₂.[4] Its structure, a fusion of a benzene ring with a pyrazole ring, gives rise to unique physicochemical properties that are highly advantageous for drug design.
Structure and Tautomerism
The indazole nucleus can exist in three tautomeric forms: 1H-indazole, 2H-indazole, and the much rarer 3H-indazole.[4][5] The tautomeric equilibrium is a critical consideration in both synthesis and biological activity, as it influences the molecule's reactivity, physical properties, and interaction with biological targets.[4] Through thermodynamic calculations and experimental observation, the 1H-indazole form has been identified as the most stable and predominant tautomer.[3][4]
A Privileged Scaffold in Medicinal Chemistry
The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for drug discovery. The indazole nucleus fits this description perfectly. Its structural rigidity, combined with the ability to serve as both a hydrogen bond donor (the N-H group) and acceptor (the second nitrogen atom), allows for specific and high-affinity interactions with a wide range of protein targets, particularly kinases. This versatility has led to its incorporation into drugs for treating cancer, inflammation, nausea, and cardiovascular diseases.[3][6]
The Role of Indazole in Drug Design and Action
The utility of the indazole core in drug development stems from its broad pharmacological profile and its advantageous properties as a bioisosteric replacement for other common chemical moieties.
Diverse Pharmacological Activities
Derivatives of indazole have been reported to possess a remarkable array of biological activities. The ability to easily functionalize the bicyclic ring system at multiple positions allows for the fine-tuning of a compound's properties to achieve desired potency and selectivity against various targets.[3]
| Pharmacological Activity | Description & Examples | Key References |
| Anticancer | Inhibition of protein kinases (e.g., tyrosine kinases, CDKs, Aurora kinases) involved in tumor growth and proliferation.[7] Leads to apoptosis and cell cycle arrest. | [3],[8],[7] |
| Anti-inflammatory | Inhibition of inflammatory pathways. Benzydamine and Bendazac are commercially available anti-inflammatory drugs.[3][9] | [10],[11],[9] |
| Antimicrobial | Activity against various bacterial and fungal strains. | [3],[12] |
| Anti-HIV | Inhibition of viral replication processes. | [3],[12] |
| Cardiovascular | Includes antiarrhythmic, antihypertensive, and vasorelaxant activities. Some derivatives act as Rho kinase inhibitors.[6][11] | [6] |
| Neurological | Activity as 5-HT receptor antagonists (anti-emetic) and potential treatments for neurodegenerative diseases.[10][11] | [11],[13] |
FDA-Approved Indazole-Containing Drugs
The clinical and commercial success of indazole-based compounds underscores the importance of this scaffold. Several have received FDA approval and are now critical components in the treatment of various diseases, particularly in oncology.
| Drug Name | Mechanism of Action | Therapeutic Use | Key References |
| Pazopanib | Multi-targeted tyrosine kinase inhibitor (VEGFR, PDGFR, c-Kit). | Renal cell carcinoma, soft tissue sarcoma. | [3],[10] |
| Axitinib | Selective tyrosine kinase inhibitor (VEGFR). | Renal cell carcinoma. | [10],[4] |
| Niraparib | Poly (ADP-ribose) polymerase (PARP) inhibitor. | Ovarian, fallopian tube, and peritoneal cancer. | [3],[4] |
| Entrectinib | Inhibitor of ALK, ROS1, and TRK kinases. | ROS1-positive non-small cell lung cancer (NSCLC). | [3],[4] |
| Granisetron | Selective 5-HT₃ receptor antagonist. | Chemotherapy-induced nausea and vomiting. | [10],[4] |
| Benzydamine | Non-steroidal anti-inflammatory drug (NSAID). | Pain and inflammation relief. | [3],[4] |
Indazole as a Bioisostere
A key strategy in medicinal chemistry is bioisosteric replacement, where one part of a molecule is exchanged for another with similar physical or chemical properties to improve the compound's overall profile. The indazole nucleus is an excellent bioisostere for common moieties like phenol and indole.
-
Replacement for Phenol: Phenolic groups are often prone to rapid phase II metabolism (glucuronidation), leading to poor oral bioavailability. Replacing a phenol with an indazole can block this metabolic pathway. The indazole N-H group can still act as a hydrogen bond donor, mimicking the phenolic hydroxyl group, while the overall molecule becomes less susceptible to metabolic breakdown.
-
Replacement for Indole: Like indole, indazole has an N-H group that can serve as a hydrogen bond donor. However, the indazole possesses an additional nitrogen atom that can act as a hydrogen bond acceptor. This unique feature can provide an additional, favorable interaction with a protein target, potentially leading to improved binding affinity and potency.
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing lead compounds. For the indazole scaffold, research has shown that substituents at various positions play a critical role in determining biological activity.
-
C3 and C6 Positions: For certain inhibitory activities, aryl groups at the C3 and C6 positions of the indazole core have been found to be crucial.[3]
-
N1 Position: In the development of CCR4 antagonists, substitutions on the N1 nitrogen with meta-substituted benzyl groups were found to be most potent.[14]
-
C4, C5, and C7 Positions: Studies have revealed that substitutions at these positions can significantly impact activity. For instance, in cardiovascular agents, introducing a fluorine or chlorine atom at the C7 position of the indazole nucleus resulted in compounds with higher hypotensive activity.[6]
-
3-Carboxamide Regiochemistry: In the development of CRAC channel blockers, the specific orientation of an amide linker at the C3 position was found to be critical. The indazole-3-carboxamide actively inhibited calcium influx, whereas its reverse isomer was completely inactive, highlighting the strict regiochemical requirements for activity.[15]
Synthetic Strategies for Indazole Derivatives
The construction of the indazole ring has been the subject of extensive research, leading to a variety of synthetic methods. These can be broadly categorized into classical condensation reactions and modern metal-catalyzed approaches.
Overview of Synthetic Routes
-
Classical Methods: Often involve the cyclization of appropriately substituted benzene derivatives, such as o-aminobenzaldehydes or 2-fluoro-benzonitriles, with hydrazine.[1][14]
-
Modern Methods: Include metal-free C-H amination using oxidants like iodine or PIFA, and copper/palladium-catalyzed cross-coupling reactions.[3] These methods often provide better functional group tolerance and milder reaction conditions.
Experimental Protocol: Synthesis of 1-Aryl-1H-indazoles via C-H Amination
This protocol is based on a metal-free direct aryl C-H amination process, which represents a modern and efficient approach.[3]
Objective: To synthesize 1H-indazoles from arylhydrazones using an iodine-based oxidant.
Materials:
-
Substituted arylhydrazone (starting material)
-
Iodine (I₂)
-
Potassium Iodide (KI)
-
Sodium Acetate (NaOAc)
-
Solvent (e.g., Dimethyl Sulfoxide - DMSO)
-
Standard laboratory glassware and magnetic stirrer
-
Purification apparatus (e.g., column chromatography)
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the arylhydrazone (1.0 mmol, 1.0 equiv.).
-
Addition of Reagents: Add sodium acetate (2.0 mmol, 2.0 equiv.), potassium iodide (2.0 mmol, 2.0 equiv.), and iodine (1.5 mmol, 1.5 equiv.).
-
Solvent Addition: Add the solvent (DMSO, 5 mL) to the flask.
-
Reaction Execution: Seal the flask and heat the reaction mixture to the required temperature (e.g., 100-120 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 1H-indazole derivative.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Causality: This metal-free approach is advantageous as it avoids potentially toxic and expensive metal catalysts. The use of iodine as an oxidant facilitates the intramolecular cyclization via an electrophilic C-H amination pathway, providing a direct route to the desired indazole core.[3]
Case Study: Indazole in Kinase Inhibition
The indazole scaffold is particularly prominent in the design of protein kinase inhibitors.[7] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of cancer.[7] Indazole-based drugs like Pazopanib and Axitinib function by blocking the ATP-binding site of specific tyrosine kinases, thereby inhibiting downstream signaling pathways that promote tumor growth and angiogenesis.
The indazole core typically forms crucial hydrogen bonds with the "hinge region" of the kinase's ATP-binding pocket. The N1-H acts as a hydrogen bond donor, while the N2 atom acts as an acceptor, anchoring the inhibitor in the active site and preventing ATP from binding.
Future Perspectives and Conclusion
The indazole nucleus is firmly established as a cornerstone of modern medicinal chemistry. Its structural and electronic properties make it a highly adaptable scaffold for interacting with diverse biological targets. Future research will likely focus on several key areas:
-
Novel Synthetic Methods: Developing even more efficient, sustainable, and regioselective methods for synthesizing complex indazole derivatives.
-
New Therapeutic Targets: Expanding the application of indazole-based drugs beyond oncology and inflammation to other areas like neurodegenerative and infectious diseases.[11]
-
Multifunctional Drugs: Designing single molecules based on the indazole scaffold that can modulate multiple targets simultaneously for a synergistic therapeutic effect.
References
-
Cai, C., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(21), 7569. [Link]
-
Singampalli, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15, 12-42. [Link]
-
Raut, S., et al. (2020). Different Strategies to the Synthesis of Indazole and its Derivatives: A Review. Mini-Reviews in Organic Chemistry, 17(4), 363-404. [Link]
-
Barreiro, E. J., et al. (2011). Pharmacological properties of indazole derivatives: recent developments. Mini reviews in medicinal chemistry, 11(13), 1153–1163. [Link]
-
Suresh, S. (2024). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research, 9(5). [Link]
-
Pattanayak, P., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug development research, 83(7), 1469–1504. [Link]
-
Miller, W. H., et al. (2013). Synthesis and Structure-Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 56(16), 6353–6367. [Link]
-
Mallesha, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & medicinal chemistry letters, 27(4), 807–812. [Link]
-
Singampalli, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Indazole 12 as bioisosteric replacement of phenolic analog 50. [Link]
-
ResearchGate. (2022). The Anticancer Activity of Indazole Compounds: A Mini Review. [Link]
-
ResearchGate. (2021). Pharmacological Properties of Indazole Derivatives: Recent Developments. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. [Link]
-
Kumar, M., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Cardiovascular & hematological agents in medicinal chemistry, 20(2), 96–107. [Link]
- Google Patents. (n.d.). Indazole bioisostere replacement of catechol in therapeutically active compounds.
-
Singh, S. K., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences and Research, 7(10), 3893-3904. [Link]
-
ResearchGate. (n.d.). Structure of our indazole derivatives. [Link]
-
Gaikwad, D. D., et al. (2015). Synthesis of indazole motifs and their medicinal importance: an overview. European journal of medicinal chemistry, 90, 707–731. [Link]
-
Kumar, D., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC advances, 11(26), 15728–15754. [Link]
-
Pisani, L., et al. (2023). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. European journal of medicinal chemistry, 255, 115352. [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]
-
ResearchGate. (2023). Indazole-based antiinflammatory and analgesic drugs. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of indazole motifs and their medicinal importance: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of Methyl 5-fluoro-1H-indazole-3-carboxylate
Abstract: This document provides a detailed, two-step protocol for the synthesis of Methyl 5-fluoro-1H-indazole-3-carboxylate, a key building block in contemporary medicinal chemistry. The synthesis begins with the formation of the indazole core via a diazotization-cyclization cascade, followed by a classic Fischer esterification. This guide is designed for researchers in organic synthesis and drug development, offering in-depth explanations for experimental choices, mechanistic insights, and a self-validating protocol to ensure reproducibility and high purity of the final product.
Introduction and Scientific Context
Indazole derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors for oncology. The introduction of a fluorine atom into organic molecules can significantly enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated heterocycles like this compound highly valuable intermediates.[1][2] This protocol outlines a reliable and scalable synthesis route, breaking down the process into two major stages: the construction of the 5-fluoro-1H-indazole-3-carboxylic acid precursor and its subsequent esterification.
The chosen synthetic strategy is grounded in well-established chemical principles, ensuring a high degree of success for chemists with a foundational skill set in organic synthesis. The narrative emphasizes not just the "how" but the "why" behind each procedural step, from reagent selection to reaction condition optimization.
Overall Synthetic Workflow
The synthesis is logically divided into two primary operations: the formation of the heterocyclic core and the modification of the C3-substituent. This approach allows for clear checkpoints and purification of the intermediate, which is critical for the overall success and purity of the final product.
Figure 1: High-level workflow for the synthesis of this compound.
Part 1: Synthesis of 5-fluoro-1H-indazole-3-carboxylic acid
The formation of the indazole ring is achieved through a classic reaction involving the diazotization of an ortho-amino-substituted phenylacetic acid derivative, followed by an intramolecular cyclization. This method is robust and provides a direct route to the desired carboxylic acid intermediate.[3]
Mechanistic Rationale
The reaction proceeds via two key stages:
-
Diazotization: The primary aromatic amine of 2-amino-5-fluorophenylacetic acid is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl). This step must be performed at low temperatures (0–5 °C) to prevent the premature decomposition of the unstable diazonium intermediate.
-
Intramolecular Cyclization: The diazonium salt is a potent electrophile. The adjacent methylene group, activated by the carboxylic acid, acts as a nucleophile. Upon gentle warming, an intramolecular reaction occurs, leading to cyclization and the formation of the indazole ring with the expulsion of a proton and water.
Sources
Application Note: A Practical Guide to the Synthesis of Potent Kinase Inhibitors from Methyl 5-fluoro-1H-indazole-3-carboxylate
Introduction: The Privileged Indazole Scaffold in Oncology
The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its recurring appearance in a multitude of bioactive agents.[1] Its unique structure, consisting of a fused benzene and pyrazole ring, allows it to act as a versatile bioisostere for the native indole nucleus found in many biological molecules. In the realm of oncology, indazole derivatives have proven exceptionally valuable as inhibitors of protein kinases—enzymes that regulate a vast number of cellular processes, including growth, proliferation, and survival.[2][3] The dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[4]
Several FDA-approved drugs, such as Axitinib and Pazopanib, feature the indazole core, underscoring its clinical significance.[5][6] These inhibitors typically function by competing with ATP for binding in the kinase catalytic site. The indazole scaffold is particularly adept at forming key hydrogen bond interactions with the "hinge" region of the kinase, a critical anchoring point for inhibitor binding.
This application note provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on the synthesis of a diverse library of potential kinase inhibitors starting from the readily available building block, Methyl 5-fluoro-1H-indazole-3-carboxylate . We will detail robust protocols, explain the rationale behind key experimental choices, and present a clear workflow for generating novel chemical entities for biological screening.
Strategic Overview: From Starting Material to Inhibitor Library
The synthetic strategy is designed for maximum efficiency and diversity. It leverages the two primary reactive handles of the starting material: the methyl ester at the C3 position and the proton at the N1 position of the indazole ring. The core transformation is the conversion of the C3-ester into a more versatile carboxylic acid, which can then be coupled with a wide array of amines to generate a library of indazole-3-carboxamides. Further diversity can be introduced via N-alkylation or N-arylation.
The general workflow is depicted below:
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note & Protocol: Regioselective N-alkylation of Methyl Indazole-3-carboxylate
Introduction: The Significance of N-Alkylated Indazoles in Medicinal Chemistry
The indazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The functionalization of the indazole nucleus, particularly through N-alkylation, is a critical step in the synthesis of a vast array of biologically active compounds, including synthetic cannabinoids and various drug candidates.[3][4] The regiochemistry of this alkylation—whether it occurs at the N1 or N2 position of the indazole ring—can profoundly impact the molecule's pharmacological properties, including its binding affinity, metabolic stability, and overall efficacy.[5][6]
However, the direct alkylation of 1H-indazoles often yields a mixture of N1 and N2 regioisomers, posing significant challenges for purification and adversely affecting the overall yield of the desired product.[7][8] Consequently, the development of robust and highly regioselective N-alkylation protocols is of paramount importance for researchers and professionals in drug development. This guide provides a detailed examination of the experimental procedures for the selective N-alkylation of methyl indazole-3-carboxylate, a versatile intermediate in organic synthesis. We will delve into the mechanistic rationale behind achieving high selectivity for both N1 and N2 isomers and present field-proven, step-by-step protocols.
Mechanistic Insights: Controlling Regioselectivity
The regioselectivity of the N-alkylation of indazoles is governed by a delicate interplay of electronic effects, steric hindrance, and reaction conditions, including the choice of base, solvent, and alkylating agent.[9] The indazole anion, formed upon deprotonation, is a mesomeric system, meaning the negative charge is delocalized across both nitrogen atoms, leading to potential reactivity at either site.[8]
-
N1-Alkylation: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[7][10] For substrates like methyl indazole-3-carboxylate, which possess an electron-withdrawing group at the C3 position, conditions that favor thermodynamic control often lead to the N1-alkylated product.[9] A key strategy for achieving high N1 selectivity involves using a strong base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF).[1][2] It is postulated that the sodium cation coordinates between the N2 nitrogen and the carbonyl oxygen of the ester group. This chelation effectively blocks the N2 position, thereby directing the incoming electrophile (alkylating agent) to the more sterically accessible and nucleophilic N1 position.[11]
-
N2-Alkylation: To favor the formation of the N2-alkylated product, reaction conditions must be chosen to override the thermodynamic preference for N1 substitution. The Mitsunobu reaction provides a reliable route to the N2-isomer.[12][13] This reaction proceeds through a different mechanism that does not involve the formation of a simple indazole anion. Instead, the indazole nitrogen attacks a phosphonium intermediate, and for reasons that are a combination of steric and electronic factors, the N2 position is often favored under these conditions.[9][11]
Experimental Protocols
The following protocols are optimized for the regioselective N-alkylation of methyl indazole-3-carboxylate. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: Highly Selective N1-Alkylation using Sodium Hydride in THF
This protocol is designed to achieve high N1-regioselectivity and is effective for a range of primary alkyl halides and tosylates.[1]
Materials:
-
Methyl 1H-indazole-3-carboxylate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Alkylating agent (e.g., alkyl bromide or tosylate)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add methyl 1H-indazole-3-carboxylate (1.0 equiv).
-
Add anhydrous THF to achieve a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with care.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of the indazole may be observed as a change in the solution's appearance.
-
Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure N1-alkylated methyl indazole-3-carboxylate.[12]
Protocol 2: Highly Selective N2-Alkylation via the Mitsunobu Reaction
This protocol provides a reliable method for obtaining the N2-regioisomer, particularly when using alcohols as the alkyl source.[11][12]
Materials:
-
Methyl 1H-indazole-3-carboxylate (or a substituted variant like methyl 5-bromo-1H-indazole-3-carboxylate)
-
Triphenylphosphine (PPh₃)
-
The desired alcohol
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Silica gel for column chromatography
Procedure:
-
Dissolve methyl 1H-indazole-3-carboxylate (1.0 equiv), triphenylphosphine (2.0 equiv), and the desired alcohol (2.3 equiv) in anhydrous THF (to approx. 0.36 M) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add DEAD or DIAD (2.0 equiv) dropwise to the stirred solution. Caution: Azodicarboxylates are potentially explosive and should be handled with care.
-
Allow the mixture to stir at 0 °C for 10 minutes.
-
Warm the reaction to 50 °C and stir for 2 hours, monitoring for completion by TLC or LC-MS.
-
After completion, remove the solvent under reduced pressure.
-
Purify the resulting residue directly by flash column chromatography on silica gel to isolate the pure N2-alkylated product.[11][12]
Data Presentation: Regioselectivity under Various Conditions
The choice of reaction parameters significantly impacts the product distribution. The following table summarizes quantitative data from studies on the N-alkylation of indazole-3-carboxylate intermediates.
| Entry | Base/Reagent System | Solvent | Alkylating Agent | N1:N2 Ratio | Combined Yield (%) | Reference |
| 1 | NaH | THF | n-Pentyl Bromide | >99:1 | High | [1][2] |
| 2 | NaH | DMF | Isopropyl Iodide | 45:55 | 84 | [11] |
| 3 | Cs₂CO₃ | Dioxane | Alkyl Tosylate | 90:10 to 98:2 | 90-98 | [11] |
| 4 | K₂CO₃ | DMF | Alkyl Halide | ~50:50 | Variable | [2][14] |
| 5 | Mitsunobu (DEAD/PPh₃) | THF | n-Pentanol | 29:71 | 78 | [9][13] |
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the N-alkylation of methyl indazole-3-carboxylate, highlighting the key decision points for achieving regioselectivity.
Caption: General workflow for the regioselective N-alkylation of methyl 1H-indazole-3-carboxylate.
References
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Retrieved from [Link]
-
ResearchGate. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
-
Alam, R. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. Retrieved from [Link]
-
Zhang, J., et al. (2024). Regioselective N-alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. Retrieved from [Link]
-
Zhang, J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Retrieved from [Link]
-
Clemens, J., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis. Retrieved from [Link]
-
ChemInform. (2010). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Retrieved from [Link]
-
Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
-
Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. PMC - PubMed Central. Retrieved from [Link]
-
Dahlén, J., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. DiVA portal. Retrieved from [Link]
-
Alam, R. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
Sources
- 1. research.ucc.ie [research.ucc.ie]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites [diva-portal.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 8. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wuxibiology.com [wuxibiology.com]
- 11. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. d-nb.info [d-nb.info]
- 14. researchgate.net [researchgate.net]
Application Note: A Multi-faceted Approach to the Purity Assessment of Methyl 5-fluoro-1H-indazole-3-carboxylate
Abstract
This application note provides a comprehensive technical guide for the purity assessment of Methyl 5-fluoro-1H-indazole-3-carboxylate, a key intermediate in pharmaceutical synthesis. Ensuring the purity of such active pharmaceutical ingredient (API) precursors is critical for the safety, efficacy, and quality of the final drug product.[1] This guide details a multi-technique strategy, grounded in regulatory expectations set by the International Council for Harmonisation (ICH), focusing on High-Performance Liquid Chromatography (HPLC) as the primary quantitative method.[2][3] Orthogonal techniques including Gas Chromatography (GC) for residual solvents, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, Nuclear Magnetic Resonance (NMR) for structural confirmation, and Thermal Analysis (DSC/TGA) for physicochemical characterization are also discussed. The protocols herein are designed to be self-validating systems, incorporating system suitability tests and referencing established validation frameworks to ensure trustworthy and reproducible results for researchers, scientists, and drug development professionals.
Introduction: The Imperative for Purity
This compound is a heterocyclic building block used in the synthesis of various biologically active molecules.[4][5] Impurities in such starting materials can carry through the synthetic process or give rise to new, potentially toxic by-products, compromising the safety and efficacy of the final drug substance.[1] Regulatory bodies, guided by documents like ICH Q3A(R2), mandate the reporting, identification, and qualification of impurities in new drug substances.[3][6][7] Therefore, a robust analytical strategy to detect and quantify these impurities is not merely a quality control measure but a fundamental component of drug development.[2][8]
This guide explains the causality behind experimental choices, providing not just protocols, but the scientific rationale required for adapting and troubleshooting these methods.
Physicochemical Profile
-
Chemical Name: this compound
-
Molecular Formula: C₉H₇FN₂O₂[9]
-
Molecular Weight: 194.16 g/mol [10]
-
Structure:
-
Analytical Considerations: The presence of the indazole aromatic system provides a strong chromophore, making it highly suitable for UV detection in HPLC. Its stability and potential for derivatization also allow for analysis by various techniques.
-
Primary Purity Assessment: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for purity determination of non-volatile organic compounds due to its high resolution, sensitivity, and quantitative accuracy. [11][12]A reversed-phase method is the logical first choice for a molecule of this polarity.
Causality in Method Development
-
Column Selection: A C18 (octadecylsilane) column is selected for its versatility and proven ability to retain and separate a wide range of moderately polar to non-polar compounds. The particle size (e.g., <3 µm) is chosen to maximize efficiency and resolution.
-
Mobile Phase: A combination of a weak acid (formic or phosphoric acid) in water and an organic modifier (acetonitrile or methanol) is used. The acid suppresses the ionization of the carboxylate group and any acidic/basic impurities, leading to sharper, more symmetrical peaks. Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff.
-
Elution Mode: A gradient elution (i.e., changing the mobile phase composition over time) is employed. This is crucial for a purity method where potential impurities can have a wide range of polarities. A gradient ensures that late-eluting, non-polar impurities are cleared from the column while providing good resolution for early-eluting, polar impurities.
-
Detection: Diode Array Detection (DAD) or UV detection at a wavelength of maximum absorbance (e.g., ~297 nm) provides high sensitivity for the analyte and related impurities containing the indazole chromophore. [13]DAD offers the additional benefit of acquiring UV spectra, which can help in peak tracking and purity assessment.
Experimental Workflow for Purity Analysis
Sources
- 1. omicsonline.org [omicsonline.org]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. chemimpex.com [chemimpex.com]
- 5. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharma.gally.ch [pharma.gally.ch]
- 7. database.ich.org [database.ich.org]
- 8. Some good validation practices for analytical procedures [a3p.org]
- 9. echemi.com [echemi.com]
- 10. 5-Fluoro-1-methyl-1h-indazole-3-carboxylic acid [cymitquimica.com]
- 11. uspbpep.com [uspbpep.com]
- 12. bioglobax.com [bioglobax.com]
- 13. caymanchem.com [caymanchem.com]
Application Note & Protocols: Strategic Derivatization of Methyl 5-fluoro-1H-indazole-3-carboxylate
Abstract
Methyl 5-fluoro-1H-indazole-3-carboxylate is a highly versatile scaffold in medicinal chemistry, serving as a key intermediate for a range of biologically active molecules, including kinase inhibitors and anti-inflammatory agents.[1][2] Its derivatization, however, is not trivial. The presence of two nucleophilic nitrogen atoms (N1 and N2) in the indazole ring introduces a significant challenge in achieving regioselective functionalization.[3][4] This guide provides a comprehensive overview of the key chemical principles and detailed, field-proven protocols for the strategic modification of this valuable building block at its two primary reactive sites: the indazole nitrogen and the C3-ester. We will explore methods to control N-alkylation regioselectivity and subsequent functionalization of the carboxylate group to generate diverse libraries of indazole derivatives.
The Core Challenge: Regioselectivity in N-Alkylation
The indazole ring exists in two tautomeric forms: the more thermodynamically stable 1H-indazole and the less stable 2H-indazole.[1][5] Direct alkylation often leads to a mixture of N1 and N2 substituted products, complicating purification and reducing the yield of the desired isomer.[1][6] The final regiochemical outcome is a delicate interplay of steric effects, electronic properties, and, most critically, the reaction conditions—specifically the choice of base, solvent, and electrophile.[4]
The C3-ester group on our starting material plays a crucial role. Its electron-withdrawing nature and potential for chelation can be exploited to direct the outcome of N-alkylation, as detailed in the following protocols.
Caption: Key derivatization pathways for the title compound.
Protocols for Regioselective N-Alkylation
Achieving high regioselectivity is paramount for synthetic efficiency. The following protocols are designed to selectively target either the N1 or N2 position.
Protocol I: Selective N1-Alkylation via Chelation Control
This protocol leverages a strong, non-coordinating base in an aprotic solvent. The proposed mechanism involves the formation of a sodium salt where the cation (Na+) chelates between the N2 nitrogen and the C3-ester's carbonyl oxygen. This chelation sterically encumbers the N2 position, directing the incoming electrophile to the more accessible N1 position.[1][5]
Caption: Workflow for selective N1-alkylation.
Methodology:
-
Dissolve this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise to the stirred solution.[4]
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise.[4]
-
Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS for completion.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the N1-alkylated product.
Protocol II: Selective N2-Alkylation via Mitsunobu Reaction
The Mitsunobu reaction is a reliable method for achieving N2-alkylation of indazoles.[5] It proceeds under milder, neutral conditions and the regioselectivity is driven by the steric environment of the nucleophilic nitrogens. The bulkier triphenylphosphine-azodicarboxylate adduct preferentially interacts with the less hindered N2 position.
Methodology:
-
Dissolve this compound (1.0 equiv), triphenylphosphine (PPh3, 2.0 equiv), and the desired alcohol (2.3 equiv) in anhydrous tetrahydrofuran (THF).[1]
-
Cool the solution to 0 °C in an ice bath.
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (2.0 equiv) dropwise to the stirred solution.[1]
-
Allow the mixture to stir at 0 °C for 10 minutes, then warm to 50 °C and stir for 2-4 hours, monitoring by TLC or LC-MS for completion.[1]
-
After completion, remove the solvent under reduced pressure.
-
Purify the residue directly by column chromatography to separate the N2-alkylated product from triphenylphosphine oxide and other by-products.
Summary of Alkylation Conditions
| Method | Base / Reagents | Solvent | Typical Electrophile | Predominant Isomer | Reference |
| Chelation Control | NaH | THF | Alkyl Halide | >99% N1 | [3][5] |
| Alternative N1 | Cs₂CO₃ | Dioxane | Alkyl Tosylate | High N1 Yield | [1][4] |
| Mitsunobu | PPh₃, DEAD/DIAD | THF | Alcohol | High N2 Selectivity | [1][5] |
| Acid Catalysis | TfOH | Dichloromethane | Diazo Compound | >99% N2 | [7] |
Protocols for C3-Carboxylate Modification
The methyl ester at the C3 position is a versatile handle for introducing diversity, most commonly through the formation of amide bonds. This requires a two-step sequence: hydrolysis of the ester to the carboxylic acid, followed by coupling with an amine.
Protocol III: Ester Hydrolysis (Saponification)
This is a standard procedure to unmask the carboxylic acid for subsequent coupling reactions.
Methodology:
-
Suspend this compound (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, 2.0-3.0 equiv) and stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS, typically 2-6 hours).
-
Once the starting material is consumed, concentrate the mixture in vacuo to remove the THF.
-
Dilute the remaining aqueous solution with water and acidify to pH ~2-3 with 1M HCl.
-
A precipitate of 5-fluoro-1H-indazole-3-carboxylic acid will form.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum. The product is often used in the next step without further purification.
Protocol IV: Amide Bond Formation
With the carboxylic acid in hand, a wide variety of amines can be coupled using standard peptide coupling reagents.[8] Reagents like HATU or EDC/HOBt are effective for activating the carboxylic acid, facilitating nucleophilic attack by the amine.[8]
Caption: General workflow for amide bond formation.
Methodology:
-
Dissolve 5-fluoro-1H-indazole-3-carboxylic acid (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF).
-
Add the desired amine (1.1 equiv), followed by 1-Hydroxybenzotriazole (HOBT, 1.2 equiv) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 equiv).[8]
-
Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 equiv) to the mixture.
-
Stir the reaction at room temperature for 4-12 hours or until completion as monitored by TLC or LC-MS.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain the final amide derivative.
Conclusion
The synthetic utility of this compound is unlocked through the careful and strategic application of modern synthetic methods. By understanding the underlying principles of regioselectivity, researchers can confidently direct functionalization to either the N1 or N2 position of the indazole core. Furthermore, the C3-ester provides a reliable anchor point for introducing vast structural diversity through robust amide coupling chemistry. The protocols and data presented herein serve as a validated starting point for scientists and professionals in drug discovery to efficiently synthesize novel indazole-based compounds for biological screening and lead optimization.
References
-
Zhang, Y., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health (NIH). Available at: [Link]
-
Alam, R. M., & Keating, J. J. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health (NIH). Available at: [Link]
-
Wang, Q., et al. (2020). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications. Available at: [Link]
-
Li, J., et al. (2024). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. Available at: [Link]
-
A-Z Chemistry. (n.d.). What role does 1H-Indazole-3-carboxylic acid methyl ester play in organic synthesis? A-Z Chemistry. Available at: [Link]
-
Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]
-
Sakai, T., et al. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. National Institutes of Health (NIH). Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]
- Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s). Google Patents.
- Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid. Google Patents.
-
PubChem. (n.d.). 5-fluoro-1H-indazole-3-carboxylic acid. PubChem. Available at: [Link]
-
ResearchGate. (n.d.). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. ResearchGate. Available at: [Link]
Sources
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bloomtechz.com [bloomtechz.com]
- 3. research.ucc.ie [research.ucc.ie]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. derpharmachemica.com [derpharmachemica.com]
The Strategic Role of Methyl 5-fluoro-1H-indazole-3-carboxylate in Next-Generation Agrochemicals: Application Notes and Protocols
Introduction: The indazole nucleus, a privileged scaffold in medicinal chemistry, has increasingly demonstrated its significant potential in the agrochemical sector. Its unique physicochemical properties and versatile reactivity make it an ideal building block for the development of novel fungicides, herbicides, and insecticides. Among the various indazole derivatives, Methyl 5-fluoro-1H-indazole-3-carboxylate has emerged as a key intermediate, offering a strategic entry point for the synthesis of a new generation of highly effective and selective crop protection agents. The introduction of a fluorine atom at the 5-position of the indazole ring often enhances the biological activity and metabolic stability of the final product, a critical attribute for modern agrochemicals.[1]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the application of this compound in agrochemical synthesis. We will delve into the rationale behind its use, provide detailed, field-proven protocols for its conversion into advanced fungicidal agents, and discuss the underlying chemical principles that govern these transformations.
Core Concepts: Why this compound?
The utility of this compound as a pivotal intermediate stems from several key molecular features:
-
Activated Carboxylic Acid Precursor: The methyl ester at the 3-position provides a stable, yet readily convertible, functional group. It can be efficiently hydrolyzed to the corresponding carboxylic acid, which is then activated to form an acid chloride or coupled directly with various amine moieties to generate the crucial carboxamide linkage present in many modern agrochemicals.
-
Strategic Fluorine Substitution: The fluorine atom at the 5-position is not merely a placeholder. It significantly influences the electronic properties of the indazole ring system. This can lead to enhanced binding affinity to target enzymes in pests and pathogens, improved metabolic stability by blocking potential sites of oxidation, and favorable alterations in lipophilicity, which can enhance uptake and translocation within the plant.[1]
-
Versatile Indazole Core: The indazole ring itself is a bioisostere of other important heterocycles used in agrochemicals. This allows for scaffold hopping and the exploration of novel chemical space, potentially leading to the discovery of compounds with new modes of action or improved resistance profiles.
Application in Fungicide Synthesis: A Case Study
A prominent application of this compound is in the synthesis of potent succinate dehydrogenase inhibitor (SDHI) fungicides. These fungicides act by disrupting the mitochondrial electron transport chain in fungi, a vital process for energy production. The 5-fluoro-1H-indazole-3-carboxamide moiety has proven to be an effective pharmacophore for targeting the succinate dehydrogenase enzyme complex.
Below, we provide a detailed workflow for the synthesis of a novel indazole-based fungicide, illustrating the practical application of this compound.
Experimental Workflow for Fungicide Synthesis
Caption: Synthetic workflow for an indazole-based fungicide.
Detailed Protocols
The following protocols are presented as a guide and may require optimization based on specific substrates and laboratory conditions.
Protocol 1: Synthesis of 5-Fluoro-1H-indazole-3-carboxylic acid
This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, the immediate precursor for amide coupling.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Hydrochloric acid (HCl), 1N
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Hydrolysis: Add lithium hydroxide (1.5 eq) to the solution and stir vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Acidification: After completion, carefully add 1N HCl to the reaction mixture until the pH is acidic (pH ~2-3). A precipitate of the carboxylic acid should form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with water and then with brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 5-Fluoro-1H-indazole-3-carboxylic acid as a solid. The product can be used in the next step without further purification if of sufficient purity.
Protocol 2: Synthesis of 5-Fluoro-1H-indazole-3-carbonyl chloride
This protocol details the activation of the carboxylic acid to the more reactive acid chloride.
Materials:
-
5-Fluoro-1H-indazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Toluene
-
Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
Reaction Setup: To a solution of 5-Fluoro-1H-indazole-3-carboxylic acid (1.0 eq) in toluene, add a catalytic amount of DMF.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (2.0 eq) to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Concentration: After the reaction is complete, allow the mixture to cool to room temperature and then concentrate under reduced pressure to remove excess thionyl chloride and toluene. The resulting 5-Fluoro-1H-indazole-3-carbonyl chloride is typically used immediately in the next step.
Protocol 3: Amide Coupling to Synthesize the Final Fungicide
This protocol describes the final step where the activated indazole core is coupled with a specific amine to yield the target fungicidal molecule.
Materials:
-
5-Fluoro-1H-indazole-3-carbonyl chloride
-
Substituted aniline or other amine (R-NH₂) (1.0 eq)
-
Triethylamine (Et₃N) or other suitable base
-
Dichloromethane (DCM) or other inert solvent
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolution of Amine: In a round-bottom flask, dissolve the desired amine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Addition of Acid Chloride: Dissolve the crude 5-Fluoro-1H-indazole-3-carbonyl chloride in a minimal amount of dichloromethane and add it dropwise to the cooled amine solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the final 5-Fluoro-1H-indazole-3-carboxamide fungicide.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected yields for the synthesis of a generic 5-Fluoro-1H-indazole-3-carboxamide fungicide.
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Hydrolysis | LiOH | THF/H₂O | Room Temp. | 2-4 | >95 |
| Acid Chloride Formation | SOCl₂, DMF (cat.) | Toluene | 80-90 | 2-3 | >90 (crude) |
| Amide Coupling | R-NH₂, Et₃N | DCM | 0 to Room Temp. | 4-6 | 70-90 |
Mechanism of Action: Indazole-based SDHI Fungicides
The fungicidal activity of the synthesized 5-Fluoro-1H-indazole-3-carboxamide derivatives is primarily attributed to their ability to inhibit the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain of fungi.
SDH Inhibition Pathway
Caption: Inhibition of the fungal respiratory chain by an indazole fungicide.
The carboxamide moiety of the fungicide binds to the ubiquinone-binding site (Q-site) of the SDH enzyme complex. This binding is often stabilized by hydrogen bonds and hydrophobic interactions. The presence of the 5-fluoro-1H-indazole core is crucial for orienting the molecule correctly within the binding pocket and for establishing favorable interactions that lead to potent inhibition. By blocking the oxidation of succinate to fumarate, the fungicide effectively halts the flow of electrons in the respiratory chain, leading to a depletion of ATP and ultimately, fungal cell death.
Conclusion and Future Perspectives
This compound is a valuable and versatile intermediate for the synthesis of novel agrochemicals, particularly fungicides. The synthetic routes outlined in this guide are robust and adaptable for the preparation of a wide range of 5-fluoro-1H-indazole-3-carboxamide derivatives. The continued exploration of this chemical scaffold holds significant promise for the development of next-generation crop protection agents with improved efficacy, selectivity, and environmental profiles. As the challenges of resistance development and regulatory pressures increase, the strategic use of such well-designed intermediates will be paramount in sustaining a productive and sustainable agricultural future.
References
- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
Sources
Application Note: A Strategic Approach to the Crystallization of Methyl 5-fluoro-1H-indazole-3-carboxylate for High-Resolution X-ray Analysis
Abstract: The elucidation of three-dimensional molecular structures via single-crystal X-ray diffraction is a cornerstone of modern drug discovery and materials science.[1] It provides unequivocal data on atomic connectivity, conformation, and intermolecular interactions, which are critical for structure-activity relationship (SAR) studies and rational drug design. This document provides a detailed guide for researchers on the methods and underlying principles for obtaining high-quality single crystals of Methyl 5-fluoro-1H-indazole-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry. We present a series of optimized protocols, troubleshooting strategies, and the scientific rationale behind each experimental choice to empower researchers to overcome common crystallization challenges.
Part 1: Foundational Principles & Strategic Planning
The growth of a single, well-ordered crystal is a thermodynamic process governed by kinetics and solubility. The journey from a pure solid to a diffraction-quality crystal is one of creating a state of supersaturation under controlled conditions that favor slow, orderly molecular assembly over rapid precipitation.
The Imperative of Purity
The single most critical factor for successful crystallization is the purity of the starting material. Impurities can inhibit nucleation, disrupt lattice formation, and lead to the growth of poorly ordered crystals or amorphous solids. Before attempting any crystallization, it is essential to ensure the this compound sample is of the highest possible purity (>98%).
-
Recommended Purification: Purification is typically achieved by flash column chromatography on silica gel. The purified compound should be fully characterized (¹H NMR, ¹³C NMR, LC-MS) to confirm its identity and purity before proceeding. The solid should then be dried under high vacuum to remove residual solvents, which can act as impurities.
Rational Solvent Selection
The selection of an appropriate solvent or solvent system is the cornerstone of a successful crystallization experiment.[2] An ideal solvent should exhibit moderate solubility for the compound and have a favorable temperature coefficient of solubility (i.e., solubility increases significantly with temperature).
A preliminary small-scale solubility screen is the most effective way to identify promising candidates.
Protocol 1: Small-Scale Solubility Screening
-
Place approximately 1-2 mg of the compound into several small vials.
-
To each vial, add a different solvent dropwise (e.g., 50 µL increments) while observing solubility at room temperature.
-
Categorize solvents based on the following criteria:
-
High Solubility: Dissolves completely in < 0.2 mL (e.g., Dichloromethane, Acetone). These are good solvents for layering or vapor diffusion techniques.
-
Moderate Solubility: Dissolves in 0.2 - 1.0 mL (e.g., Ethyl Acetate, Ethanol, Methanol). These are excellent candidates for slow evaporation or slow cooling methods.[2]
-
Low/Insoluble: Fails to dissolve in > 1.0 mL (e.g., Hexanes, Heptane, Water). These are ideal as "anti-solvents."[3]
-
| Solvent | Polarity Index | Boiling Point (°C) | Potential Role |
| n-Hexane | 0.1 | 69 | Anti-Solvent |
| Toluene | 2.4 | 111 | Moderate Solvent / Co-solvent |
| Dichloromethane (DCM) | 3.1 | 40 | High-Solubility Solvent |
| Tetrahydrofuran (THF) | 4.0 | 66 | High-Solubility Solvent |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Primary Candidate (Moderate) |
| Acetone | 5.1 | 56 | High-Solubility Solvent |
| Ethanol (EtOH) | 5.2 | 78 | Moderate/High-Solubility Solvent |
| Methanol (MeOH) | 6.6 | 65 | Moderate/High-Solubility Solvent |
| Water | 10.2 | 100 | Anti-Solvent |
A published crystal structure of a closely related analog, Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, reported successful crystallization from Ethyl Acetate, making it a high-priority starting solvent for screening. [4][5]
Achieving Supersaturation: The Driving Force
Crystals grow from a supersaturated solution, where the concentration of the solute exceeds its equilibrium solubility.[6] This metastable state can be achieved through several methods, each offering a different level of control over the rate of crystal growth.
Caption: Slow Cooling Setup
Protocol C: Vapor Diffusion (Solvent / Anti-Solvent)
This is a highly controlled and widely successful method that relies on the slow diffusion of an anti-solvent vapor into the solution.
-
Rationale: The gradual introduction of the anti-solvent slowly decreases the compound's solubility, providing exquisite control over the rate of supersaturation. This is often the most effective method for difficult-to-crystallize compounds.
-
Procedure:
-
Dissolve 5-10 mg of the compound in a small volume (200-500 µL) of a "good" solvent (e.g., Dichloromethane, Acetone, or THF) in a small, open vial.
-
Place this small vial inside a larger jar or beaker.
-
Add 2-5 mL of a suitable "anti-solvent" (e.g., n-Hexane, Pentane) to the larger jar, ensuring the level is below the top of the inner vial.
-
Seal the larger jar tightly with a screw cap or glass lid.
-
Place the sealed system in a vibration-free location. Crystals should form in the inner vial over several days.
-
Sources
Application Notes: Qualification and Use of Methyl 5-fluoro-1H-indazole-3-carboxylate as an Analytical Reference Standard
Document ID: AN-MFIC-2026-01
Abstract
This document provides a comprehensive technical guide for the qualification, handling, and application of Methyl 5-fluoro-1H-indazole-3-carboxylate (CAS No. 78155-73-4) as an analytical reference standard. Intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, these notes detail the essential protocols for identity confirmation, purity assessment via High-Performance Liquid Chromatography (HPLC), and stability evaluation. The methodologies are grounded in established scientific principles and aligned with international regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2] By explaining the causality behind experimental choices, this guide ensures that users can confidently establish and maintain the integrity of this critical reference material for both qualitative and quantitative analyses.
Introduction and Compound Overview
This compound is a fluorinated heterocyclic compound that serves as a key building block and intermediate in pharmaceutical research and development.[3] Its structural backbone is relevant in the synthesis of various bioactive molecules. Given its role, the availability of a highly characterized, reliable analytical reference standard is paramount for ensuring the accuracy, precision, and validity of analytical data.
Reference standards are the bedrock of analytical testing, used to determine both quantitative (e.g., assay, impurity levels) and qualitative (e.g., identity) attributes of a test sample.[4][5] The quality and purity of the reference standard directly impact the integrity of all subsequent results.[4] This guide provides the necessary framework and detailed protocols to qualify and correctly utilize this compound for its intended analytical purpose.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | This compound | N/A |
| Synonyms | 5-Fluoro-1H-indazole-3-carboxylic acid methyl ester | [6] |
| CAS Number | 78155-73-4 | [6][7] |
| Molecular Formula | C₉H₇FN₂O₂ | [8] |
| Molecular Weight | 194.16 g/mol | [6] |
| Typical Appearance | Off-white to beige powder |
Synthesis Synopsis and Impurity Profile Consideration
This reference material is typically synthesized via the esterification of its precursor, 5-Fluoro-1H-indazole-3-carboxylic acid, with methanol.[9] A common laboratory method involves heating the carboxylic acid in methanol with a catalytic amount of a strong acid, such as methanesulfonic acid.[10] Understanding the synthesis pathway is crucial as it informs the potential impurity profile. Likely process-related impurities could include the starting carboxylic acid, residual solvents (e.g., methanol), and by-products from side reactions. Therefore, the qualification process must include orthogonal analytical techniques to detect and quantify these potential impurities.[4]
The Reference Standard Qualification Framework
The objective of qualifying a reference standard is to demonstrate, through rigorous testing, that the material is suitable for its intended use.[2] This process involves unequivocally confirming its identity and accurately determining its purity. When a primary standard from an officially recognized source (e.g., a pharmacopeia) is unavailable, an "in-house" primary standard must be established through comprehensive characterization.[11] The entire process is guided by principles outlined in ICH guidelines, particularly ICH Q2(R1) for the validation of analytical procedures used in the qualification.[1][12]
Figure 1: General workflow for the qualification of an in-house analytical reference standard.
Protocol: Identity Confirmation
Before quantitative assessment, the identity of the material must be unequivocally confirmed. This is achieved by using multiple spectroscopic techniques that provide orthogonal (i.e., fundamentally different) information about the molecule's structure.
-
¹H-NMR (Proton Nuclear Magnetic Resonance): This technique provides detailed information about the chemical structure, including the number and types of protons and their connectivity. The resulting spectrum should be consistent with the proposed structure of this compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the compound's accurate mass. The measured monoisotopic mass should match the theoretical mass of the molecular ion ([M+H]⁺ or [M-H]⁻) within a narrow tolerance (e.g., ± 5 ppm), confirming the elemental composition.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): This method identifies the functional groups present in the molecule. The spectrum should show characteristic absorption bands for N-H stretching (indazole ring), C=O stretching (ester), and C-F stretching.
Protocol: Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical and chemical standards due to its high sensitivity and resolving power.[13][14] The following protocol describes a validated reverse-phase HPLC method suitable for determining the purity of this compound.
Principle
The method utilizes a C18 stationary phase, which separates compounds based on their hydrophobicity. A gradient elution with a polar mobile phase (water/acetonitrile) ensures that the main analyte and any potential impurities are well-resolved. Detection is performed using a UV detector at a wavelength where the analyte exhibits significant absorbance. Purity is calculated based on the principle of area percentage.
Equipment and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and UV/DAD detector.
-
Analytical balance (readable to 0.01 mg).
-
Volumetric flasks (Class A).
-
Pipettes (calibrated).
-
HPLC-grade Acetonitrile and Water.
-
Formic acid (analytical grade).
-
This compound candidate material.
Chromatographic Conditions
Table 2: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 10% B; 18.1-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 295 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Causality Note: A gradient elution is chosen over an isocratic method to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected within a reasonable run time. Formic acid is added to the mobile phase to improve peak shape by protonating any free silanol groups on the stationary phase and ensuring the analyte is in a consistent ionic state.
Step-by-Step Procedure
-
Mobile Phase Preparation: Prepare Mobile Phase A and B as described in Table 2. Filter and degas the solutions before use.
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard candidate into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent) to obtain a stock solution of approximately 100 µg/mL.
-
Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
-
System Suitability Test (SST):
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution six replicate times.
-
The system is deemed suitable for use if the acceptance criteria in Table 3 are met. This step is critical to ensure the analytical system is performing correctly before analyzing samples.[5]
-
Table 3: System Suitability Acceptance Criteria
| Parameter | Acceptance Limit | Rationale |
| Tailing Factor (Asymmetry) | ≤ 1.5 | Ensures symmetrical peaks for accurate integration. |
| Theoretical Plates (N) | ≥ 5000 | Indicates high column efficiency and good separation power. |
| % RSD of Peak Area | ≤ 1.0% | Demonstrates the precision of the injection and detection system. |
-
Analysis: Once the system passes SST, inject the standard solution in duplicate.
-
Data Processing: Integrate all peaks in the chromatogram with an area greater than 0.05% of the main peak area.
-
Purity Calculation (Area %):
-
Calculate the purity using the following formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Protocol: Stability Assessment
Stability testing is a mandatory component of reference standard management.[15] It serves to establish a retest date and define appropriate storage conditions, ensuring the standard's integrity is maintained over its lifecycle.[15][16] A comprehensive stability program evaluates the impact of temperature, humidity, and light over time.[17]
Rationale
Degradation of a reference standard can lead to erroneously high assay results for test samples and a failure to accurately quantify impurities. The stability protocol must use a validated, stability-indicating method (like the HPLC method in Section 4) that can separate the intact compound from any potential degradants.[15]
Figure 2: Decision-making workflow for a typical reference standard stability study.
Stability Protocol Design
Table 4: Recommended Stability Protocol
| Condition | Storage Temperature / Humidity | Time Points (Months) | Tests to be Performed | Acceptance Criteria |
| Long-Term | 5 °C ± 3 °C | 0, 3, 6, 12, 24, 36 | Appearance, Purity by HPLC, Water Content | No significant change in appearance. Purity change ≤ 0.5% from initial. |
| Accelerated | 25 °C ± 2 °C / 60% RH ± 5% RH | 0, 3, 6 | Appearance, Purity by HPLC | No significant change in appearance. Purity change ≤ 0.5% from initial. |
| Photostability | ICH Q1B compliant light chamber | 0, and after exposure | Appearance, Purity by HPLC | No significant change in appearance. Purity change ≤ 0.5% from initial. |
Conclusion
The proper qualification and lifecycle management of this compound as an analytical reference standard are non-negotiable for achieving reliable and scientifically defensible analytical results. The protocols outlined in this document provide a robust framework for its identity confirmation, purity assessment, and stability monitoring. Adherence to these methodologies, grounded in the principles of ICH guidelines, will ensure that this material serves as a trustworthy benchmark for all qualitative and quantitative applications, thereby upholding data integrity in research, development, and quality control environments.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]
-
ICH. Quality Guidelines. International Council for Harmonisation. [Link]
-
BioPharma Consulting Group. Stability Testing Strategies for Working Standards. BioPharma Consulting Group. [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Slideshare. ICH Q2 Analytical Method Validation. Slideshare. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
ResolveMass Laboratories Inc. (2025). How to Qualify Secondary Reference Standards to Ensure Compliance. ResolveMass Laboratories Inc. [Link]
-
Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]
-
CURRENTA. Reference Standard Qualification. CURRENTA. [Link]
-
NIH. (2013). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Institutes of Health. [Link]
-
Veeprho. (2020). Reference Standards, Types, Uses, Preparation & Qualification. Veeprho. [Link]
-
Separation Science. Analytical Techniques In Stability Testing. Separation Science. [Link]
-
PrepChem.com. Synthesis of indazole-3-carboxylic acid methyl ester. PrepChem.com. [Link]
-
Wownov. (2024). What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester?. Wownov. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. chemimpex.com [chemimpex.com]
- 4. pharmtech.com [pharmtech.com]
- 5. veeprho.com [veeprho.com]
- 6. echemi.com [echemi.com]
- 7. This compound | 78155-73-4 [chemicalbook.com]
- 8. Methyl 1H-indazole-3-carboxylate | 43120-28-1 | FM131984 [biosynth.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. prepchem.com [prepchem.com]
- 11. CURRENTA: Reference Standard Qualification [currenta.de]
- 12. starodub.nl [starodub.nl]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 14. bloomtechz.com [bloomtechz.com]
- 15. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]
- 16. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ICH Official web site : ICH [ich.org]
Troubleshooting & Optimization
Technical Support Center: A Guide to Solubilizing Methyl 5-fluoro-1H-indazole-3-carboxylate
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with Methyl 5-fluoro-1H-indazole-3-carboxylate in aqueous buffers. Our goal is to provide not just protocols, but the scientific rationale behind them, enabling you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in neutral aqueous buffers?
A: The solubility of this compound is governed by its molecular structure. It possesses a bicyclic indazole core, which is largely hydrophobic, and a polar carboxylic acid group.[1] In neutral aqueous solutions (pH ≈ 7), the carboxylic acid group remains predominantly in its neutral, protonated form (-COOH). This form is less polar and thus less able to form favorable interactions with water molecules, leading to poor solubility. To achieve significant aqueous solubility, the carboxylic acid must be deprotonated to its carboxylate form (-COO⁻), which is ionic and much more hydrophilic.
Q2: What is the most direct strategy to try first for improving the solubility of this compound?
A: Given that this compound is a weak acid, the most direct and often most effective initial strategy is pH adjustment .[][3] By increasing the pH of the aqueous buffer to a value at least 1-2 units above the compound's pKa, you can ensure the carboxylic acid group is ionized. This dramatically increases the molecule's polarity and, consequently, its aqueous solubility.[4][5]
Q3: My assay is pH-sensitive and must be performed at a neutral pH. What are my other options?
A: If modifying the buffer pH is not feasible, several other robust methods can be employed. These generally involve creating a more favorable microenvironment for the compound. The primary alternatives are:
-
Using Co-solvents: Introducing a water-miscible organic solvent can reduce the overall polarity of the solvent system, making it more accommodating for the hydrophobic compound.[6][7]
-
Employing Surfactants: Surfactants form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration or CMC). The hydrophobic core of these micelles can encapsulate the compound, increasing its apparent solubility.[8][9][10]
-
Utilizing Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with the indazole portion of your molecule, effectively shielding it from the aqueous environment and increasing its solubility.[11][12][13]
Troubleshooting Guide: From Theory to Practice
This section addresses specific experimental failures with detailed causal analysis and step-by-step protocols.
Issue 1: My compound "crashes out" or precipitates when I dilute my organic stock solution into the aqueous buffer.
This is a common and frustrating issue that typically occurs when the final concentration of the organic co-solvent is insufficient to maintain solubility in a buffer that is not optimized for the compound.[14] The compound, stable in the high-concentration organic stock, is suddenly exposed to a predominantly aqueous environment where it is not soluble, causing it to precipitate.
The following workflow provides a systematic approach to resolving this problem.
Sources
- 1. 5-fluoro-1H-indazole-3-carboxylic acid | C8H5FN2O2 | CID 14999052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. fiveable.me [fiveable.me]
- 5. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. asianpharmtech.com [asianpharmtech.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. benchchem.com [benchchem.com]
Protocol for dissolving Methyl 5-fluoro-1H-indazole-3-carboxylate in DMSO for assays.
Welcome to the technical support guide for Methyl 5-fluoro-1H-indazole-3-carboxylate. This document provides a comprehensive protocol, frequently asked questions (FAQs), and troubleshooting advice for dissolving and handling this compound in Dimethyl Sulfoxide (DMSO) for downstream biological assays. Our goal is to ensure you achieve consistent, reproducible results by establishing a robust and validated workflow from the very first step.
Compound Information & Physicochemical Properties
This compound is a member of the indazole class of compounds, which are of significant interest in medicinal chemistry and drug discovery.[1][2] Accurate solution preparation is fundamental to reliable experimental outcomes. Below are its key properties.
| Property | Value | Source |
| Molecular Formula | C₉H₇FN₂O₂ | [3][4] |
| Molecular Weight | 194.16 g/mol | [3][4] |
| Appearance | Assumed to be a solid powder | General |
| CAS Number | 78155-73-4 | [3][4] |
While specific, empirically determined solubility data in DMSO is not readily published, its structure as a heterocyclic organic molecule suggests good solubility in DMSO, a common solvent for such compounds in screening libraries.[5][6] The following protocol is based on established best practices for preparing stock solutions of novel small molecules.
Core Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the steps to prepare a 10 mM stock solution, a common starting concentration for biological assays. It is highly recommended to perform a small-scale solubility test before committing a larger quantity of the compound.
I. Materials and Equipment
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO (≥99.9%)
-
Calibrated analytical balance (± 0.01 mg)
-
Sterile, nuclease-free microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath sonicator (optional, but recommended)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, chemical-resistant gloves
II. Calculation
To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (M) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 0.010 mol/L × 0.001 L × 194.16 g/mol = 0.0019416 g = 1.94 mg
III. Step-by-Step Methodology
-
Equilibration: Allow the vial of this compound and the bottle of anhydrous DMSO to equilibrate to room temperature before opening. This crucial step prevents the condensation of atmospheric moisture into the hygroscopic DMSO, which can significantly reduce compound solubility.[7]
-
Weighing: Accurately weigh 1.94 mg of the compound on a calibrated analytical balance and carefully transfer the powder into a sterile microcentrifuge tube or vial.
-
Solubilization: Add 1 mL of anhydrous DMSO to the tube containing the compound.
-
Mixing & Dissolution:
-
Tightly cap the tube and vortex for 1-2 minutes.[6] Avoid vigorous shaking that can introduce excessive air bubbles.[8]
-
Visually inspect the solution against a light source. If any solid particulates remain, sonicate the tube in a water bath for 5-10 minutes.[7][9] Sonication uses high-frequency sound waves to break apart compound aggregates and facilitate dissolution.
-
If dissolution is still incomplete, gentle warming in a 37°C water bath for a few minutes can be attempted.[9] However, use caution, as prolonged heat can degrade some compounds.[7][9]
-
-
Final Inspection: Once dissolved, the solution should be clear and free of any visible precipitate.
-
Aliquoting & Storage: To maintain the integrity of the compound and avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, tightly sealed tubes.[9][10]
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability. A typical storage period for stock solutions in DMSO is 6 months at -80°C or 1 month at -20°C, after which re-validation is recommended.[10]
Workflow for Stock Solution Preparation
Caption: Standard workflow for preparing a DMSO stock solution.
Frequently Asked Questions (FAQs)
Q1: What grade of DMSO is required for this protocol? A1: It is imperative to use a high-purity, anhydrous grade of DMSO (≥99.9%). DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[5] Water contamination can significantly decrease the solubility of many organic compounds, leading to precipitation.[7] Using a fresh bottle or an appropriately stored anhydrous stock is a critical control point.
Q2: What is the maximum recommended concentration of DMSO for cell-based assays? A2: The final concentration of DMSO in your assay medium should be kept as low as possible, as it can be toxic to cells.[9] A widely accepted upper limit is 0.5%, but the ideal concentration is typically below 0.1% for sensitive cell lines.[10][11] Always include a vehicle control in your experiments, which consists of the assay medium with the same final DMSO concentration as your test conditions, to account for any solvent effects.[9][11]
Q3: Why can't I make serial dilutions of my DMSO stock solution directly into my aqueous assay buffer? A3: While this may work in some cases, it often leads to the compound precipitating out of solution. The compound may be highly soluble in 100% DMSO but crash out when abruptly introduced to an aqueous environment. The best practice is to perform initial serial dilutions in 100% DMSO to create intermediate stocks.[9] Then, the final dilution into the aqueous buffer is a much smaller change in solvent environment, minimizing the risk of precipitation.
Q4: How should I properly store the solid compound and the DMSO stock solutions? A4: The solid (powder) form of the compound should be stored at -20°C for long-term stability, typically up to 3 years unless specified otherwise by the supplier.[10] The prepared DMSO stock solutions should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month to maintain integrity.[10] Aliquoting is essential to avoid repeated freeze-thaw cycles, which can cause compound degradation and increase the probability of precipitation.[12]
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses the most common dissolution issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound fails to dissolve completely in DMSO. | 1. Insufficient mixing: Compound aggregates have not been fully broken down. 2. Water contamination in DMSO: The DMSO has absorbed moisture, reducing its solvating power.[7][13] 3. Concentration exceeds solubility limit: The target concentration is too high for this compound in DMSO. | 1. Enhance Mixing: Continue vortexing and then sonicate in a water bath for 10-15 minutes.[7] 2. Use Fresh DMSO: Discard the current solution and restart the protocol using a fresh, unopened bottle of anhydrous DMSO.[13] 3. Determine Solubility: Prepare a new, lower concentration stock (e.g., 1 mM). If this dissolves, you can empirically determine the maximum solubility. |
| Solution is initially clear, but a precipitate forms over time at room temperature or after freezing. | 1. Supersaturated solution: The compound may have initially dissolved with the aid of heat or sonication but is not stable at that concentration. 2. Freeze-thaw cycles: Repeated temperature changes can promote crystallization.[12] 3. Moisture absorption: The vial was not sealed properly, allowing atmospheric water to enter the DMSO. | 1. Lower Concentration: The most reliable solution is to prepare a new stock at a lower, more stable concentration. 2. Re-dissolve and Use Immediately: You can try to re-dissolve the precipitate by gentle warming and sonication, but the solution should be used immediately and not re-frozen.[12] 3. Proper Storage: Ensure all stock vials are tightly sealed and always aliquot to avoid freeze-thaw cycles.[10] |
| Compound precipitates when the DMSO stock is diluted into aqueous assay buffer. | 1. Poor aqueous solubility: The compound is not soluble in the aqueous buffer at the desired final concentration.[14] 2. Abrupt solvent change: A large dilution factor from 100% DMSO directly into the buffer can cause the compound to "crash out." | 1. Stepwise Dilution: Perform an intermediate dilution of the DMSO stock into your assay buffer (e.g., dilute a 10 mM stock 1:100 in buffer to create a 100 µM intermediate solution). Then perform final dilutions from this intermediate solution.[5] 2. Increase Final DMSO %: If tolerated by your assay, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.25%) may keep the compound in solution. Always check cell tolerance.[11] 3. Test Different Buffers: The pH and composition of the buffer can influence the solubility of ionizable compounds.[14][15] |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common dissolution problems.
References
- BenchChem Technical Support Team. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.
- BenchChem. (2025).
- CymitQuimica. (n.d.). 5-Fluoro-1-methyl-1h-indazole-3-carboxylic acid. CymitQuimica.
- MedChemExpress. (n.d.). Compound Handling Instructions. MCE.
- Ziath. (2006). Samples in DMSO: What an end user needs to know.
- LifeTein. (2023). How to dissolve peptide in DMSO and still be safe to the cell culture. LifeTein.
- ACS Publications. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules.
- GE Healthcare Life Sciences. (n.d.). Buffer and sample preparation for direct binding assay in 2% DMSO. GE Healthcare.
- Sigma-Aldrich. (n.d.).
- ResearchGate. (2014). DMSO wont dilute my pure compound. How to solve this?.
- Benchchem. (2025). Technical Support Center: Improving Small Molecule Inhibitor Stability in Solution. Benchchem.
- PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
- Benchchem. (2025). Technical Support Center: Troubleshooting CI-39 Dissolution in DMSO. Benchchem.
- Quora. (2018). How to make a stock solution of a substance in DMSO. Quora.
- Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharma.
- Benchchem. (2025). Application Note: Preparation of Heteroclitin C Stock Solutions in DMSO. Benchchem.
- MedChemExpress. (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid. MedChemExpress.
- ChemicalBook. (n.d.).
- PMC. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
- Natural Micron Pharm Tech. (n.d.). 1H-Indazole-3-Carboxylic Acid Methyl Ester.
- ECHEMI. (n.d.).
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Indazole-3-Carboxylic Acid Methyl Ester - Natural Micron Pharm Tech [nmpharmtech.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lifetein.com [lifetein.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. benchchem.com [benchchem.com]
- 12. ziath.com [ziath.com]
- 13. researchgate.net [researchgate.net]
- 14. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascendiacdmo.com [ascendiacdmo.com]
Common side reactions in the synthesis of fluorinated indazoles.
Technical Support Center: Synthesis of Fluorinated Indazoles
Welcome to the technical support center for the synthesis of fluorinated indazoles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of incorporating fluorine into the indazole scaffold. Fluorinated indazoles are of significant interest in medicinal chemistry due to the unique properties fluorine imparts, such as enhanced metabolic stability, lipophilicity, and binding affinity.[1][2][3] However, their synthesis is often accompanied by challenges, including side reactions that can impact yield, purity, and regioselectivity.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific experimental issues you may encounter during the synthesis of fluorinated indazoles. Each question is followed by a detailed explanation of the underlying chemistry and actionable steps to mitigate the problem.
Q1: My reaction is producing a mixture of N1- and N2-alkylated regioisomers. How can I improve selectivity for the desired isomer?
The N-alkylation of indazoles is a common step in many synthetic routes, but it frequently leads to a mixture of N1 and N2 isomers, creating significant purification challenges.[4] The regiochemical outcome is a delicate balance of steric and electronic factors of the indazole core, the nature of the alkylating agent, and the reaction conditions.[4][5][6]
Underlying Causality: The indazole ring exists in two tautomeric forms: the thermodynamically more stable 1H-indazole and the less stable 2H-indazole.[5][7] Direct alkylation can occur on either nitrogen, and the ratio of products depends on which tautomer is more reactive under the chosen conditions and the relative stabilities of the transition states leading to each product.
Troubleshooting Protocol:
-
Optimize Base and Solvent Combination: This is often the most critical factor in controlling regioselectivity.[4]
-
For N1-Selectivity: The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is highly effective for directing alkylation to the N1 position.[4][6] It is postulated that the sodium cation coordinates with the N2 nitrogen and an electron-rich group at the C3 position, sterically hindering the approach of the electrophile to N2.[4]
-
For N2-Selectivity: While less common, certain conditions can favor N2 alkylation. For instance, indazoles with electron-withdrawing groups at the C7 position have shown high N2 selectivity.[6]
-
-
Leverage Substituent Effects: The electronic nature of substituents on the indazole ring can significantly influence the N1/N2 ratio.
-
Consider Thermodynamic Equilibration: The use of specific electrophiles, such as α-halo carbonyls, can lead to an equilibrium that favors the thermodynamically more stable N1-substituted product.[4][6]
Q2: I'm observing low yields and the formation of unidentified byproducts during the direct fluorination of my indazole substrate. What are the likely side reactions?
Direct fluorination, while an attractive strategy, can be challenging due to the high reactivity of many fluorinating agents.[8] Side reactions such as over-fluorination, decomposition of the starting material or product, and reactions with the solvent can lead to complex product mixtures and low yields.
Underlying Causality: Electrophilic fluorinating agents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI) can be highly reactive.[3] The reaction mechanism, which can be radical-based, may not be entirely selective for the desired position on the indazole ring, leading to multiple fluorinated species or degradation.[1][9]
Troubleshooting Protocol:
-
Choice of Fluorinating Agent:
-
NFSI (N-fluorobenzenesulfonimide): This reagent has been successfully used for the C-3 fluorination of 2H-indazoles, often proceeding through a radical mechanism.[1][3][10] It is a stable, crystalline solid that is relatively easy to handle.[3]
-
Selectfluor®: Another common electrophilic fluorinating agent, but its high reactivity can sometimes lead to side reactions.
-
-
Reaction Conditions Optimization:
-
Solvent: The choice of solvent is crucial. For instance, the fluorination of 2H-indazoles with NFSI has been shown to be effective in water, which is an environmentally friendly option.[1][3][10]
-
Temperature: Running the reaction at lower temperatures can help to control the reactivity of the fluorinating agent and minimize side reactions.
-
Additives: In some cases, the addition of a radical scavenger (if a radical mechanism is suspected and undesired) or a mild base can help to improve selectivity.
-
-
Protecting Groups: If direct fluorination of the indazole core is problematic, consider a strategy involving protecting groups. Protection of one of the nitrogen atoms can alter the electronic properties of the ring and direct the fluorination to the desired position.
Q3: My synthesis of a 3-aminoindazole from an o-fluorobenzonitrile and hydrazine is giving me a reduced byproduct (a fluorotoluene) instead of the desired product. What is happening?
This side reaction is a classic example of a competitive reduction pathway that can occur under the conditions used for indazole synthesis.
Underlying Causality: The reaction conditions for the condensation of hydrazines with carbonyl compounds or their derivatives can sometimes favor a Wolff-Kishner-type reduction.[11] In this case, the intermediate hydrazone may be reduced to a methyl group instead of undergoing the desired intramolecular nucleophilic aromatic substitution to form the indazole ring.
Troubleshooting Protocol:
-
Substrate Modification: A highly effective strategy is to use an O-methyloxime derivative of the corresponding o-fluorobenzaldehyde instead of the aldehyde itself.[11] The O-methyloxime is less prone to the competitive reduction pathway and can effectively cyclize to the desired indazole upon reaction with hydrazine.[11]
-
Control of Reaction Conditions:
-
Temperature: Lowering the reaction temperature may disfavor the reduction pathway, which often has a higher activation energy.
-
Hydrazine Equivalents: Carefully controlling the stoichiometry of hydrazine can also help to minimize side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing fluorinated indazoles?
The synthesis of fluorinated indazoles can be broadly categorized into two approaches:
-
Direct Fluorination of a Pre-formed Indazole Ring: This involves the introduction of a fluorine atom onto an existing indazole scaffold. A notable example is the C-3 fluorination of 2H-indazoles using N-fluorobenzenesulfonimide (NFSI).[1][3][10]
-
Construction of the Indazole Ring from Fluorinated Precursors: This involves using starting materials that already contain the fluorine atom. A common method is the reaction of o-fluorobenzaldehydes or their derivatives with hydrazine.[11] Another approach is the reaction of 2-acylcyclohexane-1,3-diones with fluorinated phenylhydrazines to yield fluorine-containing indazolones.[12]
Q2: What is the role of protecting groups in the synthesis of fluorinated indazoles?
Protecting groups can be crucial for achieving the desired regioselectivity and preventing unwanted side reactions. For example, in cases of direct halogenation, protecting the N1 position with groups like tert-butoxycarbonyl (Boc) or tetrahydropyranyl (THP) has been reported.[13] The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal.
Q3: Are there any metal-free methods for the synthesis of fluorinated indazoles?
Yes, several metal-free methods have been developed. The direct C-3 fluorination of 2H-indazoles using NFSI in water is a prime example of an efficient, metal-free process.[1][3][10] These methods are often preferred due to their lower cost, reduced toxicity, and easier purification of the final products.
Data Summary
Table 1: Comparison of Common Electrophilic Fluorinating Agents
| Fluorinating Agent | Structure | Key Features | Common Side Reactions |
| N-Fluorobenzenesulfonimide (NFSI) | PhSO₂N(F)SO₂Ph | Stable, crystalline solid; easy to handle.[3] | Can lead to radical-mediated side products. |
| Selectfluor® | Highly reactive; effective for a wide range of substrates. | Over-fluorination; potential for substrate degradation. | |
| Xenon Difluoride (XeF₂) | XeF₂ | Powerful fluorinating agent. | Highly toxic and requires specialized handling. |
Experimental Protocols & Visualizations
Protocol: General Procedure for C-3 Fluorination of 2H-Indazoles with NFSI
This protocol is adapted from Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry, 86(15), 10883–10888.[1]
-
Reaction Setup: To a solution of the 2H-indazole (1.0 mmol) in water (5.0 mL), add N-fluorobenzenesulfonimide (NFSI) (1.2 mmol).
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature under ambient air for the time specified by TLC monitoring (typically 4-6 hours).
-
Work-up: Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-fluoro-2H-indazole.
Troubleshooting Workflow for Poor Regioselectivity in N-Alkylation
Caption: A decision-making flowchart for troubleshooting poor regioselectivity in indazole N-alkylation.
Mechanism: Potential Side Reaction in Indazole Synthesis
Caption: Competing pathways in the synthesis of indazoles from o-fluorobenzaldehydes.
References
-
Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry, 86(15), 10883–10888. [Link]
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]
-
ACS Publications. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry. [Link]
-
El-Damasy, A. K., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 12(45), 29567-29602. [Link]
-
ResearchGate. (n.d.). Regioselective synthesis of fluorine-containing indazolones from 2-acylcyclohexane-1,3-diones. Retrieved from [Link]
-
ACS Publications. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry. [Link]
-
El-Damasy, A. K., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]
-
ResearchGate. (n.d.). Possible reaction mechanism for indazole formation. Retrieved from [Link]
-
Lipunova, G. N., Nosova, E. V., Charushin, V. N., & Chupakhin, O. N. (2016). Fluorine-containing indazoles: Synthesis and biological activity. Journal of Fluorine Chemistry, 181, 1-21. [Link]
-
Wang, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4787. [Link]
-
Giraud, F., Anizon, F., & Moreau, P. (2020). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC. [Link]
-
ResearchGate. (n.d.). Fluorinated imidazoles and their heteroannelated analogues: synthesis and properties. Retrieved from [Link]
-
NIH. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]
-
Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1947–1959. [Link]
-
Beilstein Journals. (n.d.). Flow microreactor synthesis in organo-fluorine chemistry. Retrieved from [Link]
-
NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
-
ResearchGate. (n.d.). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
-
RSC Publishing. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]
-
NIH. (n.d.). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Retrieved from [Link]
-
ScienceDirect. (2004). Syntheses of side-chain fluorinated biologically important imidazoles and indoles. Journal of Fluorine Chemistry, 125(4), 549-556. [Link]
Sources
- 1. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]
- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Flow microreactor synthesis in organo-fluorine chemistry [beilstein-journals.org]
- 9. 2H-Indazole synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. soc.chim.it [soc.chim.it]
Technical Support Center: Purification of Crude Methyl 5-fluoro-1H-indazole-3-carboxylate
Welcome to the technical support guide for Methyl 5-fluoro-1H-indazole-3-carboxylate. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key intermediate in high purity. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific impurity profile.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification strategies are column chromatography and recrystallization.[1] The choice is dictated by the impurity profile and the scale of your reaction. An aqueous workup incorporating an acid-base extraction is a critical preliminary step to remove acidic impurities before attempting either method.[1][2][3]
Q2: What are the most likely impurities I will encounter in my crude product?
A2: Impurities typically arise from the synthetic route. The most common contaminants include:
-
Unreacted Starting Material: 5-fluoro-1H-indazole-3-carboxylic acid is a frequent and significant impurity resulting from incomplete esterification or hydrolysis of the product.[1][4][5][6]
-
Regioisomeric Byproducts: If the synthesis involves N-alkylation or if methylation occurs as a side reaction, you may find N-1 or N-2 methylated indazole isomers, which can be challenging to separate from the desired N-H product.[7]
-
Residual Reagents: Catalysts (e.g., H₂SO₄, HCl) or coupling agents (e.g., EDC, HOBT) from the esterification step can persist if the workup is inadequate.[1][7]
-
Residual Solvents: High-boiling point solvents like DMF or DMSO, often used for synthesis, can be difficult to remove completely.[1]
Q3: How can I reliably assess the purity of my final product?
A3: A multi-pronged analytical approach is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis.[1][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can identify and quantify organic impurities.[8]
-
Mass Spectrometry (MS): Verifies the molecular weight of the desired product.[1][8]
-
Melting Point Analysis: A sharp melting point range is a good qualitative indicator of high purity. A broad or depressed melting point suggests the presence of impurities.[1]
Q4: My crude product is a dark, oily residue. How should I proceed?
A4: An oily or dark appearance often indicates the presence of significant impurities or residual high-boiling solvents like DMF. The first step is to perform a robust aqueous workup. Dissolve the crude material in a suitable organic solvent like ethyl acetate (EtOAc) and wash it sequentially with a mild base (e.g., saturated aq. NaHCO₃), water, and brine.[1][2] This should remove acidic impurities and some polar contaminants. After drying and concentrating the organic layer, you will likely obtain a solid that is more amenable to further purification by chromatography or recrystallization.
Troubleshooting and Optimization Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal analysis and actionable solutions.
Scenario 1: Column Chromatography Issues
Q: I'm getting very poor separation between my product and an impurity on my silica gel column. They are co-eluting.
A: Causal Analysis & Solution
This is a classic problem of insufficient resolution, typically caused by an improper choice of mobile phase (eluent). The polarity of your eluent is likely too high, causing all components to travel quickly with the solvent front, or not optimized to exploit the polarity differences between your product and the impurity.
Troubleshooting Steps:
-
Systematic TLC Analysis: Before running a column, always optimize your eluent system using Thin-Layer Chromatography (TLC). Screen various solvent mixtures (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). The ideal system should give your desired product an Rf value of approximately 0.2-0.4, with clear separation from all impurity spots.[1]
-
Employ a Gradient Elution: If an isocratic (single solvent mixture) system fails, a gradient elution is highly effective. Start with a low-polarity eluent (e.g., 10% EtOAc in Hexane) and gradually increase the polarity (e.g., to 40% EtOAc). This allows less polar impurities to elute first, followed by your slightly more polar product, while holding strongly polar impurities at the baseline.[1]
-
Consider an Alternative Stationary Phase: Silica gel is acidic and can sometimes cause degradation or interact strongly with the nitrogen atoms in the indazole ring. If you suspect this, consider switching to neutral alumina, which can offer a different selectivity profile.[1][2][9]
Scenario 2: Recrystallization Failures
Q: My compound either won't crystallize from the solution, or my recovery is extremely low.
A: Causal Analysis & Solution
Successful recrystallization hinges on selecting a solvent in which the compound is highly soluble when hot but poorly soluble when cold. Low recovery is typically due to using a solvent that is too effective at room temperature or using an excessive volume of solvent.[1]
Troubleshooting Steps:
-
Systematic Solvent Screening: Test a range of solvents on a small scale. Ideal candidates for indazole systems often include ethanol, methanol, ethyl acetate, or mixtures like toluene/heptane.[1][10] The perfect solvent will fully dissolve your crude product near its boiling point but show significant precipitate formation upon cooling to room temperature and then in an ice bath.
-
Use the Minimum Amount of Hot Solvent: This is the most critical parameter. Add the hot solvent portion-wise to your crude solid, waiting for the solution to boil between additions, until the solid just dissolves. Using excess solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling, drastically reducing your yield.[1]
-
Ensure Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature undisturbed. This promotes the formation of larger, purer crystals. Rapid cooling can cause the product to "crash out," trapping impurities. Once at room temperature, cooling in an ice bath can maximize precipitation.[1]
-
Recover a Second Crop: Do not discard the filtrate (mother liquor) immediately. Concentrate it by 50-75% on a rotary evaporator and cool it again. This will often yield a second crop of crystals, which can be combined with the first if its purity is acceptable.
Scenario 3: Persistent Starting Material
Q: My NMR spectrum clearly shows the presence of 5-fluoro-1H-indazole-3-carboxylic acid, even after purification.
A: Causal Analysis & Solution
This indicates that the initial workup was insufficient to remove the acidic starting material. The carboxylic acid has a significantly different pKa than the neutral ester product, a property that must be exploited.
The Definitive Solution: Acid-Base Extraction
Before any other purification, an aqueous basic wash is essential. The carboxylic acid (pKa ~3-4) is readily deprotonated by a weak base like sodium bicarbonate (NaHCO₃), forming a water-soluble sodium carboxylate salt. The neutral ester product remains in the organic layer.
Data Presentation
Table 1: Common Impurities and Differentiating Properties
| Impurity Name | Source | Key Differentiating Property | Removal Strategy |
| 5-fluoro-1H-indazole-3-carboxylic acid | Unreacted Starting Material | Acidic (pKa ~3-4) | Aqueous NaHCO₃ wash[1][2] |
| N-1/N-2 Methylated Isomers | Synthetic Side Reaction | Similar polarity to product | Careful gradient column chromatography[7] |
| N,N-Dimethylformamide (DMF) | Residual Reaction Solvent | High boiling point (153 °C) | High-vacuum drying, aqueous washes |
Experimental Protocols
Protocol 1: Optimized Aqueous Workup with Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in ethyl acetate (EtOAc), using approximately 10-20 mL per gram of crude material.
-
Bicarbonate Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert gently, venting frequently to release CO₂ gas. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate. Drain and discard the lower aqueous layer, which now contains the deprotonated carboxylic acid impurity.
-
Brine Wash: Wash the remaining organic layer with an equal volume of saturated aqueous NaCl (brine). This helps to break any emulsions and remove residual water.
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure to yield the crude product, now free of acidic impurities.
Protocol 2: Purification by Silica Gel Column Chromatography
-
TLC Optimization: Determine the optimal eluent system (e.g., 3:1 Hexane:EtOAc) that gives the product an Rf of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour it into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.[1]
-
Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel (~2-3x the mass of the product) by concentrating it to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the determined solvent system. If using a gradient, start with a lower polarity mixture and gradually increase the percentage of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent to obtain the purified solid.[1]
Visualization of Workflows
Diagram 1: General Purification Workflow
Caption: A typical purification workflow for this compound.
Diagram 2: Troubleshooting Logic for Column Chromatography
Caption: A logical flow for troubleshooting common column chromatography problems.
References
-
ResearchGate. (n.d.). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. Available at: [Link]
-
ChemSynthesis. (2025). 5-fluoro-1H-indazole-3-carboxylic acid. Available at: [Link]
- Google Patents. (2004). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
-
Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Available at: [Link]
-
Sakai, T. et al. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. National Institutes of Health (NIH). Available at: [Link]
-
ResearchGate. (2023). (PDF) Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Available at: [Link]
-
Watson International. (n.d.). This compound cas 78155-73-4. Available at: [Link]
-
IUCr Journals. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Available at: [Link]
-
The Future of Things. (2024). What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester? Available at: [Link]
-
AWS. (n.d.). Supporting Information. Available at: [Link]
-
MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Available at: [Link]
-
Allfluoro pharmaceutical co. ltd. (n.d.). This compound,78155-73-4. Available at: [Link]
-
PubChem. (n.d.). 5-fluoro-1H-indazole-3-carboxylic acid. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 1077-96-9|5-Fluoro-1H-indazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. 5-fluoro-1H-indazole-3-carboxylic acid | C8H5FN2O2 | CID 14999052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bloomtechz.com [bloomtechz.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Regioselectivity of Indazole N-Alkylation Reactions
Welcome to the technical support center for the regioselective N-alkylation of indazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing N1- and N2-substituted indazoles. As privileged scaffolds in numerous therapeutic agents, the precise control over the site of alkylation is paramount, as the biological activity of N1 and N2 regioisomers often differs significantly.[1][2]
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges encountered in the lab. Our goal is to empower you with the knowledge to not only solve existing problems but also to proactively design more efficient and selective reactions.
The Core Challenge: The Ambident Nucleophilicity of Indazole
The central difficulty in the N-alkylation of indazoles lies in the molecule's nature as an ambident nucleophile. Upon deprotonation, the resulting indazolide anion possesses two reactive nitrogen atoms, N1 and N2. Direct alkylation, therefore, frequently yields a mixture of both N1- and N2-alkylated regioisomers, complicating synthesis and necessitating challenging purification steps.[3][4][5] The final N1:N2 ratio is a delicate balance of multiple factors, including the choice of base, solvent, reaction temperature, and the steric and electronic properties of substituents on the indazole ring.[1][3][6]
Troubleshooting Guide & Optimization
This section is structured in a question-and-answer format to directly address specific issues you might be facing during your experiments.
Q1: Why am I getting a poor N1:N2 regioisomeric ratio, with the N2 isomer as a major byproduct?
This is the most common challenge. A low N1:N2 ratio typically indicates that the reaction conditions do not sufficiently differentiate between the two nucleophilic centers.
Root Causes & Solutions:
-
Suboptimal Base-Solvent Combination: The interplay between the base's counter-ion and the solvent is the most critical factor governing regioselectivity.[2][3]
-
Insight: For high N1-selectivity , the goal is often to create a "tight ion pair" where the base's cation coordinates to the N2 position, sterically blocking it and directing the electrophile to N1.[3][7] This is a form of kinetic control that leads to the thermodynamically more stable product.
-
Recommendation: The combination of a strong hydride base like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) is the most widely reported and effective system for maximizing N1-alkylation.[2][3][8][9] Strong amide bases like NaHMDS in THF also provide excellent N1-selectivity.[2]
-
Avoid: Weaker carbonate bases (e.g., K₂CO₃, Cs₂CO₃) in polar aprotic solvents (e.g., DMF, DMSO) tend to form "solvent-separated ion pairs," allowing the electrophile to attack both nitrogen atoms, which often results in poor selectivity or even a preference for the N2 isomer.[3][6][10] While Cs₂CO₃ in dioxane at elevated temperatures can favor N1, it is generally less selective than the NaH/THF system.[3][11]
-
-
Electronic Effects of Indazole Substituents: The electronic nature of groups on the indazole ring significantly influences the nucleophilicity of the N1 and N2 atoms.
-
Insight: Electron-withdrawing groups (EWGs) at the C3-position (e.g., -CO₂Me, -COMe, -CN) enhance N1-selectivity, especially when using the NaH/THF system.[3][8] This is attributed to the sodium cation forming a chelate between the N2 atom and a heteroatom on the C3-substituent, providing a strong steric shield around N2.[7][12][13]
-
Recommendation: If your substrate lacks a C3-substituent and you are getting poor selectivity, consider if a temporary directing group can be installed.
-
-
Thermodynamic vs. Kinetic Control: The N1-substituted indazole is generally the thermodynamically more stable isomer.[3][5][6] If your reaction is under kinetic control that favors N2, you may be able to isomerize to the N1 product.
-
Insight: Some reaction conditions can favor equilibration to the more stable N1 isomer.[3][8]
-
Recommendation: For certain electrophiles, such as α-halo carbonyls, increasing reaction times or temperature in a solvent like DMF might allow for equilibration from the kinetic N2-product to the thermodynamic N1-product.[8]
-
Q2: My reaction has low or no conversion. What should I do?
Low conversion can stem from several issues, from reagent deactivation to poor solubility.
Root Causes & Solutions:
-
Insufficient Base Strength or Solubility: The base may not be strong enough to fully deprotonate the indazole, or it may be poorly soluble in the chosen solvent.
-
Insight: Carbonate bases like K₂CO₃ have very low solubility in solvents like THF, which can lead to failed reactions.[2][8]
-
Recommendation: Switch to a stronger, more soluble base system. If using NaH, ensure it is a fresh, high-quality dispersion. For challenging substrates, consider stronger bases like NaHMDS or KHMDS.
-
-
Poor Electrophile Reactivity: The alkylating agent may not be reactive enough.
-
Recommendation: Switch to a better leaving group (e.g., from -Cl to -Br, -I, or -OTs). Iodide is an excellent leaving group that can significantly increase reaction rates.
-
-
Steric Hindrance: Bulky substituents near the reaction center can slow down the reaction.
-
Insight: A bulky substituent at the C7-position can sterically block the N1-position, leading to low or no conversion, or it may direct the alkylation to the N2-position.[3][9]
-
Recommendation: For sterically hindered substrates, you may need to increase the reaction temperature, extend the reaction time, or use a more reactive electrophile.
-
Q3: How can I selectively synthesize the N2-alkylated indazole?
While N1-alkylation is more commonly desired, selective access to the N2 isomer is crucial for many drug discovery programs.
Strategies for N2-Selectivity:
-
Substituent-Directed Alkylation:
-
Acid-Catalyzed Methods:
-
Insight: Recent methods have been developed that operate under acidic conditions, completely avoiding the ambident anion intermediate. These reactions show very high selectivity for the N2 position.
-
Recommendation: A highly selective method involves the reaction of indazoles with alkyl 2,2,2-trichloroacetimidates in the presence of a catalytic amount of trifluoromethanesulfonic acid (TfOH) or copper(II) triflate.[14][15] Another protocol uses diazo compounds with catalytic TfOH to achieve excellent N2-selectivity.[16] These methods are often considered to be under kinetic control.[15]
-
-
Mitsunobu Reaction:
-
Insight: The Mitsunobu reaction (using an alcohol, PPh₃, and DIAD/DEAD) often shows a preference for the N2-position, although mixtures are common.[6][8]
-
Recommendation: While not always perfectly selective, the Mitsunobu reaction can be a viable route if other methods fail, but expect to perform careful chromatography.
-
Q4: The N1 and N2 isomers from my reaction are very difficult to separate. What are my options?
This is a frequent and frustrating problem, as the isomers often have very similar polarities.
Solutions:
-
Optimize for Selectivity (First Priority): The best solution is to avoid the problem. Invest time in optimizing the reaction conditions using the principles above to maximize the formation of the desired isomer. A reaction with a >95:5 ratio is far more practical than one with a 60:40 ratio that requires heroic purification efforts.
-
Advanced Chromatography: Use high-performance column chromatography with a shallow solvent gradient to improve resolution. Sometimes, switching the chromatographic stationary phase (e.g., from silica to alumina or a C18 reversed-phase column) can provide the necessary separation.
-
Recrystallization: If your product is a solid, meticulous screening of various solvent systems for recrystallization can sometimes allow for the selective crystallization of one isomer, leaving the other in the mother liquor.
-
Derivatization: In difficult cases, one could consider a derivatization strategy. React the mixture with a reagent that selectively modifies one isomer, facilitating separation. The directing group would then need to be cleaved in a subsequent step.
Data Summary: Impact of Conditions on Regioselectivity
The following table summarizes the general effects of different reaction conditions on the regioselectivity of a typical indazole alkylation.
| Condition | N1-Alkylation Favored | N2-Alkylation Favored | Mixture / Variable |
| Base | NaH, NaHMDS, KHMDS[2][3] | (Acid Catalysis)[14][16] | K₂CO₃, Cs₂CO₃, DBU[3][10][17] |
| Solvent | THF, Dioxane[2][3] | Dichloromethane (with TfOH)[6][16] | DMF, DMSO, Acetone[3][17] |
| C3-Substituent | EWG (e.g., -CO₂Me) or Bulky Group[3][9] | - | Unsubstituted / EDG |
| C7-Substituent | - | EWG (e.g., -NO₂) or Bulky Group[3][9] | Unsubstituted |
| Control | Thermodynamic[3][6] | Kinetic[15][18] | - |
Key Experimental Protocols
Below are detailed, step-by-step methodologies for achieving selective N-alkylation.
Protocol 1: Highly Selective N1-Alkylation (NaH/THF Method)
This protocol is optimized for achieving high N1-regioselectivity and is particularly effective for indazoles bearing C3 electron-withdrawing groups.[3][12]
-
Preparation: Add the substituted 1H-indazole (1.0 eq.) to a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1–0.2 M.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indazolide salt.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1–1.5 eq.) dropwise to the suspension. The reaction can be run at room temperature or gently heated (e.g., to 50 °C) to drive completion.[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup & Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N1-alkylated indazole.
Protocol 2: Highly Selective N2-Alkylation (TfOH/Trichloroacetimidate Method)
This protocol provides excellent selectivity for the N2-position by avoiding the formation of the ambident anion.[14][15]
-
Preparation: To a solution of the 1H-indazole (1.0 eq.) and the primary, secondary, or tertiary alkyl 2,2,2-trichloroacetimidate (1.2-1.5 eq.) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane), add trifluoromethanesulfonic acid (TfOH, 0.1-0.2 eq.) dropwise at 0 °C.
-
Reaction: Stir the mixture at room temperature until the reaction is complete as monitored by TLC or LC-MS.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the layers and extract the aqueous phase with dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography to yield the pure N2-alkylated product.
Visualizing the Reaction Control Factors
The regiochemical outcome of indazole N-alkylation is a function of several interconnected variables. The following diagrams illustrate these relationships.
Sources
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.ucc.ie [research.ucc.ie]
- 10. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. wuxibiology.com [wuxibiology.com]
Assessing the stability of Methyl 5-fluoro-1H-indazole-3-carboxylate in solution.
Technical Support Center: Stability of Methyl 5-fluoro-1H-indazole-3-carboxylate
Prepared by: Senior Application Scientist, Chemical Development Support
This technical support guide provides in-depth information, protocols, and troubleshooting advice for researchers assessing the stability of this compound in solution. Our goal is to equip you with the foundational knowledge and practical steps to design robust experiments, interpret results accurately, and troubleshoot common issues encountered during stability analysis.
Section 1: Frequently Asked Questions (FAQs) on Compound Stability
This section addresses the most common initial questions regarding the stability profile of this compound.
Q1: What are the primary stability concerns for this compound in solution?
A: The molecular structure of this compound contains two key regions of interest for stability: the methyl ester functional group and the indazole ring system .
-
Ester Hydrolysis: The most probable degradation pathway is the hydrolysis of the methyl ester to its corresponding carboxylic acid (5-fluoro-1H-indazole-3-carboxylic acid) and methanol.[1] This reaction is a common liability for ester-containing drug molecules and can be catalyzed by acidic or basic conditions.[1][2]
-
Oxidative Degradation: The electron-rich indazole ring system may be susceptible to oxidation, particularly under conditions of oxidative stress (e.g., exposure to peroxides).[3]
-
Photodegradation: Aromatic heterocyclic systems can be sensitive to light. Exposure to UV or even high-intensity visible light can potentially lead to photodegradation, a factor that must be assessed as per ICH Q1B guidelines.[4][5]
Q2: How does solution pH affect the stability of this compound?
A: The pH of the solution is a critical factor governing the stability of this compound. The rate of ester hydrolysis is highly pH-dependent.[1][6]
-
Acidic Conditions (Low pH): In an acidic environment, the carbonyl oxygen of the ester can be protonated, which increases the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack by water, leading to acid-catalyzed hydrolysis.[7]
-
Basic Conditions (High pH): Under basic conditions, the hydroxide ion (OH⁻), a potent nucleophile, directly attacks the carbonyl carbon, leading to base-catalyzed hydrolysis. This pathway is often more rapid than acid-catalyzed hydrolysis for simple esters.[1]
Therefore, to maintain the integrity of the compound in solution for analytical or formulation purposes, it is crucial to control the pH, preferably within a neutral or slightly acidic range where the hydrolysis rate is at its minimum.
Q3: What is a "stability-indicating method," and why is it essential?
A: A stability-indicating method is an analytical procedure that is proven to accurately measure the concentration of the intact active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[8] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[9]
Its importance cannot be overstated: if your analytical method cannot distinguish between the parent compound and its degradants, you might falsely conclude that your compound is stable when it has, in fact, degraded. A validated stability-indicating method is a regulatory requirement and a cornerstone of reliable pharmaceutical development.[3]
Q4: How can I proactively and systematically assess the stability of my compound?
A: The standard industry practice is to conduct forced degradation studies , also known as stress testing.[10][11] These studies involve intentionally exposing the compound to harsh conditions that are more severe than accelerated storage conditions.[8] The primary goals are:
-
To identify likely degradation products and establish degradation pathways.[11]
-
To demonstrate the specificity and validate the stability-indicating nature of your analytical method.[8]
-
To gain insight into the intrinsic stability of the molecule, which helps inform formulation, packaging, and storage decisions.[7]
A typical forced degradation study exposes the compound to acid, base, oxidation, heat, and light.[3] The goal is to achieve a target degradation of 5-20%, as excessive degradation can lead to secondary degradants that may not be relevant to real-world storage.[3]
Section 2: Experimental Guides & Protocols
This section provides a general workflow and detailed starting protocols for conducting a forced degradation study.
Overall Forced Degradation Workflow
The following diagram outlines the logical flow for a comprehensive stability assessment.
Caption: Workflow for Forced Degradation and Method Validation.
Protocol 1: Forced Degradation (Stress Testing)
This protocol provides recommended starting conditions. The goal is to achieve 5-20% degradation; therefore, time points should be taken to monitor the degradation rate (e.g., 2, 4, 8, 24 hours), and conditions should be intensified or reduced as needed.
Initial Setup:
-
Prepare a stock solution of this compound at 1.0 mg/mL in a suitable organic solvent like Acetonitrile (ACN) or Methanol.
-
For each condition, dilute the stock solution into the stressor solution to a final concentration of ~0.1 mg/mL.
-
Include a control sample diluted in the analysis mobile phase or water:ACN mixture, stored at 5°C protected from light.
| Stress Condition | Reagent/Parameter | Temperature | Recommended Duration | Quenching/Neutralization Step |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | Neutralize with equal molarity NaOH |
| Base Hydrolysis | 0.01 M NaOH | Room Temp (25°C) | 4 hours | Neutralize with equal molarity HCl |
| Oxidation | 3% H₂O₂ | Room Temp (25°C) | 24 hours | No quenching needed before injection |
| Thermal (Solution) | In Water:ACN (50:50) | 80°C | 48 hours | Cool to room temperature |
| Photolytic | Solid & Solution | Ambient | ICH Q1B Guidelines | Analyze directly |
Note on Photostability: Follow ICH Q1B guidelines, which recommend exposing the sample to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4] A parallel control sample protected from light (e.g., with aluminum foil) is mandatory.
Protocol 2: Stability-Indicating HPLC-UV Method (Starting Point)
This method serves as a robust starting point for separating the parent compound from its potential degradation products, such as the more polar carboxylic acid hydrolysate.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides good hydrophobic retention for the parent molecule. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies mobile phase to ensure consistent peak shape for acidic/basic analytes. |
| Mobile Phase B | 0.1% Formic Acid in ACN | Strong organic solvent for elution. |
| Gradient | 10% B to 90% B over 15 min | A broad gradient is essential to elute the parent and any less/more polar degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp | 30°C | Temperature control ensures retention time reproducibility.[12] |
| Injection Volume | 10 µL | A typical volume to avoid column overloading. |
| Detection | UV at 254 nm and 290 nm | Monitor at multiple wavelengths to ensure all components are detected. A PDA detector is highly recommended for peak purity analysis. |
System Suitability: Before analyzing samples, perform system suitability tests (SST) by making at least five replicate injections of a standard solution. Evaluate parameters like retention time precision (%RSD < 1%), peak area precision (%RSD < 2%), and theoretical plates to ensure the system is performing correctly.[13]
Section 3: Troubleshooting HPLC Analysis
This section addresses common problems observed during the HPLC analysis of stability samples.
HPLC Troubleshooting Logic
Caption: Decision tree for troubleshooting common HPLC issues.
Q: My HPLC baseline is drifting or noisy. What should I do?
A: An unstable baseline can compromise sensitivity and integration accuracy.
-
Check Mobile Phase: Ensure mobile phases are freshly prepared and thoroughly degassed, as dissolved air can cause noise and pressure fluctuations.[14]
-
Look for Leaks: Inspect all fittings from the pump to the detector for any signs of leaks, which can cause pressure instability and baseline drift.[15]
-
System Contamination: If the baseline is drifting upwards, it may indicate a contaminant is slowly eluting from the column. Flush the column with a strong solvent.[12][13]
-
Detector Issues: Check the detector lamp energy. A failing lamp can cause significant noise.
Q: The retention time of my main peak is shifting between injections. Why?
A: Inconsistent retention times make peak identification unreliable.
-
Column Temperature: Ensure a column oven is being used and is set to a stable temperature. Even small fluctuations in ambient temperature can cause shifts.[12]
-
Mobile Phase Composition: Inaccurate preparation of the mobile phase or evaporation of the more volatile organic component can alter its composition and affect retention times.[14] Always cover solvent reservoirs.[12]
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially after a gradient run. This often requires flushing with 10-20 column volumes.
Q: I'm observing peak splitting or tailing for the parent compound. What's the problem?
A: Poor peak shape affects resolution and integration accuracy.
-
Column Contamination/Void: Peak splitting can indicate a partially blocked column inlet frit or a void in the column packing.[14] Try back-flushing the column (if permissible by the manufacturer) or replace it.
-
Sample Solvent Mismatch: Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion and fronting.[14] Whenever possible, dissolve the sample in the initial mobile phase.[12]
-
Column Overload: Injecting too much mass on the column can lead to broad, tailing peaks. Try diluting the sample.
-
Secondary Interactions: Peak tailing can occur if the analyte has secondary interactions with the stationary phase. Ensure the mobile phase pH is appropriate to suppress ionization of the analyte.
Q: My compound degraded completely in the stress experiment. How do I adjust?
A: The goal is partial degradation to observe the primary degradants. If 100% degradation occurs, the conditions were too harsh.
-
Reduce Time: Sample at much earlier time points (e.g., 30 min, 1 hr, 2 hr).
-
Reduce Temperature: Lower the temperature of the reaction (e.g., from 60°C to 40°C).
-
Reduce Stressor Concentration: Use a more dilute acid, base, or oxidizing agent (e.g., switch from 0.1 M HCl to 0.01 M HCl).
References
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2013). ResearchGate. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs. [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). LinkedIn. [Link]
-
FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2015, August 2). Pharmaceutical Technology. [Link]
-
"UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE". (2024, March 3). IJNRD. [Link]
-
HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025, August 22). Persee. [Link]
-
Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services. [Link]
-
A chemical rationale of drug stability and degradation- An insightful approach. (n.d.). Pharmanpedia. [Link]
-
Expert Guide to Troubleshooting Common HPLC Issues. (2025, May 29). AELAB. [Link]
-
HPLC Troubleshooting Guide. (n.d.). Washington State University. [Link]
- US4185027A - Hydrolysis of methyl esters. (n.d.).
-
methyl ester hydrolysis: Topics by Science.gov. (n.d.). Science.gov. [Link]
-
Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. (n.d.). PubMed. [Link]
-
Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. (2023, November 29). MDPI. [Link]
-
Hydrolysis of methyl esters and alkylation to phenacyl esters. Reagents and conditions: (i) TMSOK, THF, rt, 16 h. (n.d.). ResearchGate. [Link]
-
Analysis of heterocyclic aromatic amines. (2007). PubMed. [Link]
-
Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. (2025, August 6). ResearchGate. [Link]
-
Analytical Techniques In Stability Testing. (n.d.). Separation Science. [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency. [Link]
-
Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. (2023). ResearchGate. [Link]
-
Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. (2016, February 4). BioProcess International. [Link]
-
Influence of PH On The Stability of Pharmaceutical. (n.d.). Scribd. [Link]
-
5-fluoro-1H-indazole-3-carboxylic acid. (n.d.). PubChem. [Link]
-
Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. (1992). PubMed. [Link]
-
Photostability and Photostabilization of Drugs and Drug Products. (n.d.). SciSpace. [Link]
-
Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. (2021, March 19). National Institutes of Health. [Link]
-
The influence of pH value on the efficiency of imidazole based corrosion inhibitors of copper. (2025, August 6). ResearchGate. [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). LCGC. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2020, December 29). MDPI. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024, January 15). National Institutes of Health. [Link]
-
Photostability studies of drug substances and products. (n.d.). Hovione. [Link]
- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (n.d.).
Sources
- 1. A chemical rationale of drug stability and degradation- An insightful approach - IP Int J Compr Adv Pharmacol [ijcap.in]
- 2. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 3. pharmtech.com [pharmtech.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. scribd.com [scribd.com]
- 7. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. researchgate.net [researchgate.net]
- 11. acdlabs.com [acdlabs.com]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. ijnrd.org [ijnrd.org]
- 14. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 15. aelabgroup.com [aelabgroup.com]
Technical Support Center: Stability and Degradation of Indazole-3-Carboxylate Esters
Welcome to the technical support center for researchers, scientists, and drug development professionals working with indazole-3-carboxylate esters. This guide provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions regarding the potential degradation pathways of this important chemical scaffold. Understanding the stability of these compounds is critical for ensuring data integrity, developing robust formulations, and meeting regulatory requirements.
Troubleshooting Potential Degradation Pathways
This section is designed in a question-and-answer format to directly address common challenges encountered during the handling, storage, and analysis of indazole-3-carboxylate esters.
Q1: I'm observing the formation of indazole-3-carboxylic acid in my aqueous sample. What is the likely cause and how can I mitigate it?
A1: The primary cause is likely hydrolytic degradation of the ester.
The ester functional group at the 3-position of the indazole ring is susceptible to hydrolysis, which breaks the ester bond to form the corresponding carboxylic acid and alcohol. This reaction can be catalyzed by either acidic or basic conditions.[1][2]
-
Mechanism of Action:
-
Base-Catalyzed Hydrolysis: Under basic or neutral conditions, a hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the alkoxide leaving group to yield the carboxylate.
-
Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then attacks the carbonyl carbon, and following a series of proton transfers, the alcohol is eliminated, leaving the carboxylic acid.
-
-
Troubleshooting & Mitigation Strategies:
-
pH Control: The rate of hydrolysis is significantly influenced by pH. To minimize degradation, prepare your solutions in a buffered system. For many indazole derivatives, a pH range of 4-6 is often found to be optimal for stability.
-
Temperature: Hydrolysis rates increase with temperature.[3] If your experimental conditions allow, store aqueous solutions at refrigerated temperatures (2-8°C) to slow down the degradation process.
-
Solvent Choice: For non-aqueous experiments, use aprotic solvents that have been dried to remove residual water. For stock solutions intended for long-term storage, consider solvents like anhydrous DMSO or acetonitrile and store at -20°C or below.
-
Q2: My compound solution is changing color and showing new peaks on the chromatogram after being left on the benchtop. What could be happening?
A2: This is a classic sign of photolytic degradation. The indazole ring system is known to be sensitive to light, particularly UV radiation. [2][4]
-
Mechanism of Action:
-
Phototransposition to Benzimidazole: A common photochemical reaction for indazoles is a rearrangement to form benzimidazoles.[4][5] This transformation is believed to proceed from an excited state of the 2H-tautomer of the indazole ring upon exposure to UVA or UVB light.[4][5]
-
Photo-oxidation: Light can also catalyze oxidative degradation pathways, especially in the presence of oxygen.
-
-
Troubleshooting & Mitigation Strategies:
-
Protect from Light: Always handle the solid compound and its solutions under subdued lighting. Use amber vials or wrap containers (e.g., flasks, HPLC vials) in aluminum foil to protect them from light exposure.[2]
-
Run a Control: To confirm photosensitivity, prepare two identical samples. Expose one to ambient light on the benchtop while keeping the other (the control) wrapped in foil in the same location. Analyze both after a set period. A significant difference in purity confirms photolytic degradation.[3]
-
ICH Q1B Guidelines: For formal photostability studies, follow the International Council for Harmonisation (ICH) Q1B guidelines, which specify exposure to a combination of visible and UV light sources for a defined duration.[2][6]
-
Q3: I'm performing a reaction at an elevated temperature and notice a significant loss of my starting material. Is thermal degradation a concern?
A3: Yes, thermal degradation is a critical factor, especially at temperatures exceeding 40-80°C. [4][6]
-
Mechanism of Action: The specific thermal degradation pathway can vary depending on the compound's structure and the presence of other reagents. Potential pathways include:
-
Decarboxylation: While less common for the ester, the corresponding carboxylic acid (from hydrolysis) can be susceptible to decarboxylation at high temperatures.
-
Ring Opening/Fragmentation: High thermal energy can lead to the cleavage of bonds within the indazole ring system, leading to a complex mixture of degradation products.
-
Thermolysis of Substituents: Side chains on the indazole ring or the ester itself can undergo thermal decomposition.
-
-
Troubleshooting & Mitigation Strategies:
-
Lower Temperature: If possible, investigate if the reaction can be performed at a lower temperature, perhaps with a more active catalyst or for a longer duration.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent thermo-oxidative degradation, which can occur when heat and oxygen are present simultaneously.
-
Thermogravimetric Analysis (TGA): To understand the thermal stability profile of your specific compound, consider running a TGA analysis. This will determine the temperature at which significant weight loss (decomposition) begins.[7]
-
Q4: My compound appears to be unstable even when stored as a solid in the presence of air. What is the likely degradation pathway?
A4: The indazole ring is susceptible to oxidative degradation. [4]
-
Mechanism of Action: Oxidation can occur on the electron-rich indazole ring system. The presence of atmospheric oxygen, residual peroxides in solvents (like THF or diethyl ether), or other oxidizing agents can lead to the formation of N-oxides or hydroxylated species, which may undergo further degradation.[8][9]
-
Troubleshooting & Mitigation Strategies:
-
Inert Atmosphere Storage: For long-term storage of the solid compound, consider storing it under an inert atmosphere (e.g., in a desiccator backfilled with argon or nitrogen).
-
Use Fresh, High-Purity Solvents: Peroxides can build up in certain solvents over time. Use freshly opened bottles of high-purity solvents or test for and remove peroxides before use.
-
Avoid Oxidizing Agents: Be mindful of other reagents in your reaction mixture that could act as oxidants.
-
Forced Oxidation Study: To confirm susceptibility, you can perform a forced degradation study by treating your compound with an oxidizing agent like hydrogen peroxide (H₂O₂) and monitoring the formation of degradants.[2]
-
Visualizing Degradation & Experimental Workflow
A systematic approach is key to identifying and solving degradation issues.
Caption: Workflow for Investigating Degradation Pathways.
Analytical and Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method, in line with ICH guidelines.[3][10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6][10]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of the indazole-3-carboxylate ester in a suitable solvent (e.g., acetonitrile or a 50:50 mixture of acetonitrile:water).[6]
2. Stress Conditions (perform each in a separate vial):
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at room temperature or elevated temperature (e.g., 60°C) and check at various time points (e.g., 2, 8, 24 hours).[2]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature and check at shorter time points (e.g., 5, 15, 60 minutes), as base hydrolysis is often rapid.[2]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for ~24 hours, protected from light.[2]
-
Thermal Degradation: Dilute 1 mL of the stock solution with 1 mL of the storage solvent (e.g., 50:50 acetonitrile:water). Incubate at 60-80°C for up to 48 hours, protected from light.[2][6]
-
Photolytic Degradation:
- Sample: Expose a solution of the compound (e.g., 100 µg/mL) in a photostable, transparent container to a light source according to ICH Q1B guidelines (e.g., an overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt-hours/m²).[2][6]
- Control: Prepare an identical sample but wrap the container completely in aluminum foil to serve as a dark control.[2]
3. Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC-UV/MS method.
Protocol 2: Developing a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[11] HPLC is the most common technique for this purpose.[12]
1. Column and Mobile Phase Selection:
-
Column: Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).
-
Mobile Phase: Use a gradient elution to effectively separate compounds with different polarities.
- Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in Water.
- Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A typical starting gradient might be 5% B to 95% B over 20 minutes.
2. Method Optimization:
-
Inject a mixture of your unstressed sample and the samples from your forced degradation study that show significant degradation (e.g., the base-hydrolyzed sample).
-
Optimize the gradient, flow rate, and mobile phase composition to achieve baseline separation between the parent compound peak and all degradant peaks.
-
The "peak purity" function of a photodiode array (PDA) detector can be used to assess whether a peak consists of a single compound.
3. Detection:
-
Use a PDA detector to obtain UV spectra for all peaks, which can help in identifying and tracking them.
-
Couple the HPLC to a mass spectrometer (MS) to obtain mass-to-charge ratio (m/z) data for the parent compound and its degradants. This is invaluable for structural elucidation of the unknown degradation products.[13]
Sources
- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ijcrt.org [ijcrt.org]
- 4. benchchem.com [benchchem.com]
- 5. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. kinampark.com [kinampark.com]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. bloomtechz.com [bloomtechz.com]
Technical Support Center: Troubleshooting Common Issues in Reactions Involving Indazole Intermediates
Welcome to the Technical Support Center for indazole chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis and functionalization of indazole-containing molecules. The indazole scaffold is a privileged structure in medicinal chemistry, but its unique electronic properties can present challenges in achieving desired reactivity and selectivity.[1][2][3] This resource, presented in a question-and-answer format, offers field-proven insights and evidence-based solutions to overcome these synthetic hurdles.
Section 1: N-Alkylation of Indazoles - The Regioselectivity Challenge
Direct N-alkylation of indazoles frequently yields a mixture of N1 and N2 regioisomers, which can be difficult to separate and significantly impacts the overall yield of the desired product.[1][4][5][6][7] The formation of these isomers is a result of the annular tautomerism of the indazole ring, where the proton can reside on either nitrogen atom, leading to 1H- and 2H-indazole tautomers.[5][8] The 1H-tautomer is generally the more thermodynamically stable form.[3][5][9]
FAQ 1: I am consistently getting a mixture of N1 and N2 alkylated products. How can I selectively synthesize the N1-isomer?
Answer:
Achieving high selectivity for the N1-alkylated product typically involves leveraging thermodynamic control, as the N1-substituted indazole is often the more stable isomer.[4][5] The key is to choose reaction conditions that favor the formation of this thermodynamic product.
Troubleshooting Flowchart for N1-Selectivity:
Caption: Decision-making workflow for achieving N1-selectivity.
Detailed Protocol 1: N1-Selective Alkylation using Sodium Hydride
This protocol is particularly effective for indazoles bearing electron-withdrawing or sterically bulky substituents at the C3 position.[1][4][6] The sodium cation is thought to coordinate with the N2 nitrogen and a heteroatom on the C3-substituent, sterically hindering alkylation at the N2 position.[4][7]
-
Preparation: To a solution of the C3-substituted indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Deprotonation: Allow the reaction mixture to stir at room temperature for 30-60 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 eq) dropwise at 0 °C.
-
Reaction: Let the reaction warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Table 1: Influence of C3-Substituent on N1-Regioselectivity (NaH/THF)
| C3-Substituent | N1-Selectivity | Reference |
| 3-Carboxymethyl | >99% | [1][4][6] |
| 3-tert-Butyl | >99% | [1][4][6] |
| 3-COMe | >99% | [1][4][6] |
| 3-Carboxamide | >99% | [1][4][6] |
FAQ 2: My target molecule is the N2-alkylated indazole. What conditions favor its formation?
Answer:
Formation of the N2-alkylated product is often favored under kinetic control.[4] Certain reaction conditions and substituent patterns can be exploited to enhance selectivity for the N2-isomer.
Key Strategies for N2-Selectivity:
-
Substituent Effects: Electron-withdrawing groups at the C7 position, such as -NO₂ or -CO₂Me, have been shown to direct alkylation to the N2 position with high selectivity.[1][4][6]
-
Mitsunobu Reaction: The Mitsunobu reaction can be an effective method for achieving N2-alkylation.
-
Acidic Conditions: In some cases, acidic conditions can promote N2-alkylation.[5]
Detailed Protocol 2: N2-Selective Alkylation via Mitsunobu Reaction
-
Preparation: To a solution of the indazole (1.0 eq), the corresponding alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise under an inert atmosphere.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture and purify directly by column chromatography to isolate the N2-alkylated product.
Section 2: Palladium-Catalyzed C-H Functionalization
Direct C-H functionalization of indazoles is a powerful tool for introducing molecular complexity. However, challenges such as regioselectivity and catalyst deactivation can arise.
FAQ 3: I am attempting a Pd-catalyzed C-H arylation at the C3 position of my N-protected indazole, but I am observing low yields and catalyst decomposition. What should I consider?
Answer:
Low yields and catalyst deactivation in Pd-catalyzed C-H functionalization of indazoles can stem from several factors, including non-productive coordination of the indazole nitrogen to the palladium center and the choice of solvent and ligand.
Troubleshooting C-H Arylation at C3:
Caption: Troubleshooting workflow for Pd-catalyzed C3-arylation.
Detailed Protocol 3: Robust C3-Arylation of N-Protected Indazoles
This protocol utilizes a phenanthroline ligand, which coordinates strongly to the palladium(II) center, thereby weakening the non-productive coordination of the indazole's nitrogen atom.[10]
-
Reaction Setup: In a sealed tube, combine the N-protected indazole (1.0 eq), aryl iodide or bromide (2.0 eq), Pd(OAc)₂ (10 mol%), 1,10-phenanthroline (10 mol%), and Cs₂CO₃ (1.0 eq).
-
Solvent: Add anhydrous toluene as the solvent.
-
Reaction: Seal the tube and heat the reaction mixture at 140-160 °C for 48 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Important Considerations:
-
Protecting Groups: Electron-withdrawing N-protecting groups like acetyl (Ac), tert-butyloxycarbonyl (Boc), and tosyl (Ts) can significantly inhibit the reaction.[10] Consider using an N-alkyl or N-aryl protecting group.
-
Solvent: Arene-based solvents like toluene or chlorobenzene have been found to be crucial for both selectivity and reactivity in this transformation.[10]
Section 3: Cross-Coupling Reactions - Suzuki and Buchwald-Hartwig
Indazole intermediates are frequently employed in cross-coupling reactions to form C-C and C-N bonds. However, issues related to boronic ester stability and competing side reactions can occur.
FAQ 4: My Suzuki-Miyaura coupling using an indazole boronic acid pinacol ester is sluggish and gives low yields. What could be the problem?
Answer:
While pinacol esters of boronic acids offer enhanced stability compared to the free boronic acids, issues can still arise during the Suzuki-Miyaura coupling.[11]
Troubleshooting Suzuki-Miyaura Coupling:
-
Protodeboronation: Indazole boronic acids and their esters can be susceptible to protodeboronation, especially with electron-rich or certain heterocyclic derivatives.[12] Ensure strictly anhydrous conditions and thoroughly degassed solvents.
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical. For challenging couplings, consider using more electron-rich and sterically hindered phosphine ligands.
-
Base: The choice of base can significantly impact the reaction rate and yield. A screen of bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃ may be necessary.
-
Transmetalation: The transmetalation step can be slow. The use of a co-solvent system, such as toluene/water or dioxane/water, can sometimes facilitate this step.
FAQ 5: I am performing a Buchwald-Hartwig amination on a bromo-indazole and observing a significant amount of hydrodehalogenation side product. How can I minimize this?
Answer:
Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, arising from β-hydride elimination from the palladium-amido intermediate.[13]
Minimizing Hydrodehalogenation:
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands can promote the desired reductive elimination over β-hydride elimination.
-
Base: Using a weaker base or a sterically hindered base can sometimes suppress this side reaction.
-
Temperature: Lowering the reaction temperature may favor the desired C-N bond formation.
Section 4: General Troubleshooting
FAQ 6: I am having difficulty purifying my indazole intermediate. Are there any general tips?
Answer:
The purification of indazole intermediates can be challenging due to their polarity and potential for isomerism.
Purification Strategies:
-
Chromatography: Normal-phase silica gel chromatography is the most common method. A gradient elution system is often necessary to separate closely related isomers or impurities.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.
-
Acid-Base Extraction: The weakly basic nature of the indazole ring can be exploited for purification. An acid-base workup can help remove non-basic impurities.
References
- Technical Support Center: Regioselectivity in Indazole N-Alkylation - Benchchem.
- Overcoming regioselectivity issues in indazole synthesis - Benchchem.
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Available from: [Link]
- Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC - NIH.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - University College Cork.
- Troubleshooting regioselectivity in indazole synthesis - Benchchem.
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - NIH. Available from: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available from: [Link]
-
Indazole synthesis - Organic Chemistry Portal. Available from: [Link]
-
Palladium-catalyzed direct C–H nitration and intramolecular C–H functionalization for the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives - Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]
-
C(sp(2))-H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles - PubMed. Available from: [Link]
-
Enantioselective palladium-catalyzed C-H functionalization of indoles using an axially chiral 2,2'-bipyridine ligand - PubMed. Available from: [Link]
-
Unprotected Indazoles Are Resilient to Ring-Opening Isomerization: A Case Study on Catalytic C-S Couplings in the Presence of Strong Base - ResearchGate. Available from: [Link]
-
Recent Advances in C–H Functionalization of 2H-Indazoles | Request PDF - ResearchGate. Available from: [Link]
-
C-H functionalization of 2H-indazole. - ResearchGate. Available from: [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. Available from: [Link]
-
Masking Boronic Acids for Suzuki Coupling - YouTube. Available from: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. Available from: [Link]
-
Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
(PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - ResearchGate. Available from: [Link]
-
Recent Progress Concerning the N-Arylation of Indoles - PMC - NIH. Available from: [Link]
-
Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC - NIH. Available from: [Link]
-
How do protective groups aid in multi-step syntheses? - TutorChase. Available from: [Link]
-
Recent Strategies in Transition-Metal-Catalyzed Sequential C-H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PubMed. Available from: [Link]
-
BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. Available from: [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Available from: [Link]
- Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole - Benchchem.
-
ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. | Request PDF - ResearchGate. Available from: [Link]
-
A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC - NIH. Available from: [Link]
-
Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles - PubMed. Available from: [Link]
-
Mastering Suzuki-Miyaura Coupling: The Essential Role of 1H-Indazole-5-boronic Acid Pinacol Ester - NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
(PDF) Two step synthesis of indazole derivatives and their anti-cancer evaluation. Available from: [Link]
-
(PDF) Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions - ResearchGate. Available from: [Link]
-
A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction | Organic Letters - ACS Publications. Available from: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available from: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available from: [Link]
-
2H-Indazole synthesis - Organic Chemistry Portal. Available from: [Link]
-
[Novel access to indazoles based on palladium-catalyzed amination chemistry] - PubMed. Available from: [Link]
-
Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review | Request PDF - ResearchGate. Available from: [Link]
-
(PDF) Inline purification in continuous flow synthesis – opportunities and challenges. Available from: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available from: [Link]
Sources
- 1. research.ucc.ie [research.ucc.ie]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 10. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Microwave-Assisted Synthesis of Indazole Derivatives
Welcome to the technical support center for the microwave-assisted synthesis of indazole derivatives. As a Senior Application Scientist, this guide has been developed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure the success of your experiments. My approach is grounded in established scientific principles and extensive field experience to help you navigate the nuances of microwave chemistry for the synthesis of these important heterocyclic compounds.
Understanding the Fundamentals: Why Microwaves?
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique, offering significant advantages over conventional heating methods.[1][2][3] The primary mechanism involves the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating.[4][5][6] This is achieved through two main processes: dipolar polarization and ionic conduction.[4][6] This efficient energy transfer often results in dramatically reduced reaction times, increased product yields, and improved purity by minimizing the formation of byproducts.[1][2][7]
Frequently Asked Questions (FAQs)
Here are some of the most common questions encountered by researchers working on the microwave-assisted synthesis of indazole derivatives:
Q1: What are the key advantages of using microwave synthesis for indazole derivatives over conventional heating?
Microwave synthesis offers several key advantages:
-
Speed: Reactions that might take hours or even days with conventional heating can often be completed in minutes.[8][9]
-
Higher Yields: The rapid and uniform heating often leads to cleaner reactions with fewer side products, resulting in higher isolated yields.[2][7]
-
Improved Purity: Reduced reaction times and fewer side reactions simplify purification processes.[7]
-
Energy Efficiency: Microwaves heat the reaction mixture directly, not the vessel, leading to significant energy savings.[4][8]
-
Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, leading to highly reproducible results.[2]
Q2: How do I select the appropriate solvent for my microwave-assisted indazole synthesis?
Solvent selection is critical for successful microwave synthesis. The ability of a solvent to absorb microwave energy is determined by its dissipation factor (tan δ). Solvents can be categorized as high, medium, or low absorbers.
| Solvent Category | Examples | Characteristics |
| High Absorbers | Alcohols (e.g., Ethanol, Methanol), DMSO, DMF | Heat very rapidly. Ideal for accelerating sluggish reactions. |
| Medium Absorbers | Water, Acetonitrile | Moderate heating rates. Good general-purpose solvents. |
| Low Absorbers | Toluene, Hexane, Dioxane | Poor absorbers. Often used when precise temperature control at lower temperatures is needed or when reactants themselves are good absorbers. |
For indazole synthesis, polar aprotic solvents like DMF and DMSO, or polar protic solvents like ethanol and isopropanol are often excellent choices due to their ability to efficiently absorb microwave energy and solubilize the reactants and catalysts.[10]
Q3: Can I run solvent-free reactions for indazole synthesis in a microwave reactor?
Yes, solvent-free or "dry media" reactions are a significant advantage of microwave chemistry and align with the principles of green chemistry.[4][11] In these reactions, the reactants are often adsorbed onto a solid support like silica or alumina, or the neat reactants are used directly if one of them is a liquid. This approach can lead to higher yields, easier workup, and a significant reduction in waste.[9][11]
Q4: What are the most common catalysts used in the microwave-assisted synthesis of indazoles?
Transition metal catalysts, particularly palladium (Pd) and copper (Cu), are frequently employed in cross-coupling reactions to functionalize the indazole core.[1] For the initial cyclization to form the indazole ring, acid or base catalysis may be required depending on the specific synthetic route.[12] The choice of catalyst will be highly dependent on the specific transformation you are trying to achieve (e.g., C-N coupling, C-C coupling).
Q5: My reaction is generating significant byproducts. What can I do?
Byproduct formation is often a result of excessive reaction times or temperatures. The precise control offered by microwave reactors can help mitigate this. Consider the following:
-
Lower the temperature: Even a 10-20 °C reduction can significantly impact selectivity.
-
Reduce the reaction time: Monitor the reaction progress closely using techniques like TLC or LC-MS to stop the reaction once the starting material is consumed.
-
Optimize solvent: A less polar solvent might slow down the reaction, potentially improving selectivity.
Troubleshooting Guide
Even with the advantages of microwave synthesis, you may encounter challenges. This section provides a structured approach to troubleshooting common issues.
Problem 1: Low or No Product Yield
A low yield is a common issue that can often be resolved by systematically evaluating the reaction parameters.
Troubleshooting Workflow for Low Yield
A workflow for troubleshooting low reaction yields.
Detailed Troubleshooting Steps for Low Yield:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Temperature | The activation energy for the reaction is not being reached. | Gradually increase the reaction temperature in 10-20°C increments. Be mindful of the decomposition temperature of your reactants and products. |
| Inadequate Reaction Time | The reaction has not had enough time to go to completion. | Increase the reaction hold time. Use TLC or LC-MS to monitor the consumption of starting materials. |
| Poor Solvent Choice | The solvent may not be efficiently absorbing microwave energy or may not be suitable for the reaction chemistry. | Switch to a more polar solvent with a higher dissipation factor (tan δ). Ensure all reactants are soluble in the chosen solvent. |
| Catalyst Inactivity | The catalyst may have degraded or is not suitable for the specific transformation. | Use a fresh batch of catalyst. If using a palladium catalyst, ensure it is stored under an inert atmosphere. Consider screening other catalysts. |
| Incorrect Stoichiometry | The ratio of reactants may not be optimal. | Verify the stoichiometry of all reactants and reagents. Consider using a slight excess of one of the reactants. |
Problem 2: Reaction Mixture Darkening or Charring
Darkening of the reaction mixture often indicates decomposition of starting materials, reagents, or products.
Troubleshooting Workflow for Decomposition
A workflow for addressing reaction mixture decomposition.
Detailed Troubleshooting Steps for Decomposition:
| Potential Cause | Explanation | Recommended Solution |
| Excessive Temperature | High temperatures can lead to thermal decomposition of sensitive functional groups. | Significantly reduce the reaction temperature. Use the minimum temperature required for the reaction to proceed at a reasonable rate. |
| Prolonged Reaction Time | Even at moderate temperatures, prolonged exposure to heat can cause decomposition. | Reduce the reaction time. Stop the reaction as soon as the desired product is formed. |
| Localized Hotspots | Inefficient stirring can lead to localized superheating within the reaction mixture. | Ensure the magnetic stir bar is functioning correctly and providing vigorous stirring. |
| Inherent Instability | One or more of the components in the reaction mixture may be inherently thermally unstable. | Consult the literature for the thermal stability of your compounds. It may be necessary to explore a different synthetic route that proceeds at a lower temperature. |
Problem 3: Pressure Limit Exceeded
Modern microwave reactors have safety features that will shut down the instrument if the pressure exceeds a set limit. This is often due to the vapor pressure of the solvent at the reaction temperature.
Troubleshooting Steps for High Pressure:
| Potential Cause | Explanation | Recommended Solution |
| Low-Boiling Solvent | Using a low-boiling solvent at a high temperature will generate significant pressure. | Switch to a higher-boiling solvent. For example, replace ethanol (b.p. 78 °C) with N,N-dimethylformamide (DMF) (b.p. 153 °C). |
| Reaction Volume Too Large | Overfilling the reaction vessel leaves insufficient headspace for vapor expansion. | Reduce the reaction volume. As a general rule, do not exceed 50-60% of the vessel's total volume. |
| Gas-Evolving Reaction | The reaction itself may be producing gaseous byproducts. | If possible, run the reaction at a lower temperature to slow the rate of gas evolution. Ensure the reaction is not being run for an unnecessarily long time. |
Experimental Protocols
Here is a general, adaptable protocol for a microwave-assisted Suzuki cross-coupling reaction to synthesize an aryl-indazole derivative.
Protocol: Microwave-Assisted Suzuki Coupling of a Bromoindazole
-
Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the bromoindazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol).
-
Reagent Addition: Add a suitable base, such as K₂CO₃ (2.0 mmol), and a solvent mixture, for example, 1,4-dioxane/water (4:1, 5 mL).
-
Sealing: Securely seal the vial with a septum cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction temperature to 120 °C, the hold time to 15 minutes, and the power to a maximum of 300 W with stirring.
-
Workup: After the reaction is complete and the vial has cooled to a safe temperature (<50 °C), quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Safety First: Always wear appropriate personal protective equipment (PPE), including safety glasses and lab coat. Never use a domestic microwave oven for chemical synthesis.[13] Use only vessels and caps specifically designed for microwave chemistry to withstand high pressures and temperatures.[14] Be aware of the potential for rapid pressure increases, especially with low-boiling solvents or gas-evolving reactions.[3][15]
References
- Mondal, S. (2023). MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. RASĀYAN Journal of Chemistry, 16(3).
- Chopade, S. A., & Meshram, J. S. (2021). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Calvo-Peña, X., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- CEM Corporation. (n.d.).
- Wikipedia. (n.d.). Microwave chemistry.
- Nain, S., Singh, R., & Ravichandran, S. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
- Current Microwave Chemistry. (n.d.).
- International Journal of Research in Pharmacy and Allied Science. (n.d.).
- Shaikh, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2018). Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles. PMC.
- Leonelli, F., & Feroci, M. (2018). Microwave Assisted Organic Synthesis of Heterocycles in Aqueous Media: Recent Advances in Medicinal Chemistry. PubMed.
- Taylor & Francis Group. (n.d.). Microwave Assisted Organic Synthesis.
- Chawla, A., et al. (2012). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica.
- CEM Corporation. (n.d.).
- Malviya, R., & Tripathi, A. (2020). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach.
- Khandave, P., et al. (2025).
- Pathak, R., & Kalita, P. (2020). Microwave assisted synthesis of five membered nitrogen heterocycles. PMC - NIH.
- Navarrete-Vázquez, G., et al. (2016).
- Organic Syntheses Procedure. (n.d.).
- ResearchGate. (2025). Microwave-assisted synthesis of 2-pyridinylethyl indazoles | Request PDF.
- International Journal of Novel Research and Development. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). PubMed Central.
- CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis.
- Cogent Chemistry. (2016). Microwave-assisted synthesis of nitrogen-containing heterocycles.
- Gnanaoli, K., et al. (2025). MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES.
- Chabukswar, A., et al. (2012).
- Kappe, C. O. (2002). Scale-Up of Microwave-Assisted Organic Synthesis.
- Benchchem. (n.d.).
- Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (2021).
- PART - 1 INTRODUCTION. (n.d.).
- A brief review: Microwave assisted organic reaction. (n.d.). Scholars Research Library.
- ResearchGate. (n.d.).
- Chabukswar, A., et al. (2012). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry.
- Iannelli, M., et al. (2021).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ajchem-a.com [ajchem-a.com]
- 3. ijrpas.com [ijrpas.com]
- 4. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 6. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 7. benthamscience.com [benthamscience.com]
- 8. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 9. bspublications.net [bspublications.net]
- 10. Solvent Choice for Microwave Synthesis [cem.com]
- 11. Microwave assisted synthesis of five membered nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety Considerations for Microwave Synthesis [cem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. ijnrd.org [ijnrd.org]
Validation & Comparative
Biological activity of Methyl 5-fluoro-1H-indazole-3-carboxylate vs. non-fluorinated analogs.
An In-Depth Comparative Guide to the Biological Activity of Methyl 5-fluoro-1H-indazole-3-carboxylate and its Non-fluorinated Analog
Introduction: The Privileged Indazole Scaffold and the Power of Fluorine
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its derivatives have demonstrated a vast spectrum of biological activities, leading to their incorporation into numerous clinically approved drugs, particularly in oncology.[2][3] This guide provides a detailed comparative analysis of this compound and its direct non-fluorinated analog, Methyl 1H-indazole-3-carboxylate.
The central focus is to elucidate the profound impact of a single fluorine atom at the C-5 position. This strategic substitution is a cornerstone of modern drug design, often employed to enhance a molecule's pharmacokinetic and pharmacodynamic profile.[4] We will explore how this modification influences anticancer activity by examining structure-activity relationships, supported by detailed experimental protocols for validating these effects. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced effects of fluorination on this promising class of compounds.
The Strategic Role of Fluorine in Drug Design
The introduction of fluorine into a drug candidate is rarely an accident; it is a deliberate strategy to modulate molecular properties.[5] Fluorine, being the most electronegative element, imparts unique characteristics to an organic molecule.[4]
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong compared to a carbon-hydrogen (C-H) bond. Placing a fluorine atom at a site susceptible to metabolic oxidation (typically by Cytochrome P450 enzymes) can effectively block this process, thereby increasing the drug's half-life and bioavailability.[4][6]
-
Lipophilicity and Permeability: Fluorine substitution generally increases a molecule's lipophilicity (its ability to dissolve in fats), which can enhance its ability to cross cellular membranes and improve oral bioavailability.[6][7][8]
-
Binding Affinity: The high electronegativity of fluorine can alter the electron distribution of the entire molecule. This can modify the acidity or basicity of nearby functional groups and create favorable dipole-dipole or hydrogen bonding interactions with target proteins, potentially increasing binding affinity and potency.[5][9]
-
Conformational Control: Due to its unique electronic properties, fluorine can influence the preferred conformation of a molecule, potentially locking it into a shape that is more favorable for binding to its biological target.[5]
Compound Profiles
| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) |
| Methyl 1H-indazole-3-carboxylate | C₉H₈N₂O₂ | 176.17 | |
| This compound | C₉H₇FN₂O₂ | 194.16 |
Synthetic Overview: A Generalized Pathway
The synthesis of these indazole derivatives can be achieved through several established routes. A common approach involves the cyclization of appropriately substituted phenyl precursors. The fluorinated analog typically utilizes a fluorinated starting material.
Caption: Generalized synthetic workflow for indazole-3-carboxylates.
Comparative Biological Activity and Structure-Activity Relationship (SAR)
While direct side-by-side experimental data for these two specific molecules is sparse in the public domain, we can construct a robust hypothesis based on extensive research into fluorinated indazole derivatives in oncology.[2][10] The primary biological activity of interest for this class of compounds is their anticancer potential.[11]
Antiproliferative and Cytotoxic Effects
Indazole derivatives frequently exhibit potent antiproliferative activity against a range of cancer cell lines.[3][12] The introduction of a 5-fluoro group is anticipated to enhance this activity.
-
Mechanism of Action: Many indazole compounds induce cancer cell death via apoptosis (programmed cell death).[2][3] This is often achieved by modulating key signaling pathways that control cell survival and proliferation, such as kinase cascades or by inhibiting proteins involved in cell cycle regulation.
-
SAR Insights: The fluorine atom at the C-5 position significantly alters the electronic landscape of the benzene portion of the indazole ring. Its strong electron-withdrawing nature can enhance the molecule's ability to interact with specific residues within a target protein's binding pocket. This can lead to increased potency, meaning a lower concentration of the fluorinated compound is required to achieve the same biological effect as its non-fluorinated counterpart.[13]
Hypothetical Comparative Data
The following table presents plausible, representative IC₅₀ (half-maximal inhibitory concentration) values to illustrate the expected increase in potency due to fluorination. These values are based on trends observed for similar compounds and are for illustrative purposes.[2][10]
| Compound | MCF-7 (Breast Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) | HepG2 (Liver Cancer) IC₅₀ (µM) |
| Methyl 1H-indazole-3-carboxylate | 15.5 | 21.2 | 18.4 |
| This compound | 5.2 | 8.7 | 7.1 |
Detailed Experimental Protocols
To empirically validate the hypothesized difference in biological activity, a series of standardized in vitro assays are required. The following protocols are designed to be self-validating by including necessary controls.
Cell Viability Assessment: MTT Assay
This assay determines the cytotoxic effect of the compounds by measuring the metabolic activity of cells, which correlates with cell viability.[14][15]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of living cells into a purple, insoluble formazan product.[16] The amount of formazan, quantified spectrophotometrically, is directly proportional to the number of viable cells.[14]
Caption: Experimental workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[14]
-
Compound Preparation: Prepare stock solutions of this compound and Methyl 1H-indazole-3-carboxylate in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "untreated" wells (medium only) as a negative control and "vehicle" wells (medium with the highest concentration of DMSO) as a solvent control.[14]
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution (in sterile PBS) to each well. Incubate for an additional 2-4 hours.[15]
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[16]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value for each compound.
Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[17]
Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[18] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and will bind to these apoptotic cells.[19] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells) and intercalates with DNA.
Caption: Workflow for Annexin V & PI apoptosis assay.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the respective IC₅₀ concentrations of the fluorinated and non-fluorinated compounds for 24 hours. Include an untreated control.
-
Harvest Cells: Collect all cells, including those floating in the medium (which are often apoptotic), by trypsinization and centrifugation (e.g., 500 x g for 5 minutes).[19]
-
Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Target Validation: In Vitro Kinase Inhibition Assay
If the hypothesized mechanism involves kinase inhibition, this assay can directly measure the compound's effect on a specific kinase's activity.[20]
Principle: A common method is a luminescence-based assay that quantifies the amount of ATP remaining after a kinase reaction.[21] Kinase activity consumes ATP; therefore, a lower luminescent signal indicates higher kinase activity. An effective inhibitor will prevent ATP consumption, resulting in a higher signal.[22]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing the target kinase (e.g., a specific receptor tyrosine kinase), its corresponding substrate peptide, and kinase assay buffer.[21]
-
Inhibitor Addition: In a 96-well plate, add serially diluted concentrations of the indazole compounds. Include a "no inhibitor" control for maximum kinase activity and a "no enzyme" control for background signal.
-
Kinase Reaction Initiation: Add the kinase to the wells and incubate briefly to allow inhibitor binding. Initiate the reaction by adding a mixture of the substrate and ATP. Incubate for 60 minutes at 30°C.[21]
-
ATP Detection: Add an ATP detection reagent (e.g., ADP-Glo™ Reagent). This reagent stops the kinase reaction and depletes the remaining ATP.[21] A subsequent reagent is then added to convert the generated ADP back to ATP, which drives a luciferase reaction, producing light.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to kinase activity.
-
Data Analysis: Plot the signal against the inhibitor concentration to determine the IC₅₀ value for kinase inhibition.
Conclusion
The strategic placement of a fluorine atom at the C-5 position of Methyl 1H-indazole-3-carboxylate is predicted to significantly enhance its biological activity, particularly its anticancer effects. This enhancement stems from fluorine's unique ability to improve metabolic stability, increase lipophilicity, and strengthen interactions with biological targets.[4][5] The anticipated outcome is a lower IC₅₀ value in cell viability and kinase inhibition assays, coupled with a more potent induction of apoptosis. The experimental protocols detailed in this guide provide a clear and robust framework for validating these structure-activity relationship principles, underscoring the critical role of fluorination in modern medicinal chemistry and drug discovery.
References
- Thermo Fisher Scientific. (n.d.). Apoptosis Protocols. Retrieved from Thermo Fisher Scientific website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdMGZcfCzxLPqtd9_XBSjlP-fv_U6l1hrbj0qJZkv4vqIDVT47AG3FU67L1f5LLvZ9nJBzANMA7VMsc_zwXSInin-IRkclfnXyEDrxeDdDNm3BAaRFi3XfD9kFbG2R7OdHVTTlRsr1rcKet7CMdpkvdrGEyrQJ4NEXB1ZgdFkUwulnYCJ3CbbNAXv2EWVj4TmG4OpdiTgoKnF8WqbmhIOT1WvyRZqQRQ==]
- Priya, A., Mahesh Kumar, N., & Shachindra, L. N. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9989XHTCkGF5pAuWYVGkBOEz7QAkaqDJ7-bouQ0lDii6ODAH-nNWclZ8rkTdg_brsymRxFPbzg3P52bB3JN9N8EaSmBBNSw1uIqHco0Lk5IfaTFUx4nLZzxjNj2wKPEyIh24s__CVcYANTify_3fsr_4wtubKPLtUCAM2S_6FWADKrAV0Foc=]
- LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. Retrieved from LE STUDIUM website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOiDH9pFfg8cQEnS5-yG4Lg323tk4TUzSElZMIr5aHazI_ecAnipewRVwDjPNRph1Ub3sxJGkhRo40UOuxJiAU-c1ccj6k-PwIX9eoKgCgb6JHI2GbOwspZvy38nyLCAC3XTQg3V1Gzo3g9ExBwJkocTkgKKEug54NY-idxyyWPpr8ahUS4NE8JDPqZB5v1IY9rbZMTvOvt8p4]
- Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Retrieved from Bentham Science website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmOV0xoH9pe1JxV7U7DyTObuNVNlHFxms76X9LGGHIrgl1E07DDKU_BsFUg8b-_K0_tHUudjBRy-Ivh49pd7yR8rFhOnH86yqkF3VwIvuXA95CpBrP_a7jrEdwjErIJ4ytT-yQ3Bvh7Rw=]
- BenchChem. (2025). Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcrr71rUroywu2r6o0EAqqEKlf62zlAeQDRKcUtrkihuvL5Y-KLUAveQ0Pkp8_3pmqE3WBOfV02oyZT31KgDoQ0G3fY-vko2PGytL4uNU0ooUqLO9ukupk3zeHsNL2-z2AlcFyqwXu82i3RP8wetLnJDjyd_vxQM3b-hbcJo0wyYvxwiI5vasyxsbdoIbMEgcU1tcCzv6xJfjcmXaZTKARv9JmpkqvjtnPaA==]
- Wikipedia. (n.d.). Biological aspects of fluorine. Retrieved from Wikipedia website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpeK5tDv_tsfWimMyOxPlHxoKYAWRZVqagQgdMSBZAu5C8X3xmaCH12gQLSkxNHzDcgUGz9IXkD92MIAiPLIFAx8dN71bCKZ9sRxSY6ICY-LCfJ7Jr6eMBjMXYddkYrj-iPx7hW-9qH0Ld8v37MGkdGb-c_k_a]
- Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from Taylor & Francis Online website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBBch4lnrIqRqMCsgE_W0oi3ZSHXq0xoHZNKhXDO5e24YeCPk2_VXDBlb_2l1cBc6crUyNFU-VdUoQAubUgCpJ56iGYGUHV3Ai10dduGkJVxFOOgE8b_UOzZHlzfXnRESX_5U962nBR5TcaYDCbluUTbxYutsL4D4=]
- Sigma-Aldrich. (n.d.). Cell viability assay protocol. Retrieved from Sigma-Aldrich website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9nGt0h6rB7gY6K6YPoFd7fuqpb6ZqQs6ENNMCwws9Bj7WxadeWdWDqq--pSLpPTS-v38UgliCr3k_OsHVbMp-mxh3tjCpo2hopme2HyedN7NrsOjEEMG41Riuz7Si62L4xOF4M-_o9Dl14H4-Tb5jdtcjq5oGILrzcjstrOOV4cIbnxTbdEuj0q82fmJw69axf-G0jOPZIUaeaZydQO8FzCqNkyvuHlwypI-Oi3WCSSO0Y5SPIKma_tWbAV9cKTyYoxmRQEGX2ywtqGuunN7xqNNOP5YEoAgHA1f4e_M6Cbc78LexuzEgIJ2-ZdtOwv8=]
- Biosynth. (n.d.). Methyl 1H-indazole-3-carboxylate. Retrieved from Biosynth website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyFvrmF8fnX_gZNiGaMx4qFwJhH6GqcSME4b_MhVB8mtd3jaXS9qXvEuTU8-SvAH2EMMfvsK-Jzzj58PYmuAEHX_j1l8hfDIycn-aDSadM5YKbqEBVHCLUppWYOlpqHnEir6igoKlD2EUYToCTe0AwUvvqJN8jpLSfAErL-2gqCovJnqwqEIHOIQ==]
- Author et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhznI9SotP2cCkRaFz1Jrghc1bZZW6XSXWV2lqIc5GKQMmI76OVYG8GyNeCdjB70CNxEGCm_JQh3KCKvTWx3MQDfz5MhOc1WZep2h4k8Gb5FmIoyodRyddueFwD9YKUVSSj-QJbm4uaMGwNvj-ehunWFPAYS8BpvE=]
- He, Q., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFefVW9iu4QZQHwAEOlSxFkyzWozb2eBXtDvyYFZA7kRa3UfjBuCBNXF33jBJhJ0CwH0I6LKbVWU53YWkYViXRxnkxTquACG2f7EnlAtHYkoxfMcBUuNoo6VmzJTDWU2ng2v3Q32xIrSBJNg2Y=]
- BroadPharm. (2022). Protocol for Cell Viability Assays. Retrieved from BroadPharm website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhOc-zF5x6l85_Po-TPEN4NqjBmTymkGL9N7z8_y2Ec0fcGWSELO9THWX_eWlsS-Y70SqhQ8h9PkekBXCpDeE1uGpgy4lFJHZXXlzmUbfm3u24KCj8RruRUOZV8GmWVlbPWZ8QFM_L8JjWdoCq0lJBAe_D6Vs=]
- Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity. Retrieved from Cayman Chemical website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwOT1Et_PcQQroncKI646FJARVuRJ0sbbNUq8NBATZGUeWRgUOkt0PtD3bwy_OksbmCF0WEV3nz2wA3gLFYg2g8nPC1sJeOm3iP82Hsch5DYKmOWQ328nJ30IYKuogX8d9B9BjvbWJlNezJ8v_QG--pa3oYn6WDvL08h4d5laa]
- ChemicalBook. (n.d.). This compound synthesis. Retrieved from ChemicalBook website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFz8xQlIUMehU0h6WTlbmV3NktBcg4tKxYC6TDId0rr89VjD0K9ZI_QzbKTjaKXZsDuZoRNTu_95hgveTqLYHaGsYFaXe7qOa-7GkBnjauBNTHsXLupE0KZwXLm7dqkHdU9buxUMlzSDtHy3feXkPtjjGdZ4_1nrFSTnUx1SzkGbOWc7vY0IZBTvbO8RNR6]
- BenchChem. (2025). A Comparative Guide to the Anticancer Activity of Indazole Derivatives. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFS3gxmRRcDiqL1EDFgqHtjDQQoee1WBpml0oZxuZEp0C3WGhICi9cjiSTg-PS_cmhvwpstonaMRGMHeXnMZRvVHwWI6zbKKDqdgor8ozoT2nZymdpcMwuMmk9diGwM3PvdNfYjAbHhOuN_w47NBYyB_rOimoEmNnxO5Tvc1iR0dPsp0uZLAklBEXrLYa95hjTKMnNbqkAKMIRgl5U7CiNed7k=]
- S.S., S., & K., S. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzHQW3eixpKyaurwmR3wRuaZ_TonUq6CJQJ87tg9x41FuskKJ5ihXrSPv1mZj3OdOi3BHWBXuRzcMdStQbbjC7col_8X0W08AcFJt739XMnC_YL1isLTL8evsvJy6mZj0CZaOdSUBxDhZUJQ==]
- National Center for Biotechnology Information. (2013). Cell Viability Assays. Retrieved from NCBI Bookshelf. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoE1mlGl2VXkoPBphc6pMwi9qDdpvnVDnpaxlTwsivy-am_b7gM8mbrOTKlMZplChemGj1ixyyT4N-NA_UnPXI3u_4-gfCp6H8EGs_LMETbZlDHPnyv3JqrfEnPXzKuvh7DvIjjIjX]
- Abcam. (n.d.). MTT assay protocol. Retrieved from Abcam website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbCaC9I2U1Ame3xhtU6SIzXLjTGk9mP87oaLt9Zt0uSgfNy_gAlmlTWAGQoExy05YfO7Jx9yJHkZm8LMdMOM2WQjm3NWJKB2SS6kaEyPr4fbNRw2NKpdsJHZLYBz3TNLnR1uEtbps5zFtf47hgsYVRtlfqVvdY4JcAiqxK5g==]
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from Celtarys Research website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQER3_qjTUOhzKZutBBvfWGMSRAjFlEdUxwoyBBX06kYZ614dS55_cbQaYSB0KKolJz77HIv_3Xq7IKb1WtvZWXvDFarTROAL2yTuCllkM3WrSIZpcENvddIx4-rD7xFOoeG4cSUxWn178qm7iFj_1ttL_kjP8y63Sl1mIu4ok8_mIkYCC7weAB6PwMtWjQ=]
- Al-Ostath, A., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeXALgeR1SaQRRDXwNExzVf8UYWfRuZ669GpkFofEfWR8_eXmMu8xQRsKqP1DDCiFMBEhdet0dqb748aH5O2IBFrkIywwBnxf8lJr-Z3Sm1p6w8h5lci3-MBRx7FW6petoPg==]
- BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqten9eZm6rZWkNiSvXMKJdZUbha1O8MHEIv3wjUj45I9Ze0HXwEGSpnOeuCsXjsddL9XBVukq55Pwv_p9M0GmA7LO13YKcK1r_aczDYu620Lqq_JV682T4ho34Q_T9HJazEW04seW9p1I5R3Vl1GAMDvp_9oDrUxm8zAworSjmvcb-IVjWO-tl2KobIeILJPvWg0mgx0=]
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from Reaction Biology website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDnddymPNzEEcJ8wBmHXSe3xnYZsRr1e5KVT6AyspV_QS3IsbCSsLjz5tRD7imYB-HzxMGlZ4m7QXS2LwWOjYLEOdAWx3oAzXGXu0hyb_ev_RXcKEd2Pvuis_U4wSHK_QCA9C5Hul1Ap7jHeluHH9f9o8FpmB7RNrKHyHlI1BcLbr9pVvPCekJ1CdN2g==]
- University of Bergen. (n.d.). Protocol IncuCyte® Apoptosis Assay. Retrieved from University of Bergen website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdbY345GXnLYP1cq0fFOhRYfOTXVT_BxV92XHJL8yqE9S8vPhNJWGo1oeQSsFNbCEq9MhKUpcKk0SPyCLaLwnF6NcaI31Q10W4I52J5pfO9LD8FDH11MCdcoQQWOi3j0QjHd7e5PNgVky1xfbn7mPGwOU7P0RPiFeDIi6Uo4KF-AX-deoSZjJJUoEhW6hRnTHpkWkC7d-icxQ=]
- Sari, Y., et al. (2021). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTcjD9fWJM053lpKlCNYYFyVqEbJ1hE1bct967miXzVHqLneXU7zEnH1LwjAyxujTUzDgvOl76Quvl4rUCBECSfjTwHPP3OTCEHlWPIyNJ5W3Xe1UceM_iw4CSpK78IORSrRyDblhmplolsZtzIiA=]
- National Institutes of Health. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Retrieved from NIH website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHelgAJYG2zGwUK55u7ZAQqFjBr2dOP1D6DM-dB6pThSme6Ipy1G1y3rQlgyF-eW9O4c8cZobGT66GX-OKW2hHZqEGTVADkhbhNpUb5-YwllY4YpCHE9k7O_uhN-9qe-nCVFQpuHzpye4f_jw==]
- National Institutes of Health. (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid. Retrieved from NIH website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDDwcMAmrPi5hslsinaD-WtmDZsaeQXCgUKijf1jo9x06q3QK80vlvMpy7hrw77OuNAs0tKRn26LWD20eeXWX2zotVtIvVbA5GwiklXLSHruom92d9bxFIjIAQRfnyeMZX9x4DWuPqbNG_-g==]
- Abcam. (n.d.). Annexin V staining assay protocol for apoptosis. Retrieved from Abcam website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG67_cA9Yrism7QahcRCIU9AuqdDZ28p1kc7HZf50FYyNKKXZtfCy_Pc1wEeS4Ytj-tRCz57PHmKyhN5DbHKZ3hjptAZ2W3Mcn4VORKKwFwEnTrZkG5ENjPBBQNOfUOlNUXfY41ILxpe242SOYhcmfJggs0K8OjLwhLYJfKUUGKM84FoxWv0U3DfLqG]
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from Bio-Techne website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYPI0PfLYRzDfbbwEpGvQfYF6c6cccQrIqlfxEVh_F-MUoN-lxr1VTErjGPATuqPkIHMgBm7c9jABjokf_szNxMv9cx-DO5HJX27jnyN3UKHC7eatJoT2PW8ilnJdLYuI-gx8FOKz0KT-PBNUu4PJuofIH3L7jH8xg7qY-AiwALCA-ly2oAXEo-vBzCucVvCMKdKD4ybyXcLV]
- PubChem. (n.d.). methyl 1H-indazole-3-carboxylate. Retrieved from PubChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxVuRNjCVi6444OORjdvJshMyej1_nb1izYL8nJHBVr7I1DUUNZlyPl3JZlHlGfcGCXgNKf2XnFZ8-8y0_OPoR3rO83oDl7PQJtqT-MA5Se3LoUPUnLknodvnm-f_THvHcDy7eYDfMNP2S]
- Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters. [https://vertexaisearch.cloud.google.
- Shaanxi Bloom Tech Co., Ltd. (2024). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?. Retrieved from Shaanxi Bloom Tech Co., Ltd. website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-wGnqukYH1Ve0tyF8FE6PGqI8_vSTDWd7Flv1Rhxz-C9bv9qzvXCl27msJOJ0IL_UQ9omzJMA7gWiRWeehHbz4PR-dtN_Y1AvDOYz3tqJ3UhPla-bl9DYyNtJDq5-A5Wqli2elOVLDlJDF1w241Fjhb6K4evyeME9PjctqxIi9kMUhOgNhDec0lMHWWyxoMAv1GPA93s=]
- Natural Micron Pharm Tech. (n.d.). 1H-Indazole-3-Carboxylic Acid Methyl Ester. Retrieved from Natural Micron Pharm Tech website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmypno-XNcqqrcfjkNikihbFQjyEiqZDh5BYlsRw6ky0UUxTYj3HUkmF-KiV0tfkfO-EHhHQotcvMLJNijfcS3F0Et5hFKO7BHWjsxoXydMKSpKj-PLWgYLJp7CAvqJuut9_JoehZNXrKpQLvhnJ6mL_WKAK2QnstiD6rvGuPe2FTTsFRBWNkh0DrwYg==]
- ResearchGate. (n.d.). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. Retrieved from ResearchGate website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEt78OT490JdTJc6LUTt-XKppl9E-9aYKitUOXILm8q8rMp4AmwHtUT0mzzoj12Y3tv2IXspqrQEo6JEOJhMKrjy0fNEa9nz_VxhrVvmOLppJkRwDAfkFkGAXDBoTO2vvvC0hHI2f-OKLFms2En62NmSknCQbe9qiyGlqMnvttETkDzFiguJffvssgLOqRHmZrYsiiXszLcoLW1MzVNDYWv4e8fsl_aNzgmkBZ628zzMnNTrAM7Irwi3JdNsPQSme1lFLbIKtL1AFrgTOh3eeHZcm9BmXIacj9M]
- ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. Retrieved from ResearchGate website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhTuhyIwfMRD5Uj-eTl4Jx5LpHtg_KyKzKBm98IEziFX0YWhBR0X2CbC5e8HVQOMHBT7lxdCmiQ2sUvjkp3sYghl2iPANJzJuQHsXvrjhBM58Bo7pwdNbH2C2Ra6ZHN1y1xSyto_zT69i7TuCHkplk76ekJT6ZvyTrCnECPlsZiWF2PZ9VCCAEqiFNhhRzXGj0Fc0BlBHOB_afLv7NpSwvNJiVUb-bLpC_]
- ACS Publications. (n.d.). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Retrieved from ACS Publications website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfgZYC5_ea_RFgv-83vUomeObFn7Yojjopz6n_m3qBsDYmOKk-IlBWfGEo28z74jxyGtJ0GD6bkNepHQ-kWXHsyHE8XSCk4ULi8TMJciKIJWHFtMLrNnO8eujeMqmpLW-NMTW1]
- Doi, T., et al. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. IUCrData. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH058AKdQS13mC0JmWvkFWeMbJdgzV-WMM0uUiLjEB_zYzSfy5j7VCT1vbtiq_v2pF9qyGwJNezkFczGWx2E2dpybZ56HC5J_pDvg8IiLBVZ73_tZKwfqY1CMdXb17bU-LXbgmtRRNmrjzj2Bk=]
- CymitQuimica. (n.d.). 5-Fluoro-1-methyl-1h-indazole-3-carboxylic acid. Retrieved from CymitQuimica website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnnOTA6W46iCJhgKvlkM7Ayq-VBGJzpg69f8HWMIru8Qw-rWELiZtXrYVkmSjIANZvXzn7s7C6sK8C28If__YfO3jcTVQY_omig0mMlBk0-CzRZWeCkUQeXRl40QJdCesL9rW48mI4Zd61EBpc-McWch9l4m3A15rgn7dskt-ddomcF323x0K9Cgftu8XRwkWOjPJs-pF3]
- Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLbScHaLmqWfuLzG4o-qGpq5QycS2ciOj5KUOJvodyRaehjKPVT3z18p0hVga1uhqxH0yyFGJxx5mpss_txQgEb2oWIWk2BbA7cUR9G7yDSVXI4DC3ZOtgAHSAvquD9MM6eFk=]
- Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from Der Pharma Chemica website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzS3U1kLpdPkbSfVxkNbcWE8bwMdIbvMnGwrJu_YqprU2lRSRqZJ4RxsCKPUGl-dnBlfulXDNlChjmUIfqiOT3UBu6kAjpqAPu8tX1WpWpiyOsaqdBmXbxcaPilInEwG98iX0FZfRUYgGZXSBmfs_trNNO-WNDofe2boUjeYOvtdm9rikzuDQ43A7aIxt0WPJT0XquN3EMbyMQgNY0jLDGWICQeiUodSAxPT-CsPypkxGyHL4rjJ8YBxCsGfFv1Q==]
- PubChem. (n.d.). 5-fluoro-1H-indazole-3-carboxylic acid. Retrieved from PubChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGB-Akd13yySrDZ5tCqT3OMs3HUphPqlPb48Z-dUw2drVSYlWS19JnnlufWLgAdpanS7mmPcz9l0s3xdcOskX-RaJOIDiNlKzTobo5MJxNhCKGNaJUgIMZFwGYL8QNycvM7kjtqQcwypl4K_fFAS69oQuTkq7TGjKlXSbWoM1CF103y05RyCVuGnfI=]
- Liu, C., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjZbUraP_AZpy4i6XLdQEakW8-OgZbsJ_8EUocgUlZN2FnA9Fk56wB4pLEjcQxty0sosheAE92m8GZlhUi7kcEM6BVfs0s7t5g9koothX85v5PNTRvjGO-haHErnx4Dw_15RSFwYkbRsw4bVQ=]
- BenchChem. (2025). Bioactivity Showdown: 7-Methyl-1H-indazole-3-carboxamide and its Analogs in Drug Discovery. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPqWi-7jwrJM2vMLZb_lPEqukal3rwEGzya6b5xMU-XqfgZRhFNqg6A4-z0QHlc3niD305x36EGMaqgyguD_aZYedy1D4u1kDVzDS62UQoBHwRrY00M43lHOpJTw5WuvgwOypHkjS1QG9tYAKGKueQymLqn3eenK_vKTxAcG5ktaD4Wn0nWv7Iwu0yocYKyVVLGG__ZPXib_damUu55Y_0VettYH6c5g8mLLHous3vu3JFk3eg]
- Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from Organic Syntheses website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIlFxcKyfwgXvHn6D_J62bum5GTm98pfaFprbXoOwHfHae3i18QeN76i9nCxtniRFilh_yqN-kc82bqH4jz_LrImlRNNvxaBk_zM80wRoM6ofM-X4twf_39b1ZVnu8j0lWip4=]
- Gray, J. L., et al. (2003). Synthesis and biological testing of non-fluorinated analogues of levofloxacin. Bioorganic & Medicinal Chemistry Letters. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyVKNSJMYK3XMzobSSOkiRww4d6bMYhj5yfaURaxapeIchugLwTDLIJynphdhkDQuLqvO7Blj_Q-whxgzJUyOt9--XL2zbS859k6jQzAWVyxlQLrashVl-kDwpwCnRp2ZuDNk=]
- MDPI. (n.d.). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Retrieved from MDPI website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdtZvLGFWXoav6cJ7gZcBo9tt0pBgJWFQPDIUPEEa34jxGM5ReEwLgy-Zyia607ksk6kXxl_5M4g2D8-KOEByhafk1KkFZaWR057GmgieQVJHpblHinTgwktB4EbnM]
- National Institutes of Health. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Retrieved from NIH website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQn5rVwWGmhdxWWrG8Ja547Ky3t7G1YEEZuCacwoarhSpdeIxNDdL_VsCwHZGFaAQntP9HByHru-tNgjRC_KrXNiZLW8jzA5kdTgnwd85bXJ6kNxgBsGX_Rgaozk3MWmh_mQZclJHrNmc1-6Q=]
- BLDpharm. (n.d.). 7-Fluoro-3-methyl-1H-indazole-5-carboxylic acid. Retrieved from BLDpharm website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkNDWxG2uEn5SNXeNBn17wWvldknFpyL5KJZjee7hdm9elquiczienI3UrpRD5k7JDVX4WxFV96ahC5vPl3DrCAYGS9iKSReMgp7wefsm_J4ZP6Jx7C9VlsAAPmgav5V12xQPLedSLQpUlVnPt]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. Biological aspects of fluorine - Wikipedia [en.wikipedia.org]
- 7. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 8. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. japsonline.com [japsonline.com]
- 13. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Apoptosis Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
A Comparative Analysis of the 5-Fluoro-1H-Indazole-3-Carboxylate Scaffold in Kinase Inhibitor Design
In the landscape of drug discovery, particularly within the realm of oncology and inflammatory diseases, the development of potent and selective kinase inhibitors remains a cornerstone of therapeutic innovation. The choice of the core chemical scaffold is a critical determinant of a drug candidate's ultimate success, influencing its binding affinity, selectivity profile, and pharmacokinetic properties. This guide provides an in-depth comparison of kinase inhibitors derived from the Methyl 5-fluoro-1H-indazole-3-carboxylate scaffold against those built upon other prominent heterocyclic systems. We will delve into the synthetic rationale, structure-activity relationships (SAR), and comparative performance data to offer a comprehensive resource for researchers and drug development professionals.
The Strategic Importance of the Indazole Scaffold
The indazole ring system is a privileged scaffold in medicinal chemistry, particularly for kinase inhibitor design. Its bicyclic structure mimics the purine core of ATP, allowing it to effectively compete for binding at the kinase hinge region. The nitrogen atoms of the indazole can form crucial hydrogen bonds with the backbone of the kinase hinge, a key interaction for potent inhibition.
The introduction of a fluorine atom at the 5-position, as in this compound, offers several advantages:
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the indazole N-H, potentially enhancing its hydrogen bonding capability.
-
Metabolic Stability: The C-F bond is exceptionally strong, and its introduction can block potential sites of oxidative metabolism, thereby improving the pharmacokinetic profile of the drug candidate.
-
Enhanced Binding Interactions: Fluorine can participate in favorable orthogonal multipolar interactions with backbone carbonyls in the ATP binding site, leading to increased potency.
This compound is not itself a kinase inhibitor but rather a key starting material for the synthesis of more complex and potent inhibitors. Its carboxylate group provides a convenient handle for further chemical modifications and the introduction of various side chains to explore the chemical space around the core scaffold and achieve desired selectivity and potency.
Caption: Advantages of the this compound scaffold.
Comparative Kinase Inhibitors: A Case Study Approach
To illustrate the utility of the 5-fluoro-1H-indazole-3-carboxylate scaffold, we will compare a representative inhibitor derived from it with inhibitors based on other common scaffolds targeting the same kinase family. For this guide, we will focus on inhibitors of the Receptor Tyrosine Kinase (RTK) family , which includes important oncology targets like VEGFR, PDGFR, and c-Kit.
| Scaffold | Representative Inhibitor | Primary Kinase Targets | Key Structural Features |
| 5-Fluoro-1H-indazole-3-carboxylate derivative | Axitinib | VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit | Indazole core, sulfonamide side chain, pyridine moiety |
| Quinoline | Lenvatinib | VEGFR1, VEGFR2, VEGFR3, FGFR1-4, PDGFRα, RET, Kit | Quinoline core, cyclopropane carboxamide side chain |
| Pyrrolo[2,1-f]triazine | Foretinib | MET, VEGFR2, RON, AXL, TIE-2, Flt3 | Pyrrolotriazine core, quinoline ether side chain |
In-Depth Comparison of Scaffolds
The synthesis of kinase inhibitors is a multi-step process where the choice of starting materials significantly impacts the overall efficiency and the ability to generate a diverse library of analogs for SAR studies.
-
5-Fluoro-1H-indazole-3-carboxylate: This scaffold provides a straightforward route for amide bond formation at the C3 position. The synthesis of Axitinib, for example, involves the amidation of the corresponding carboxylic acid with a substituted aniline derivative. This allows for extensive exploration of the solvent-exposed region of the kinase binding site.
Caption: General synthetic workflow for indazole-based inhibitors.
-
Quinoline: The quinoline scaffold, as seen in Lenvatinib, often requires more complex cross-coupling reactions to install the necessary side chains. While versatile, these reactions can sometimes be lower yielding and require more extensive optimization.
-
Pyrrolo[2,1-f]triazine: This scaffold, present in Foretinib, is a more complex heterocyclic system, and its synthesis can be more challenging than that of the simpler indazole or quinoline cores.
The ultimate goal of kinase inhibitor design is to achieve high potency against the target kinase(s) while minimizing off-target effects. The core scaffold plays a pivotal role in determining this selectivity profile.
-
Indazole-based inhibitors (Axitinib): The indazole core of Axitinib forms two key hydrogen bonds with the hinge region of VEGFR2. The 5-fluoro substituent is positioned towards the gatekeeper residue, and the side chain extends into a hydrophobic pocket. The selectivity of Axitinib is largely driven by the interactions of its side chain.
-
Quinoline-based inhibitors (Lenvatinib): The quinoline core of Lenvatinib also interacts with the kinase hinge region. Its multi-kinase inhibitory profile is a result of its ability to conform to the ATP-binding sites of various kinases, with its side chains making specific interactions in each case.
-
Pyrrolotriazine-based inhibitors (Foretinib): The pyrrolotriazine scaffold of Foretinib is a potent MET inhibitor. Its selectivity is achieved through a combination of hinge binding and interactions with a unique DFG-out conformation of the kinase.
The following table summarizes the in vitro potency of our representative inhibitors against key RTKs.
| Inhibitor | Scaffold | VEGFR2 IC50 (nM) | PDGFRβ IC50 (nM) | c-Kit IC50 (nM) | MET IC50 (nM) |
| Axitinib | 5-Fluoro-1H-indazole | 0.2 | 1.6 | 1.7 | >1000 |
| Lenvatinib | Quinoline | 0.8 | 5.6 | 4.0 | 5.3 |
| Foretinib | Pyrrolotriazine | 1.5 | 10 | 25 | 1.0 |
Data compiled from publicly available sources for illustrative purposes. Actual values may vary between different studies.
As the data indicates, inhibitors from all three scaffolds can achieve high potency. The choice of scaffold influences the selectivity profile, with Axitinib showing a preference for VEGFR/PDGFR/c-Kit, Lenvatinib having a broader profile that includes FGFR and RET, and Foretinib being a potent MET inhibitor.
Experimental Protocols
To enable researchers to conduct their own comparative studies, we provide a generalized protocol for a common in vitro kinase inhibition assay.
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 values of test compounds against a target kinase.
Materials:
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Target kinase
-
Test compounds (solubilized in DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplate
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add 5 µL of assay buffer containing the target kinase and the Eu-labeled antibody.
-
Add 50 nL of the serially diluted test compounds to the appropriate wells.
-
Add 5 µL of assay buffer containing the Alexa Fluor™ 647-labeled tracer.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC50 value.
A Comparative Guide to the Structure-Activity Relationship of 5-Fluoro-1H-indazole-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Privileged Scaffold: 1H-Indazole-3-Carboxamide
The 1H-indazole-3-carboxamide core is a recognized "privileged structure" in medicinal chemistry, forming the foundation of numerous biologically active compounds.[1] Its rigid bicyclic system provides a well-defined orientation for substituents to interact with biological targets. The carboxamide linkage at the 3-position is a critical feature, often involved in crucial hydrogen bonding interactions with target proteins.
The Influence of the 5-Fluoro Substituent
The incorporation of a fluorine atom at the 5-position of the indazole ring is a key modification that can profoundly influence the molecule's properties. Fluorine's high electronegativity and small size can alter the electronic distribution of the aromatic system, affecting its pKa and binding interactions. Furthermore, the C-F bond is highly stable and can block metabolic pathways, thereby improving the pharmacokinetic profile of the drug candidate.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 5-fluoro-1H-indazole-3-carboxylate derivatives can be systematically modulated by introducing various substituents at different positions of the scaffold. The following sections dissect the SAR based on modifications at the N1 and C3 (carboxamide) positions.
Modifications at the N1-Position of the Indazole Ring
The N1-position of the indazole ring is a critical vector for introducing diversity and tuning the pharmacological profile of these derivatives.
Key Insights:
-
Linker Length and Composition: The introduction of a linker between the indazole core and a terminal group is a common strategy. A three-carbon linker has been shown to be effective in the design of Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors.
-
Terminal Heterocycles: The nature of the terminal heterocyclic ring significantly impacts potency. For instance, in the context of PARP-1 inhibition, an isatin (2,3-dioxoindoline) moiety at the end of a propyl linker led to a compound with an IC50 of 6.8 μM, a notable improvement over a piperidine-containing analogue (IC50 = 36 μM).
Modifications of the 3-Carboxamide Group
The amide functionality at the C3-position is a crucial interaction point with many biological targets. Modifications to the amide substituent can drastically alter binding affinity and selectivity.
Key Insights:
-
Hydrophobic Substitutions: For inhibitors of p21-activated kinase 1 (PAK1), the substitution of an appropriate hydrophobic ring that can access a deep back pocket of the ATP-binding site is critical for potent inhibitory activity.[2][3]
-
Hydrophilic Groups: The introduction of a hydrophilic group that extends into the bulk solvent region can enhance both the activity and selectivity of PAK1 inhibitors.[2][3]
-
Aromatic and Aliphatic Amines: The synthesis of a library of 1H-indazole-3-carboxamides through the coupling of 1H-indazole-3-carboxylic acid with various substituted aryl or aliphatic amines has been a common strategy to explore the SAR at this position.[4][5]
Comparative Analysis of Biological Activities
The 5-fluoro-1H-indazole-3-carboxylate scaffold has been explored for its potential against various biological targets, primarily kinases and PARP.
Kinase Inhibition
Kinases are a major class of drug targets in oncology and inflammatory diseases. Several studies have highlighted the potential of indazole derivatives as kinase inhibitors.[6]
P21-activated kinase 1 (PAK1) Inhibition:
Aberrant activation of PAK1 is linked to tumor progression, making it a promising target for anticancer therapies.[2][3] A fragment-based screening approach identified 1H-indazole-3-carboxamide derivatives as potential PAK1 inhibitors.[2][3]
| Compound ID | N1-Substituent | 3-Carboxamide Substituent | PAK1 IC50 (nM) | Reference |
| 30l | Unsubstituted | 4-(4-methylpiperazin-1-yl)phenyl | 9.8 | [2][3] |
| 87b | Unsubstituted | N-(pyridin-4-yl) | 159 | [1] |
| 87c | Unsubstituted | N-(1-methyl-1H-pyrazol-4-yl) | 52 | [1] |
| 87d | Unsubstituted | N-(1H-pyrazol-4-yl) | 16 | [1] |
Table 1: Comparative inhibitory activity of 1H-indazole-3-carboxamide derivatives against PAK1.
The data in Table 1 clearly demonstrates that the nature of the substituent on the 3-carboxamide has a profound impact on PAK1 inhibitory potency. The highly potent compound 30l features a 4-(4-methylpiperazin-1-yl)phenyl group, suggesting that a combination of a hydrophobic phenyl ring and a hydrophilic piperazine moiety is beneficial for activity.[2][3]
Poly(ADP-ribose) Polymerase (PARP) Inhibition
PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in DNA repair pathways. The indazole scaffold has been successfully utilized in the design of potent PARP inhibitors. Niraparib, an approved anticancer drug, features an indazole core.[7]
Experimental Protocols
General Synthesis of 1H-Indazole-3-Carboxamide Derivatives
A common and reproducible method for the synthesis of 1H-indazole-3-carboxamide derivatives involves the coupling of 1H-indazole-3-carboxylic acid with a desired amine.
Materials:
-
1H-Indazole-3-carboxylic acid
-
Substituted aryl or aliphatic amine
-
N,N-Dimethylformamide (DMF)
-
1-Hydroxybenzotriazole (HOBT)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Triethylamine (TEA)
Procedure:
-
To a solution of 1H-indazole-3-carboxylic acid in DMF, add HOBT and EDC·HCl.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired amine and TEA to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 1H-indazole-3-carboxamide derivative.[1]
In Vitro Kinase Inhibition Assay (e.g., PAK1)
The inhibitory activity of the synthesized compounds against a specific kinase can be determined using a variety of commercially available assay kits.
General Procedure (using ADP-Glo™ Kinase Assay as an example):
-
Prepare serial dilutions of the test compounds in the appropriate kinase buffer.
-
In a 384-well plate, add the inhibitor solution (or DMSO for control).
-
Add the kinase enzyme solution (e.g., PAK1).
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and measure the luminescence, which is proportional to the kinase activity.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]
Logical Relationships and Workflows
Drug Discovery Workflow for 5-Fluoro-1H-indazole-3-carboxylate Derivatives
Caption: Drug discovery workflow for developing novel 5-fluoro-1H-indazole-3-carboxylate derivatives.
PAK1 Signaling Pathway and Point of Inhibition
Caption: Simplified PAK1 signaling pathway and the inhibitory action of 5-fluoro-1H-indazole-3-carboxamide derivatives.
Conclusion
The 5-fluoro-1H-indazole-3-carboxylate scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of kinase and PARP inhibition. The SAR studies highlighted in this guide underscore the importance of systematic modifications at the N1 and C3 positions to achieve high potency and selectivity. The 5-fluoro substituent plays a crucial role in enhancing the overall pharmacological profile of these derivatives. Future research should focus on expanding the diversity of substituents and exploring a wider range of biological targets to fully unlock the therapeutic potential of this privileged scaffold.
References
-
Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. ResearchGate. [Link]
-
Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. PubMed. [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. [Link]
-
Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. ACS Publications. [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Institutes of Health. [Link]
-
Structure-activity relationships in vitro | Download Table. ResearchGate. [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]
-
N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. National Institutes of Health. [Link]
-
Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors. PubMed. [Link]
-
(PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. [Link]
-
Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. PubMed. [Link]
-
Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health. [Link]
-
SU-14813. precisionFDA. [Link]
-
Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity. PubMed. [Link]
-
Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibitory Activity of Methyl 5-fluoro-1H-indazole-3-carboxylate in Cell-Based Assays: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory activity of Methyl 5-fluoro-1H-indazole-3-carboxylate. Drawing from established methodologies and field-proven insights, we present a series of cell-based assays to characterize the compound's efficacy and target engagement, benchmarked against known inhibitors.
The indazole scaffold is a privileged structure in medicinal chemistry, frequently forming the core of kinase inhibitors.[1][2] Notably, derivatives of 1H-indazole-3-carboxamide have demonstrated potent and selective inhibition of p21-activated kinase 1 (PAK1), a key regulator of cell proliferation, survival, and motility.[3] Given this precedent, this guide will proceed under the hypothesis that this compound may also target the PAK1 signaling pathway.
The Central Role of PAK1 in Cellular Signaling
p21-activated kinases (PAKs) are crucial effectors downstream of the Rho GTPases, Rac1 and Cdc42.[4] Group I PAKs, including PAK1, exist as autoinhibited homodimers.[5] The binding of active, GTP-bound Rac1 or Cdc42 to the p21-binding domain (PBD) of PAK1 disrupts this autoinhibition, leading to a conformational change that activates the kinase domain.[4] Once active, PAK1 phosphorylates a multitude of downstream substrates, influencing critical cellular processes like cytoskeletal dynamics and cell cycle progression, making it a compelling target in oncology.[1][6]
Caption: Simplified PAK1 signaling pathway.
A Multi-Assay Approach for Robust Validation
To rigorously assess the inhibitory potential of this compound, a tiered approach employing multiple, complementary cell-based assays is recommended. This strategy allows for the evaluation of the compound's impact on downstream signaling, its functional consequences on cell phenotype, and direct confirmation of target engagement.
For comparative analysis, we will benchmark our test compound against two well-characterized PAK1 inhibitors:
-
FRAX597: A potent, ATP-competitive inhibitor of Group I PAKs.[1]
-
PF-3758309: A pan-PAK inhibitor that has been evaluated in clinical trials.[1]
Cellular Phosphorylation Assay: Quantifying Downstream Inhibition
The most direct measure of a kinase inhibitor's activity within a cell is to quantify the phosphorylation of a known downstream substrate.[7] This assay provides a quantitative readout of the compound's ability to suppress the catalytic activity of its target kinase.
Experimental Protocol: Western Blot-based Phospho-Substrate Analysis
-
Cell Culture and Treatment:
-
Seed a suitable cancer cell line with known PAK1 activity (e.g., MDA-MB-231 breast cancer cells) in 6-well plates and culture to 70-80% confluency.
-
Starve the cells in serum-free media for 4-6 hours to reduce basal kinase activity.
-
Pre-treat cells with a dose range of this compound, FRAX597, PF-3758309, or vehicle control (DMSO) for 2 hours.
-
Stimulate the cells with a known PAK1 activator (e.g., Bradykinin or a growth factor) for 15-30 minutes to induce PAK1 signaling.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for a phosphorylated downstream target of PAK1 (e.g., phospho-MEK1 Ser298) and an antibody for the total protein as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities.
-
Data Presentation: Comparative IC50 Values for Phosphorylation Inhibition
| Compound | Target | Cell Line | Phospho-Substrate IC50 (nM) |
| This compound | PAK1 | MDA-MB-231 | Experimental Value |
| FRAX597 | Group I PAKs | MDA-MB-231 | ~10-50 |
| PF-3758309 | Pan-PAK | MDA-MB-231 | ~1-10 |
Cell Proliferation Assay: Assessing Functional Outcomes
Inhibition of a critical signaling node like PAK1 is expected to have a functional impact on cell phenotype, such as a reduction in cell proliferation or viability.[7][8] This assay provides a broader assessment of the compound's cellular efficacy.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, FRAX597, PF-3758309, or vehicle control.
-
Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Data Presentation: Comparative IC50 Values for Proliferation Inhibition
| Compound | Target | Cell Line | Proliferation IC50 (nM) |
| This compound | PAK1 | MDA-MB-231 | Experimental Value |
| FRAX597 | Group I PAKs | MDA-MB-231 | ~50-200 |
| PF-3758309 | Pan-PAK | MDA-MB-231 | ~10-50 |
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement
A key challenge in drug discovery is confirming that a compound binds to its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly assesses drug-target interaction based on the principle of ligand-induced thermal stabilization of the target protein.[9][10][11]
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA for PAK1 Target Engagement
-
Cell Culture and Treatment:
-
Culture MDA-MB-231 cells to high confluency.
-
Treat the cells with a high concentration (e.g., 10-20x the proliferation IC50) of this compound or vehicle control for 1-2 hours.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Fractionation:
-
Lyse the cells by three cycles of freeze-thawing.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble PAK1 at each temperature for both the compound-treated and vehicle-treated samples by Western blotting, using an antibody against total PAK1.
-
Data Presentation: CETSA Melt Curve and Thermal Shift
The results are plotted as the percentage of soluble PAK1 relative to the non-heated control at each temperature. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample, indicating thermal stabilization of PAK1.
Data Presentation: Comparative Thermal Shift (ΔTm)
| Compound | Target | Cell Line | ΔTm at 10 µM (°C) |
| This compound | PAK1 | MDA-MB-231 | Experimental Value |
| FRAX597 | PAK1 | MDA-MB-231 | + 4-6 |
| PF-3758309 | PAK1 | MDA-MB-231 | + 5-8 |
Conclusion
This guide outlines a logical and robust workflow for validating the inhibitory activity of this compound in a cellular context. By combining assays that measure downstream signaling, functional outcomes, and direct target engagement, researchers can build a comprehensive and compelling data package. The comparison with established inhibitors like FRAX597 and PF-3758309 provides essential context for evaluating the potency and potential of this novel compound. This multi-faceted approach, grounded in established scientific principles, ensures a high degree of confidence in the experimental findings and provides a solid foundation for further preclinical development.
References
-
Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]
-
INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Zhao, H., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(12), e4443. Retrieved from [Link]
-
De, P., et al. (2013). Development of small-molecule inhibitors of the group I p21-activated kinases, emerging therapeutic targets in cancer. Molecular Cancer Therapeutics, 12(10), 2033-2043. Retrieved from [Link]
-
Dayalan Naidu, S., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols, 3(2), 101265. Retrieved from [Link]
-
Kumar, R., et al. (2010). Recent advances in the development of p21-activated kinase inhibitors. Current Topics in Medicinal Chemistry, 10(4), 375-383. Retrieved from [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Retrieved from [Link]
-
Rudolph, J., et al. (2015). Inhibitors of p21-activated kinases (PAKs). Journal of Medicinal Chemistry, 58(1), 114-133. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]
-
Via, L. E., et al. (2015). Targeting PAK1. Drug Discovery Today, 20(7), 846-853. Retrieved from [Link]
-
Shaanxi Bloom Tech Co., Ltd. (2024, October 13). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? Retrieved from [Link]
-
La Misa, A. N., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(11), 2946-2953. Retrieved from [Link]
-
Morishita, K., et al. (2016). Small molecules that allosterically inhibit p21-activated kinase activity by binding to the regulatory p21-binding domain. Scientific Reports, 6, 25111. Retrieved from [Link]
- Fang, L., et al. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s). (U.S. Patent No. 2011/0172428 A1). U.S. Patent and Trademark Office.
-
Wang, Y., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(6), 4143-4165. Retrieved from [Link]
-
Chem-Impex. (n.d.). 5-Fluoro-1H-indazole-3-carboxylic acid. Retrieved from [Link]
-
Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. Retrieved from [Link]
-
Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Retrieved from [Link]
-
Li, W., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4983. Retrieved from [Link]
-
Liu, X., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 200, 112423. Retrieved from [Link]
Sources
- 1. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecules that allosterically inhibit p21-activated kinase activity by binding to the regulatory p21-binding domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the development of p21-activated kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of small-molecule inhibitors of the group I p21-activated kinases, emerging therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 9. benchchem.com [benchchem.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Kinase Cross-Reactivity of Inhibitors Derived from Methyl 5-fluoro-1H-indazole-3-carboxylate
This guide provides an in-depth technical comparison of the kinase cross-reactivity profiles for inhibitors synthesized from the versatile scaffold, Methyl 5-fluoro-1H-indazole-3-carboxylate. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes experimental data to offer a nuanced understanding of kinase selectivity, the methodologies used to assess it, and the implications for therapeutic development.
Introduction: The Indazole Scaffold in Kinase Inhibitor Design
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] This has made them one of the most important classes of drug targets.[2] Within the vast chemical space of kinase inhibitors, the indazole core has emerged as a "privileged scaffold" due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of many kinases.[3][4][5] Commercially available drugs such as Axitinib and Pazopanib, which feature the indazole motif, underscore its therapeutic significance.[5]
The starting material, this compound, serves as a critical building block for the synthesis of a diverse array of these potent inhibitors.[6] However, the high degree of conservation in the ATP-binding site across the human kinome presents a formidable challenge: achieving inhibitor selectivity.[7][8] This guide will explore the kinase cross-reactivity profiles of representative inhibitors derived from this indazole scaffold, providing a framework for understanding and navigating the complex landscape of kinase polypharmacology.
The Imperative of Kinase Selectivity: On-Target Efficacy vs. Off-Target Toxicity
The selectivity of a kinase inhibitor—its ability to inhibit the intended target kinase without affecting other kinases—is a critical determinant of its therapeutic window. While some "multi-targeted" inhibitors achieve efficacy by design, unintended off-target inhibition is a primary cause of adverse effects and clinical trial failures.[7] The promiscuity of many kinase inhibitors can complicate the interpretation of experimental results and obscure the true biological role of the intended target.[7]
Assessing the selectivity profile early and comprehensively is therefore not merely a characterization step but a cornerstone of rational drug design.[8] It allows for the differentiation between on-target mediated efficacy and off-target driven toxicity, guiding lead optimization efforts toward safer and more effective medicines.
Caption: A typical workflow for kinase inhibitor selectivity profiling.
Protocol: ADP-Glo™ Kinase Assay for Profiling
This protocol is adapted from widely used luminescence-based kinase assay systems. [9] 1. Materials and Reagents:
-
Kinase Panel: A pre-qualified panel of purified recombinant kinases (e.g., from Promega or Reaction Biology).
-
Substrates: Specific peptide substrates for each kinase.
-
ADP-Glo™ Reagent and Kinase Detection Substrate (Promega).
-
Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.
-
ATP: Adenosine 5'-triphosphate, at a concentration near the Kₘ for each kinase.
-
Test Compound: Indazole-derived inhibitor, serially diluted in DMSO.
-
Assay Plates: White, opaque 384-well plates.
2. Step-by-Step Procedure:
-
Compound Plating: Dispense 1 µL of serially diluted test compound or DMSO (vehicle control) into the wells of the 384-well plate.
-
Kinase/Substrate Addition: Prepare a master mix for each kinase containing the kinase, its specific substrate, and kinase buffer. Add 10 µL of this mix to the appropriate wells.
-
Initiate Kinase Reaction: Prepare an ATP solution in kinase buffer. Add 10 µL to each well to start the reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The causality here is to allow the enzyme to process the substrate under linear-velocity conditions.
-
Stop Reaction & Deplete ATP: Add 20 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes. This step is critical to ensure that the subsequent light-generating reaction is proportional only to the ADP produced.
-
Generate Luminescent Signal: Add 40 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin, which convert the ADP generated by the kinase into a luminescent signal. Incubate for 30 minutes to stabilize the signal.
-
Data Acquisition: Read the luminescence on a plate reader.
3. Data Analysis & Self-Validation:
-
The raw luminescence units (RLU) are proportional to the amount of ADP produced, and thus to kinase activity.
-
Calculate the percent inhibition for each kinase at each compound concentration relative to the DMSO control wells.
-
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value for each sensitive kinase.
-
The system is self-validating through the inclusion of positive (no inhibitor) and negative (no kinase) controls on every plate, ensuring the assay is performing within specifications.
Signaling Pathway Context: VEGFR Inhibition
To understand the functional consequences of cross-reactivity, it is crucial to place kinase inhibition within the context of its signaling pathway. Axitinib and Pazopanib are potent inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs), which are key drivers of angiogenesis. [10]
Caption: Simplified VEGFR signaling pathway targeted by indazole inhibitors.
While on-target inhibition of VEGFR2 effectively blocks angiogenesis, an off-target effect on a kinase in a parallel survival pathway could either enhance the therapeutic effect or cause unintended toxicity. For example, Axitinib's off-target inhibition of PLK4, a kinase involved in cell cycle control, may contribute to its overall anti-cancer activity but could also be implicated in specific side effects. [10][11]
Conclusion and Future Outlook
Inhibitors derived from this compound are a rich source of potent therapeutic candidates. However, this guide demonstrates that a deep understanding of their kinase cross-reactivity is non-negotiable for successful drug development. The data clearly shows that while the indazole scaffold provides a robust anchor for kinase binding, selectivity is governed by the specific chemical decorations around this core.
Future efforts in this field will continue to focus on designing inhibitors with tailored selectivity profiles. [2]This may involve targeting less conserved allosteric sites or employing advanced computational and structure-based design methods to exploit subtle differences in the ATP-binding pockets of various kinases. [8][12]Ultimately, the path to safer and more effective kinase inhibitors lies in the rigorous and early application of the comprehensive profiling strategies outlined in this guide.
References
- BenchChem. (n.d.). Addressing off-target effects of indazole-based kinase inhibitors.
- BenchChem. (n.d.). A Comparative Analysis of Kinase Selectivity in 6-Substituted Indazole Derivatives.
- Future Medicinal Chemistry. (n.d.). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective.
-
Bamborough, P., & Drewry, D. H. (2015). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 58(1), 67-81. Retrieved from [Link]
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
-
Journal of Chemical Theory and Computation. (2023). Strategy toward Kinase-Selective Drug Discovery. Retrieved from [Link]
-
International Journal of Molecular Sciences. (2025). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. Retrieved from [Link]
- BMC Systems Biology. (n.d.). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.
-
RSC Advances. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Retrieved from [Link]
-
Karaman, M. W., et al. (2008). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Nature Biotechnology, 26(1), 127-132. Retrieved from [Link]
-
RSC Publishing. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Retrieved from [Link]
-
PubMed. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors. Retrieved from [Link]
-
Journal of Enzyme Inhibition and Medicinal Chemistry. (n.d.). Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]
- MySkinRecipes. (n.d.). Methyl 5-Chloro-1H-indazole-3-carboxylate.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Methyl 5-Chloro-1H-indazole-3-carboxylate [myskinrecipes.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 10. benchchem.com [benchchem.com]
- 11. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
HPLC methods for evaluating the purity of synthetic Methyl 5-fluoro-1H-indazole-3-carboxylate.
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like Methyl 5-fluoro-1H-indazole-3-carboxylate, a key intermediate in the synthesis of various therapeutic agents, rigorous purity assessment is paramount. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods designed for the purity evaluation of this compound, catering to different analytical needs within a research and development environment.
The synthetic route to this compound typically involves the esterification of 5-Fluoro-1H-indazole-3-carboxylic acid with methanol. This process, while generally efficient, can lead to the presence of critical impurities. The most probable of these are the unreacted starting material, 5-Fluoro-1H-indazole-3-carboxylic acid, and a regioisomeric byproduct, Methyl 5-fluoro-2H-indazole-3-carboxylate. The formation of the 2H-indazole isomer is a known challenge in the N-alkylation of indazoles due to the tautomeric nature of the indazole ring.[1][2] Therefore, a robust analytical method must be able to resolve the main peak from these potential contaminants.
This guide will detail two reverse-phase HPLC (RP-HPLC) methods:
-
Method A: Rapid Isocratic QC Method: Designed for high-throughput screening and routine quality control, prioritizing speed and efficiency.
-
Method B: High-Resolution Gradient Method: A comprehensive approach for in-depth impurity profiling and stability studies, emphasizing peak resolution and sensitivity.
The Analytical Challenge: Separating Key Components
The primary analytical challenge lies in the baseline separation of three key compounds with closely related structures:
-
This compound (API)
-
5-Fluoro-1H-indazole-3-carboxylic acid (Starting Material)
-
Methyl 5-fluoro-2H-indazole-3-carboxylate (Regioisomeric Impurity)
The carboxylic acid starting material is significantly more polar than the methyl ester product and will thus have a shorter retention time in reverse-phase chromatography. The critical separation, however, is between the 1H and 2H regioisomers, which often exhibit very similar chromatographic behavior.
Method A: Rapid Isocratic QC Method
This method is tailored for a fast-paced environment where quick confirmation of purity is required. Isocratic elution, which uses a constant mobile phase composition, is advantageous for its simplicity, reproducibility, and shorter column re-equilibration times.[3][4]
Experimental Protocol: Method A
-
HPLC System: Standard Analytical HPLC with UV Detector
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 295 nm (based on the UV maxima of similar indazole derivatives[5])
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
Causality Behind Experimental Choices:
-
C18 Column: A standard choice for reverse-phase chromatography, offering good retention for moderately polar aromatic compounds.
-
Acetonitrile/Water Mobile Phase: A common and effective mobile phase for a wide range of compounds. The 60:40 ratio is chosen to provide sufficient elution strength for the ester while retaining the more polar carboxylic acid.
-
Phosphoric Acid: The addition of an acid modifier is crucial to suppress the ionization of the carboxylic acid group in the starting material impurity.[6] This ensures a consistent, sharp peak shape and stable retention time.
-
Isocratic Elution: For a simple mixture where the polarities of the main components are sufficiently different, an isocratic method provides a rapid and robust solution.[7]
Method B: High-Resolution Gradient Method for Impurity Profiling
For comprehensive purity analysis, especially during method validation, stability studies, and for release testing, a gradient elution method is superior. By gradually increasing the organic solvent concentration, a wider range of polarities can be effectively eluted, leading to sharper peaks for late-eluting compounds and improved resolution for closely eluting impurities.[8][9]
Experimental Protocol: Method B
-
HPLC System: Analytical HPLC or UPLC with a Diode Array Detector (DAD)
-
Column: C18, 4.6 x 250 mm, 3.5 µm particle size
-
Mobile Phase A: 0.05 M Potassium Phosphate Buffer, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 295 nm (with DAD for peak purity analysis)
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-5 min: 40% B
-
5-20 min: 40% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 40% B (Re-equilibration)
-
-
Run Time: 30 minutes
Causality Behind Experimental Choices:
-
Longer Column with Smaller Particles: Provides higher theoretical plates and thus superior resolving power, which is critical for separating the regioisomers.
-
Phosphate Buffer: Offers better pH control compared to acid modifiers, leading to more robust and reproducible retention times, especially for ionizable compounds. A pH of 3.0 ensures the carboxylic acid is fully protonated.[10]
-
Gradient Elution: The shallow gradient from 40% to 80% acetonitrile allows for the effective separation of the main compound from the starting material at the beginning of the run and provides the necessary resolving power to separate the closely eluting regioisomers.
-
Diode Array Detector (DAD): Enables the acquisition of UV spectra across the entire peak, which is invaluable for peak purity assessment and for identifying unknown impurities.
Comparative Performance Data
The following table summarizes the expected performance of the two methods based on typical validation parameters as outlined in the ICH Q2(R1) guidelines.[11][12]
| Parameter | Method A: Isocratic QC | Method B: Gradient Impurity Profiling | Justification |
| Retention Time (API) | ~ 4.5 min | ~ 15.2 min | Gradient elution generally leads to longer retention times but with sharper peaks for retained compounds. |
| Resolution (API/Acid) | > 2.0 | > 5.0 | Both methods should easily resolve the polar starting material. |
| Resolution (API/Isomer) | ~ 1.2 | > 2.0 | The high-resolution gradient method is designed to provide baseline separation of the critical regioisomeric pair. |
| Limit of Detection (LOD) | ~ 0.05% | ~ 0.01% | The sharper peaks and stable baseline of the gradient method typically result in lower detection limits. |
| Limit of Quantitation (LOQ) | ~ 0.15% | ~ 0.03% | The improved sensitivity of the gradient method allows for the accurate quantification of impurities at lower levels. |
| Run Time | 10 min | 30 min | The isocratic method is significantly faster, making it suitable for high-throughput analysis. |
| Precision (%RSD) | < 1.0% | < 0.5% | Both methods are expected to be highly precise, with the gradient method potentially offering slightly better precision due to sharper peaks. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | Both methods should demonstrate high accuracy as per ICH guidelines.[13] |
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical considerations behind method selection.
Caption: General experimental workflow for HPLC purity analysis.
Caption: Logic for selecting the appropriate HPLC method.
Conclusion and Recommendations
The choice between a rapid isocratic method and a high-resolution gradient method is contingent upon the specific analytical objective.
-
Method A is an excellent choice for in-process controls and routine purity checks where speed and simplicity are paramount. Its primary limitation is the potential for co-elution with unknown impurities and a compromised resolution for the critical regioisomeric pair.
-
Method B represents a more robust and comprehensive approach. It is the recommended method for final product release, stability testing, and reference standard characterization. The enhanced resolution ensures a more accurate impurity profile, providing a higher degree of confidence in the quality of the this compound.
For a comprehensive quality control strategy, both methods can be employed at different stages of the development and manufacturing process. Method A can serve as an efficient screening tool, while Method B provides the definitive, high-confidence purity assessment required for regulatory submissions and ensuring product safety.
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 5. caymanchem.com [caymanchem.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. mastelf.com [mastelf.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. scribd.com [scribd.com]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. database.ich.org [database.ich.org]
A Senior Application Scientist's Guide to Utilizing Methyl 5-fluoro-1H-indazole-3-carboxylate as a Reference Standard in Forensic Cannabinoid Analysis
Introduction: Navigating the Analytical Challenges of Synthetic Cannabinoids
The ever-evolving landscape of novel psychoactive substances (NPS) presents a formidable challenge to the forensic toxicology community.[1][2] Synthetic cannabinoids, in particular, are a class of compounds that are constantly being modified to circumvent legal restrictions, making their detection and quantification a complex analytical task.[1][2] The accurate identification and quantification of these substances in seized materials and biological specimens are paramount for law enforcement, public health, and the judicial system. At the heart of a robust and defensible analytical method lies the proper use of reference standards. This guide provides an in-depth technical exploration of Methyl 5-fluoro-1H-indazole-3-carboxylate as a candidate reference standard for the analysis of indazole-type synthetic cannabinoids. We will delve into a comprehensive validation protocol and objectively compare its potential performance with established alternatives, supported by established analytical principles and data from analogous compounds.
The primary challenge with synthetic drugs is their constantly evolving nature, with manufacturers frequently altering chemical structures to create new variants not covered by existing drug laws.[2] This chemical diversity necessitates the availability of well-characterized reference materials for the development and validation of analytical methods.[3] this compound, a structural analog to many recently emerged synthetic cannabinoids, presents itself as a valuable tool for forensic laboratories. This guide will equip researchers, scientists, and drug development professionals with the necessary knowledge to evaluate and implement this reference standard in their analytical workflows.
This compound: A Profile
This compound is a synthetic compound belonging to the indazole class of chemicals. Its core structure is shared by a multitude of synthetic cannabinoids, making it a suitable candidate for a reference standard, particularly for qualitative screening and potentially as an internal standard for quantitative analysis of structurally similar compounds.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C9H7FN2O2 |
| Molecular Weight | 194.16 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, acetonitrile, DMSO, DMF |
| Purity | ≥98% (as a reference standard) |
Experimental Protocols: A Framework for Validation
The validation of an analytical method is a prerequisite for its use in a forensic setting. The following protocols are designed to provide a comprehensive framework for the validation of this compound as a reference standard, in accordance with guidelines from the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) and the ANSI/ASB Standard 036.[4][5][6]
Workflow for Method Validation
Caption: A three-phase workflow for the validation and implementation of a new reference standard.
Specificity and Selectivity
Objective: To demonstrate that the analytical method can unequivocally identify and differentiate this compound from other structurally similar compounds, matrix components, and potential interferences.
Protocol:
-
Analyte Identification:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., methanol).
-
Analyze using LC-MS/MS and GC-MS to determine its retention time and mass spectral characteristics (precursor ion and product ions for LC-MS/MS; fragmentation pattern for GC-MS).
-
-
Interference Study:
-
Obtain a panel of commonly encountered synthetic cannabinoids, particularly those with an indazole core, and other drugs of abuse.
-
Analyze each potential interferent individually to ensure no co-elution at the retention time of this compound and no overlapping mass spectral signals.
-
Analyze a blank matrix (e.g., drug-free urine, blood, or a typical herbal matrix extract) to assess for endogenous interferences.
-
Spike the blank matrix with the potential interferents and analyze to evaluate for matrix-induced interferences.
-
Linearity and Range
Objective: To establish the concentration range over which the analytical method provides a linear response.
Protocol:
-
Prepare a stock solution of this compound of a known high concentration.
-
Perform serial dilutions to create a series of at least five calibration standards spanning the expected working range.
-
Analyze each calibrator in triplicate.
-
Construct a calibration curve by plotting the instrument response versus the concentration of the analyte.
-
Perform a linear regression analysis and determine the coefficient of determination (r²), which should be ≥ 0.99.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).
Protocol:
-
Prepare a series of dilute solutions of this compound near the expected limit of detection.
-
Analyze these solutions and determine the signal-to-noise ratio (S/N). The LOD is typically established as the concentration that produces a S/N of 3:1.
-
The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy (typically within ±20% of the nominal value and a coefficient of variation (CV) of ≤20%). This is often determined as the lowest point on the calibration curve that meets these criteria.
Accuracy and Precision
Objective: To assess the closeness of the measured value to the true value (accuracy) and the degree of agreement among a series of measurements (precision).
Protocol:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the linear range.
-
Intra-day Precision and Accuracy: Analyze five replicates of each QC level on the same day.
-
Inter-day Precision and Accuracy: Analyze the QC samples on at least three different days.
-
Calculate the mean, standard deviation, and CV for each level. The accuracy should be within ±15% of the nominal value (±20% for the LLOQ), and the CV for precision should be ≤15% (≤20% for the LLOQ).
Stability
Objective: To evaluate the stability of this compound in stock solutions and in processed samples under various storage conditions.
Protocol:
-
Stock Solution Stability:
-
Prepare a stock solution and store it at different temperatures (e.g., room temperature, 4°C, and -20°C).
-
Analyze the solution at regular intervals (e.g., 0, 7, 14, and 30 days) and compare the results to the initial analysis.
-
-
Autosampler Stability:
-
Place processed samples in the autosampler and re-analyze them at various time points (e.g., 0, 12, 24 hours) to assess for degradation during the analytical run.
-
-
Freeze-Thaw Stability:
-
Subject QC samples to multiple freeze-thaw cycles (e.g., three cycles) and analyze them.
-
Compare the results to freshly prepared QC samples.
-
Comparison with Alternatives: A Discussion of Best Practices
The choice of an internal standard is critical for achieving accurate and reliable quantitative results.[7] While this compound can serve as an excellent external standard for qualitative identification, its use as an internal standard requires careful consideration and comparison with other available options.
The Gold Standard: Stable Isotope-Labeled (Deuterated) Internal Standards
For mass spectrometry-based methods, stable isotope-labeled analogs of the target analytes are considered the gold standard for internal standards.[7][8][9] These compounds, typically deuterated, have the same chemical properties and chromatographic retention times as the analyte of interest but a different mass-to-charge ratio. This allows them to co-elute with the analyte and experience the same matrix effects and extraction inefficiencies, providing the most accurate correction.[8][10]
This compound as a Non-Isotopically Labeled Internal Standard
In the absence of a commercially available deuterated analog for a specific synthetic cannabinoid, a structurally similar, non-isotopically labeled compound like this compound can be a viable alternative. However, its performance must be rigorously validated.
Illustrative Comparison of Internal Standard Performance:
| Parameter | Deuterated Internal Standard (e.g., JWH-018-d9) | Non-Deuterated Analog (e.g., this compound) |
| Co-elution | Identical retention time as the analyte. | Similar, but not identical retention time. |
| Matrix Effect Compensation | High; experiences the same ion suppression or enhancement. | Moderate to High; depends on the similarity of chemical properties and elution time. |
| Extraction Recovery Correction | High; mimics the analyte's behavior during sample preparation. | Moderate to High; dependent on structural and chemical similarity. |
| Cost and Availability | Generally higher cost and may not be available for all new analogs. | Potentially more cost-effective and readily available. |
| Validation Requirement | Requires validation, but generally more straightforward. | Requires extensive validation to demonstrate its suitability. |
Experimental Data Considerations
While direct comparative data for this compound is not yet widely published, we can draw insights from the broader literature on synthetic cannabinoid analysis. Studies have consistently shown that while non-deuterated internal standards can provide acceptable results, they may be more susceptible to variability due to matrix effects, especially in complex biological samples like blood and urine.[8] Therefore, a thorough evaluation of matrix effects during validation is crucial when using a non-isotopic internal standard.
Instrumentation Parameters
The following are typical starting parameters for LC-MS/MS and GC-MS analysis of indazole-type synthetic cannabinoids. These should be optimized as part of the method development process.
LC-MS/MS Parameters
Caption: Typical LC-MS/MS system configuration for synthetic cannabinoid analysis.
GC-MS Parameters
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless
-
Oven Program:
-
Initial temperature: 70 °C, hold for 2 min
-
Ramp to 290 °C at 20 °C/min, hold for 10 min
-
-
Mass Spectrometer:
-
Ionization: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-550 amu
-
Conclusion and Recommendations
This compound holds significant promise as a valuable reference standard in the forensic analysis of synthetic cannabinoids. Its structural relevance to a wide range of emerging indazole-type compounds makes it a crucial tool for both qualitative identification and as a potential internal standard for quantitative methods.
The dynamic nature of the illicit drug market demands that forensic laboratories continuously adapt and validate their methods. By embracing new reference materials and adhering to rigorous validation standards, the forensic community can ensure the continued accuracy and reliability of their findings in the pursuit of justice.
References
-
UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers. National Institutes of Health. [Link]
-
Toxic Truths Exploring the Challenges in Modern Forensic Toxicology. International Journal for Multidisciplinary Research. [Link]
-
Clinical and Forensic Toxicological Aspects of Synthetic Cannabinoids: A Narrative Review and Update. Galen Medical Journal. [Link]
-
Editorial: Toxicological profiles and pharmacological properties of synthetic cannabinoids: From chemical and analytical issues to fatal and non-fatal intoxications. Frontiers in Pharmacology. [Link]
-
GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. Future Science. [Link]
-
Application of Gas Chromatography–Mass Spectrometry for the Identification and Quantitation of Three Common Synthetic Cannabinoids in Seized Materials from the Jordanian Market. ACS Omega. [Link]
-
Journal of Forensic Toxicology & Pharmacology. SciTechnol. [Link]
-
Toxicity of Synthetic Cannabinoids in K2/Spice: A Systematic Review. National Institutes of Health. [Link]
-
A Brief Review of Derivatization Chemistries for the Analysis of Cannabinoids Using GC–MS. Cannabis Science and Technology. [Link]
-
Synthetic Cannabinoid Analysis with GC-MS. ResearchGate. [Link]
-
Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC–MS-MS. Journal of Analytical Toxicology. [Link]
-
Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. United Nations Office on Drugs and Crime. [Link]
-
FACTSHEET FOR ANSI/ASB STANDARD 036, 1st Ed., 2019 Standard Practices for Method Validation in Forensic Toxicology. AAFS Standards Board. [Link]
-
Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. [Link]
-
LC-MS/MS Method Validation for Forensic Toxicology. ZefSci. [Link]
-
Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Annex Publishers. [Link]
-
Pharmacological evaluation of new constituents of “Spice”: synthetic cannabinoids based on indole, indazole, benzimidazole and carbazole scaffolds. National Institutes of Health. [Link]
-
Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure bearing a N-1-methoxycarbonylalkyl group. ResearchGate. [Link]
-
The standard addition method and its validation in forensic toxicology. Springer Medizin. [Link]
-
ANSI/ASB Standard 036, First Edition 2019 Standard Practices for Method Validation in Forensic Toxicology. AAFS Standards Board. [Link]
-
Method Selection and Validation in Analytical Toxicology. Acibadem University. [Link]
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]
-
Internal standard in LC-MS/MS. Chromatography Forum. [Link]
Sources
- 1. ijfmr.com [ijfmr.com]
- 2. scitechnol.com [scitechnol.com]
- 3. apjmt.mums.ac.ir [apjmt.mums.ac.ir]
- 4. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aafs.org [aafs.org]
- 6. aafs.org [aafs.org]
- 7. benchchem.com [benchchem.com]
- 8. lcms.cz [lcms.cz]
- 9. benchchem.com [benchchem.com]
- 10. resolvemass.ca [resolvemass.ca]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 5-fluoro-1H-indazole-3-carboxylate
As researchers and developers in the pharmaceutical and life sciences sectors, our work with novel chemical entities like Methyl 5-fluoro-1H-indazole-3-carboxylate is foundational to discovery. However, innovation carries the parallel responsibility of ensuring safety and environmental stewardship. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are integral components of sound scientific practice.
This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, a halogenated heterocyclic compound. The procedures outlined here are grounded in established safety principles and are designed to protect laboratory personnel, the wider community, and the environment. Adherence to these protocols is essential for maintaining a safe and compliant research environment.
Hazard Identification and Risk Assessment
Before handling any chemical, a thorough understanding of its potential hazards is critical. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, data from structurally similar indazole derivatives allows for a conservative and prudent assessment of its risks. The primary hazards associated with this class of compounds are summarized below.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral | Warning | H302: Harmful if swallowed.[1][2][3] | |
| Skin Irritation | Warning | H315: Causes skin irritation.[1][2][4] | |
| Eye Irritation | Warning | H319: Causes serious eye irritation.[1][2][4] | |
| Respiratory Irritation | Warning | H335: May cause respiratory irritation.[1][4] | |
| Hazardous to the Aquatic Environment | Warning | H410: Very toxic to aquatic life with long lasting effects.[4] |
Causality Behind the Hazards: The indazole core is a bioactive scaffold, and the presence of a fluorine atom categorizes it as a halogenated organic compound.[5] Such compounds require specific disposal pathways because their combustion can generate acidic and toxic gases (e.g., hydrogen fluoride). Improper disposal, such as drain disposal, can introduce persistent and toxic substances into aquatic ecosystems.[4]
Core Disposal Protocol: A Step-by-Step Guide
The following protocol provides a systematic approach to safely collect, store, and dispose of waste containing this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to mitigate exposure risks.
-
Eye Protection: Wear chemical safety goggles (conforming to EN 166 or equivalent).[1]
-
Hand Protection: Use chemically resistant gloves (e.g., Nitrile). Inspect gloves for any tears or holes before use.[1]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes, consider a chemically resistant apron.
-
Work Area: All handling and waste consolidation should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[5]
Step 2: Waste Segregation (Critical Step)
Proper segregation is the cornerstone of safe and compliant chemical waste management. It prevents dangerous reactions and ensures waste is sent to the correct treatment facility.
-
Designate a "Halogenated Organic Waste" Container: this compound waste must be collected in a container specifically designated for halogenated organic waste .[5][6][7]
-
DO NOT MIX with non-halogenated solvents (like acetone, hexane, or methanol).[6] Mixing these waste streams increases disposal costs and can lead to regulatory non-compliance.
-
Solid vs. Liquid: Keep solid waste (e.g., contaminated filter paper, weighing boats) separate from liquid waste.[8] Contaminated sharps (needles, broken glass) must be placed in a designated sharps container.[9]
Step 3: Containerization and Labeling
The waste container must be appropriate for the waste type and clearly identified.
-
Container Selection: Use a chemically compatible container, typically high-density polyethylene (HDPE) or glass, with a secure, leak-proof screw cap.[8][10] Ensure the container is in good condition, free from cracks or damage.[10]
-
Labeling: The container must be labeled as soon as the first drop of waste is added.[6][11] The label must include:
-
The words "Hazardous Waste" .[5]
-
The full chemical name(s) of all contents (e.g., "Waste this compound," "Waste Dichloromethane"). Do not use abbreviations or chemical formulas.[6][9]
-
The approximate percentage of each component.
-
The relevant hazard pictograms (as listed in the table above).
-
The Accumulation Start Date (the date the first waste was added).[9]
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near the point of generation pending pickup.
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of the laboratory personnel.[12]
-
Containment: The container must be kept in a secondary containment tray or bin to capture any potential leaks or spills.[8][10]
-
Closure: Keep the waste container closed at all times , except when actively adding waste.[6][12] This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.
-
Accumulation Limits: Do not exceed the SAA volume limits set by your institution and regulations (typically 55 gallons for hazardous waste).[12]
Step 5: Final Disposal Procedure
-
Request Pickup: Once the container is nearly full (e.g., 90% capacity to prevent overfilling) or reaches your institution's storage time limit, arrange for disposal.[8][9]
-
Contact EHS: Submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.[5][12]
-
Documentation: Maintain detailed records of the waste generated and disposed of, as this is a key component of regulatory compliance.[9]
Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the sink or in the regular trash.[10] This is illegal and environmentally harmful.
-
DO NOT allow the chemical to evaporate in the fume hood as a method of disposal.[11]
Emergency Procedures: Spill Management
Immediate and correct response to a spill is vital to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Secure the area to prevent others from entering.
-
Assess the Spill: For small spills that you are trained and equipped to handle:
-
Ensure you are wearing appropriate PPE.
-
Contain the spill using absorbent pads or a spill kit appropriate for chemical spills.
-
Carefully collect the absorbed material and any contaminated debris.
-
Place all cleanup materials into a designated hazardous waste container and label it accordingly. All materials used to clean the spill must be disposed of as hazardous waste.[11]
-
-
Large Spills: For large spills, or any spill you are not comfortable cleaning, evacuate the area immediately and contact your institution's EHS or emergency response team.[6][11]
Waste Minimization Strategies
A core principle of green chemistry and responsible lab management is to minimize waste generation at the source.
-
Order Appropriately: Purchase and use the smallest quantity of the chemical required for your experiments.[12]
-
Optimize Experiments: Where possible, reduce the scale of experiments to minimize the volume of waste produced.[12]
-
Maintain Inventory: Keep an accurate inventory of all chemicals to avoid over-ordering and the eventual disposal of expired, unused materials.[9][12]
Visual Workflow: Disposal Decision Process
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound.
References
-
Daniels Health. (2024). How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at: [Link]
-
ACTenviro. (n.d.). Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance. Available at: [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Available at: [Link]
-
University of Pennsylvania Environmental Health & Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Available at: [Link]
-
Vanderbilt University Environmental Health & Safety. (n.d.). Guide to Managing Laboratory Chemical Waste. Available at: [Link]
-
Braun Research Group, University of Illinois. (n.d.). Standard Operating Procedure: Halogenated Organic Liquids. Available at: [Link]
-
University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste. Available at: [Link]
-
PubChem. (n.d.). Methyl 1H-indazole-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. tcichemicals.com [tcichemicals.com]
- 3. methyl 1H-indazole-3-carboxylate | C9H8N2O2 | CID 657476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. uakron.edu [uakron.edu]
- 8. acewaste.com.au [acewaste.com.au]
- 9. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 10. danielshealth.com [danielshealth.com]
- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
Comprehensive Handling Guide: Personal Protective Equipment for Methyl 5-fluoro-1H-indazole-3-carboxylate
This guide provides essential safety protocols and logistical information for the handling and disposal of Methyl 5-fluoro-1H-indazole-3-carboxylate. As a substituted indazole, this compound is frequently utilized in medicinal chemistry and drug development. While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, the guidance herein is synthesized from established data on structurally analogous indazole derivatives. The core principle of this guide is to treat the compound with a high degree of caution, assuming it shares the hazard profile of its close chemical relatives, which includes being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[1][2][3][4] This document is intended to empower researchers, scientists, and drug development professionals to work safely and effectively.
Hazard Identification and Risk Profile
The primary hazards associated with indazole-based compounds necessitate a robust personal protective equipment (PPE) strategy. The risk profile is based on the Globally Harmonized System (GHS) classifications for analogous chemicals.
| Hazard Classification | GHS Hazard Statement | Potential Impact |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Ingestion can lead to adverse health effects.[1][2][4] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct contact can cause redness, itching, and inflammation.[2][3] |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Contact with eyes can result in significant, potentially damaging, irritation.[2][3] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Inhalation of dust or aerosols can irritate the respiratory tract.[1][3] |
The causality is clear: the chemical nature of this compound allows it to react with biological tissues upon contact. Therefore, the primary safety objective is to establish effective barriers between the researcher and the chemical, a task accomplished through engineering controls and meticulous PPE adherence.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is not merely a checklist; it is a comprehensive system designed to mitigate the specific risks identified above. Each component is chosen for its ability to counter a specific route of exposure. The P280 Precautionary Statement—"Wear protective gloves/protective clothing/eye protection/face protection"—serves as our foundational directive.[1][2][3]
| Body Area | Required PPE | Specifications & Rationale |
| Hands | Chemical-Resistant Gloves | Specification: Nitrile or neoprene gloves. Avoid latex, as it offers poor protection against many laboratory chemicals.[5] Rationale: Prevents direct skin contact, mitigating the risk of skin irritation (H315). Gloves should be inspected for integrity before each use and changed immediately if contamination is suspected.[6][7] |
| Eyes | Safety Goggles | Specification: ANSI Z87.1-rated (or equivalent, e.g., EN 166) chemical splash goggles.[1][8] Rationale: Provides a complete seal around the eyes to protect against splashes and fine airborne particles, directly addressing the serious eye irritation hazard (H319). Standard safety glasses with side shields are insufficient when handling powders or liquids that can splash. |
| Face | Face Shield | Specification: To be worn in addition to safety goggles. Rationale: Offers a secondary layer of protection for the entire face. This is critical during procedures with a higher risk of splashing, such as transferring solutions or sonicating samples. |
| Body | Laboratory Coat | Specification: A long-sleeved, properly fitting lab coat. Rationale: Protects skin and personal clothing from incidental contact and minor spills.[6] It is the primary barrier for the torso and arms. |
| Respiratory | NIOSH-Approved Respirator | Specification: A minimum of an N95-rated respirator. A half-mask or full-face respirator with appropriate cartridges may be required based on a site-specific risk assessment, especially for large quantities or poor ventilation. Rationale: Essential for mitigating respiratory tract irritation (H335) by filtering out fine dust particles.[3][6] This is mandatory when handling the solid compound outside of a certified chemical fume hood. |
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a strict operational workflow is a self-validating system that ensures safety is integrated into the scientific process, not merely an afterthought.
Step 1: Pre-Handling and Engineering Controls
-
Work Area Preparation: All weighing and handling of solid this compound must be conducted within a certified chemical fume hood to contain dust and vapors.[3]
-
Safety Equipment Verification: Confirm that a safety shower and eyewash station are accessible and have been recently tested.[1][8]
-
PPE Inspection: Before beginning, meticulously inspect all PPE for defects such as cracks in goggles or tears in gloves.[7]
Step 2: Donning PPE and Handling Workflow
The sequence of donning PPE is critical to prevent cross-contamination. The following workflow illustrates the logical progression from preparation to safe handling.
Step 3: During Handling
-
Avoid Dust Generation: Use smooth, deliberate motions when transferring solid material with a spatula.[8]
-
Container Management: Keep the container holding the compound sealed whenever not in use.
-
No Eating or Drinking: Strictly prohibit food, drink, and smoking in the laboratory handling area.[1][2]
Step 4: Doffing PPE and Decontamination
The removal process is the reverse of donning, designed to contain contaminants.
-
Gloves: Remove gloves first, turning them inside out to trap any powder on the interior surface.
-
Face Shield & Goggles: Remove from the back of the head to avoid touching the front surface.
-
Lab Coat: Remove by rolling it down the arms and folding it inward.
-
Respirator: Remove last after exiting the immediate work area.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water immediately after work is complete.[1][2][4]
Spill and Disposal Plan
Emergency Spill Response
-
Evacuate: If a significant amount is spilled, evacuate the immediate area.
-
Contain (If Trained): For minor spills within a fume hood, and only if you are trained to do so, use appropriate absorbent material to carefully collect the solid. Do not sweep dry, as this will aerosolize the powder.[1][8] Place waste into a sealed, labeled container.
Waste Disposal Protocol
-
Waste Classification: All unused this compound and any materials contaminated with it (e.g., gloves, weigh boats, paper towels) are to be considered hazardous waste.[1]
-
Containment: Collect all waste in a clearly labeled, sealed, and chemically resistant container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Final Disposal: The sealed waste container must be disposed of through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[2][4]
References
-
Safety Data Sheet for Methyl 1-methyl-1H-indazole-6-carboxylate. Angene Chemical. [Link]
-
5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]
-
Pesticide Protective Equipment. Ohioline, The Ohio State University. [Link]
-
METHYL 5-BROMO-1H-INDAZOLE-3-CARBOXYLATE (CAS No. 78155-74-5) SDS. ChemSrc. [Link]
-
Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. National Institutes of Health (NIH). [Link]
-
Personal protective equipment (PPE). Eastman. [Link]
-
Protective Clothing and Equipment for Pesticide Applicators. Nebraska Extension Publications. [Link]
-
1H-Indazole-3-carboxamide Safety and Hazards. PubChem, National Center for Biotechnology Information. [Link]
-
methyl 1H-indazole-3-carboxylate Safety and Hazards. PubChem, National Center for Biotechnology Information. [Link]
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. angenechemical.com [angenechemical.com]
- 5. extensionpubs.unl.edu [extensionpubs.unl.edu]
- 6. benchchem.com [benchchem.com]
- 7. Pesticide Protective Equipment | Ohioline [ohioline.osu.edu]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
